molecular formula C7H5N3OS B3329997 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde CAS No. 655254-90-3

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B3329997
CAS No.: 655254-90-3
M. Wt: 179.2 g/mol
InChI Key: PCUFOIANMATNPR-UHFFFAOYSA-N
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Description

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3OS and its molecular weight is 179.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c8-6-5-1-4(2-11)12-7(5)10-3-9-6/h1-3H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUFOIANMATNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=NC(=C21)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde , a critical scaffold in medicinal chemistry.

Executive Summary

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (CAS: 655254-90-3 ) is a fused heterocyclic intermediate widely utilized in the discovery of kinase inhibitors and antifolate therapeutics.[1] Its structural core—a thieno[2,3-d]pyrimidine—is a bioisostere of quinazoline (found in drugs like Gefitinib) and purine (ATP). The C6-aldehyde functionality serves as a versatile "warhead" for diversification, allowing researchers to rapidly generate libraries of inhibitors targeting EGFR, PI3K, and DHFR via reductive amination or condensation reactions.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertyData
Chemical Name 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde
CAS Number 655254-90-3
Molecular Formula C₇H₅N₃OS
Molecular Weight 179.20 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water.[2]
Melting Point >250 °C (decomposition often observed before melting)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen). Aldehyde is oxidation-sensitive.
Key Functional Groups Primary Amine (C4), Aldehyde (C6), Thiophene Sulfur, Pyrimidine Nitrogens

Synthetic Routes & Production

The synthesis of this scaffold typically proceeds through the Gewald Reaction , followed by cyclization and functional group manipulation. The aldehyde is rarely introduced directly; it is most often accessed via the reduction of a nitrile or ester precursor, or via Vilsmeier-Haack formylation of the unsubstituted core.

Primary Synthetic Pathway (Gewald Strategy)
  • Gewald Reaction: Condensation of a ketone/aldehyde with elemental sulfur and a nitrile (e.g., malononitrile) to form the 2-aminothiophene core.

  • Cyclization: Treatment with formamide or formamidine acetate closes the pyrimidine ring.

  • Formylation:

    • Route A (Vilsmeier-Haack): Direct formylation of the C6 position using POCl₃/DMF (if C6 is unsubstituted).

    • Route B (Reduction): If the starting material contained a C6-ester or nitrile, controlled reduction (DIBAL-H) yields the aldehyde.

Synthesis Workflow Diagram

Synthesis Start Ketone/Aldehyde + Malononitrile + S8 Inter1 2-Aminothiophene-3-carbonitrile Start->Inter1 Gewald Rxn Core 4-Aminothieno[2,3-d]pyrimidine (Unsubstituted at C6) Inter1->Core Reflux Cyclization Formamide / Formamidine (Cyclization) Product 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde Core->Product Formylation Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Product

Figure 1: Step-wise synthesis from elemental precursors to the target aldehyde.

Reactivity & Functionalization

The molecule possesses two distinct reactive centers that allow for orthogonal functionalization.

The C6-Aldehyde (The "Handle")

The aldehyde at the 6-position is the primary site for extending the carbon skeleton to reach hydrophobic pockets in enzyme targets.

  • Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields amine-linked side chains. This is the standard method for installing solubilizing groups (e.g., morpholine, piperazine) common in kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl derivatives.

  • Oxidation: Conversion to the carboxylic acid (using NaClO₂) allows for amide coupling.

The C4-Amine (The "Hinge Binder")

The exocyclic amine at C4 is less nucleophilic due to electron delocalization into the pyrimidine ring.

  • Role in Medicinal Chemistry: It typically serves as a hydrogen bond donor to the "hinge region" of kinase enzymes (mimicking the adenine of ATP).

  • Chemical Modification: It can be acylated or converted to a chloride (via diazotization/Sandmeyer) if substitution is required, though it is usually left free for binding affinity.

Reactivity Logic Map

Reactivity Center 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde RedAmin Reductive Amination (w/ Amines + NaBH(OAc)3) --> Kinase Solubilizing Tails Center->RedAmin C6-Aldehyde Oxidation Oxidation (NaClO2) --> Carboxylic Acid --> Amide Coupling Center->Oxidation C6-Aldehyde Condensation Knoevenagel Condensation --> Vinyl/Styryl derivatives Center->Condensation C6-Aldehyde Binding Kinase Hinge Binding (H-Bond Donor) Center->Binding C4-Amine / N3

Figure 2: Functionalization pathways for drug discovery optimization.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR / PI3K)

The thieno[2,3-d]pyrimidine scaffold is a classical bioisostere of the quinazoline core found in Gefitinib and Erlotinib .

  • Mechanism: The N3 nitrogen and C4-amino group form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding pocket.

  • Optimization: The C6-aldehyde is derivatized to project into the "solvent-exposed region" or the "ribose pocket," improving potency and pharmacokinetic properties (solubility).

Antifolates (DHFR / TS)

Derivatives of this scaffold act as non-classical antifolates.

  • Mechanism: They inhibit Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS) by mimicking the pteridine ring of folic acid.

  • Design: The aldehyde is often coupled with aryl amines or glutamate surrogates to mimic the p-aminobenzoic acid (PABA) tail of folate.

Experimental Protocol: Reductive Amination (General Procedure)

This protocol describes the conversion of the C6-aldehyde to a tertiary amine, a standard workflow in lead optimization.

Reagents:

  • 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (1.0 eq)

  • Secondary Amine (e.g., N-methylpiperazine) (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 eq) and the secondary amine (1.2 eq) in anhydrous DCE (0.1 M concentration).

  • Activation: Add catalytic acetic acid. Stir at room temperature for 30–60 minutes to allow imine/iminium formation. Note: The aldehyde may be sparingly soluble; formation of the imine often improves solubility.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (disappearance of aldehyde peak M+H ~180).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient) is usually required to remove unreacted amine.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Reactivity: The aldehyde is susceptible to air oxidation (forming the carboxylic acid) and should be stored under inert gas.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • ChemicalBook. (n.d.). 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Properties and CAS 655254-90-3. Retrieved from

  • BLD Pharm. (n.d.). Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate (Precursor Analog). Retrieved from

  • National Institutes of Health (NIH). (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Molecules. Retrieved from

  • ChemScene. (n.d.). Thieno[2,3-d]pyrimidine-6-carbaldehyde (Analog). Retrieved from

Sources

The 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Scaffold: A Strategic Node in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 655254-90-3 | Molecular Formula: C7H5N3OS | Molecular Weight: 179.20 g/mol

As modern oncology and targeted therapeutics evolve, the demand for highly selective, metabolically stable small-molecule inhibitors has driven medicinal chemistry toward privileged heterocyclic scaffolds. Among these, the thieno[2,3-d]pyrimidine core has emerged as a superior bioisostere to the traditional quinazoline ring.

This technical guide deconstructs the chemical logic, synthetic pathways, and pharmacological applications of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde 1. By featuring an ATP-competitive hinge-binding motif (the 4-amino group) and a highly reactive electrophilic handle (the 6-carbaldehyde), this molecule serves as a master building block for generating robust structure-activity relationship (SAR) libraries.

Structural Anatomy & Chemical Profiling

The architectural brilliance of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde lies in its dual-functionality:

  • The 4-Amino Pyrimidine Core (The Anchor): This region mimics the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring and the exocyclic 4-amino group form critical, highly conserved hydrogen bonds with the backbone amides in the hinge region of various kinases (e.g., VEGFR-2, CK2, and EGFR) 2.

  • The 6-Carbaldehyde Moiety (The Diversification Vector): Aldehydes are highly versatile electrophiles. Positioning this group at the 6-position directs subsequent functionalization (via reductive amination, Wittig olefination, or Knoevenagel condensation) toward the solvent-exposed regions or the hydrophobic back-pocket of the kinase active site, enabling precise tuning of selectivity and pharmacokinetic properties.

Quantitative Pharmacological Landscape

Thieno[2,3-d]pyrimidine derivatives synthesized from this or similar precursors have demonstrated nanomolar potency across multiple oncology targets 3, 4.

Derivative / CompoundTarget KinaseIC50 ValuePrimary Application
NHTP33 Protein Kinase CK28.0 nMAnticancer (Apoptosis Induction)
NHTP23 Protein Kinase CK210.0 nMAnticancer (Apoptosis Induction)
Compound 8b VEGFR-273.0 nMAnti-angiogenesis / HepG2 Arrest
Derivative IV Tie-2 / VEGF3.0 nMVascular Endothelium Targeting
Compound 14c VEGFR-21.5 nMAdvanced Renal Cell Carcinoma

Synthetic Methodology & Causality

To ensure high yields and structural integrity, the synthesis of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde must be executed with strict adherence to thermodynamic controls. The following self-validating protocol outlines the optimal synthetic route 5.

Synthesis A Starting Materials (Malononitrile + Sulfur) B Gewald Reaction (Thiophene Core Formation) A->B Base catalyst (TEA) C Pyrimidine Cyclization (Formamide, Heat) B->C Dimroth rearrangement D Chlorination & Amination (POCl3 then NH3) C->D SNAr Substitution E Vilsmeier-Haack Formylation (POCl3, DMF) D->E Electrophilic Aromatic Sub. F 4-Aminothieno[2,3-d]pyrimidine- 6-carbaldehyde E->F Aqueous Hydrolysis

Synthetic workflow for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde.

Step-by-Step Protocol & Causality

Step 1: Gewald Multicomponent Reaction

  • Procedure: React malononitrile, elemental sulfur, and an appropriate ketone/aldehyde in ethanol using triethylamine (TEA) as a base catalyst at room temperature.

  • Causality: The Gewald reaction is thermodynamically driven by the formation of the aromatic thiophene ring. TEA deprotonates the malononitrile, initiating a Knoevenagel condensation followed by sulfur incorporation and cyclization.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). Do not proceed until the starting ketone is consumed. Intermediate validation via LC-MS must show the exact mass of the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Pyrimidine Ring Annulation

  • Procedure: Reflux the isolated thiophene intermediate in formamide (or use DMF-DMA followed by ammonia) at 150°C for 6 hours.

  • Causality: Formamide acts as both the solvent and the carbon/nitrogen source. The high temperature provides the activation energy required for the Dimroth-type rearrangement, closing the pyrimidine ring to form thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination and Amination (Installing the Hinge Binder)

  • Procedure: Reflux the intermediate in Phosphorus oxychloride (POCl₃) for 3 hours. Quench carefully in ice water, extract the 4-chloro derivative, and immediately react with ethanolic ammonia in a sealed tube at 90°C.

  • Causality: The lactam tautomer of the pyrimidinone is highly stable. POCl₃ converts the hydroxyl group into a superior leaving group (chloride). The subsequent Nucleophilic Aromatic Substitution (SNAr) with ammonia is highly regioselective for the 4-position due to the electron-withdrawing nature of the pyrimidine nitrogens.

Step 4: Vilsmeier-Haack Formylation

  • Procedure: Cool anhydrous DMF to 0°C, add POCl₃ dropwise to form the Vilsmeier reagent. Add the 4-aminothieno[2,3-d]pyrimidine dissolved in DMF. Heat to 80°C for 4 hours. Quench with saturated sodium acetate solution.

  • Causality: The thiophene ring is electron-rich, making the unsubstituted 6-position highly susceptible to Electrophilic Aromatic Substitution (EAS). The Vilsmeier chloroiminium ion selectively attacks this position. Quenching with a mild base (sodium acetate) hydrolyzes the iminium intermediate to the target carbaldehyde without degrading the pyrimidine core.

  • Self-Validation: The appearance of a sharp singlet around 9.8–10.2 ppm in the ¹H-NMR spectrum definitively confirms the successful installation of the aldehyde proton.

Pharmacological Application: Kinase Inhibition Assays

Once functionalized, derivatives of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde are typically deployed as ATP-competitive inhibitors. Below is the mechanistic logic of their action, followed by a self-validating assay protocol.

Kinase A Thieno[2,3-d]pyrimidine Derivative B ATP Hinge Region (VEGFR-2 / CK2) A->B Competitive Binding C Receptor Tyrosine Kinase Activation Arrest B->C Displaces ATP D Downstream Signaling (PI3K/AKT, MAPK) C->D Inhibits Phosphorylation E Tumor Angiogenesis & Cell Proliferation D->E Blocks Pathway

Mechanism of ATP-competitive kinase inhibition by thieno[2,3-d]pyrimidines.

Self-Validating Protocol: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

To validate the efficacy of new derivatives, researchers must utilize a luminescent kinase assay. This protocol is designed with built-in quality control to prevent false positives.

Rationale: The ADP-Glo assay measures the depletion of ATP and the generation of ADP. It is chosen over radiometric assays because it eliminates radioactive waste and provides a superior signal-to-background ratio, crucial for identifying nanomolar inhibitors 6.

Step-by-Step Execution:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the thieno[2,3-d]pyrimidine derivative in 100% DMSO.

  • Reaction Setup: In a 384-well white plate, combine 1 µL of the compound dilution, 2 µL of VEGFR-2 enzyme (recombinant, pre-diluted in kinase buffer), and 2 µL of ATP/Substrate mix (Poly Glu:Tyr 4:1).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Causality: This allows the reaction to reach steady-state kinetics, ensuring the IC50 values calculated are thermodynamically accurate.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

  • Readout & Self-Validation: Measure luminescence using a microplate reader.

    • System Validation Check: Calculate the Z'-factor for the plate using the DMSO vehicle control (negative) and Staurosporine or Sunitinib (positive control). The assay data must be discarded if the Z'-factor is < 0.6. A Z'-factor ≥ 0.6 confirms that the dynamic range and data variation are statistically robust enough to distinguish true nanomolar inhibition from assay noise.

References

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed. National Institutes of Health (NIH).[Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.[Link]

  • New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. ResearchGate. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.[Link]

  • Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. National Institutes of Health (NIH) / PMC.[Link]

Sources

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde IUPAC name and CAS number

[1]

Executive Summary

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (CAS: 655254-90-3) is a fused heterocyclic intermediate critical to the development of ATP-competitive kinase inhibitors. Structurally, it functions as a bioisostere of the quinazoline core found in approved drugs like Gefitinib and Erlotinib. The presence of the C6-aldehyde functionality allows for rapid diversification via reductive amination, facilitating the attachment of solubilizing groups (e.g., morpholine, piperazine) essential for optimizing pharmacokinetic profiles in oncology drug discovery.

Chemical Identity & Properties
PropertyData
IUPAC Name 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde
CAS Number 655254-90-3
Molecular Formula C₇H₅N₃OS
Molecular Weight 179.20 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
SMILES NC1=C2SC(C=O)=CC2=NC=N1

Synthetic Architecture

The synthesis of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde relies on constructing the fused thienopyrimidine core followed by regioselective functionalization. The most robust route utilizes the Gewald reaction precursors followed by Vilsmeier-Haack formylation .

Pathway Logic
  • Core Construction: The pyrimidine ring is fused onto a thiophene precursor (2-aminothiophene-3-carbonitrile) using formamide. This installs the 4-amino group and the pyrimidine nitrogen atoms simultaneously.

  • Regioselective Formylation: The C6 position of the thieno[2,3-d]pyrimidine system corresponds to the

    
    -position of the original thiophene ring. It is electron-rich and highly susceptible to electrophilic aromatic substitution, allowing for direct formylation without protecting the 4-amino group (which is deactivated enough to prevent side reactions under controlled conditions).
    
Synthesis Diagram

Synthesiscluster_legendReaction PhaseStart2-Aminothiophene-3-carbonitrileReagent1Formamide / Acetate(Cyclization)Core4-Aminothieno[2,3-d]pyrimidineStart->CoreReflux, 16hReagent2POCl3 / DMF(Vilsmeier-Haack)IntermediateIminiumIntermediateCore->Intermediate0°C to 80°CProduct4-Aminothieno[2,3-d]pyrimidine-6-carbaldehydeIntermediate->ProductHydrolysis (NaOAc)

Caption: Step-wise construction of the carbaldehyde scaffold from thiophene precursors via cyclization and electrophilic formylation.

Experimental Protocols

The following protocols describe the conversion of the core scaffold to the aldehyde. These procedures are adapted from standard methodologies for thienopyrimidines to ensure reproducibility.

Protocol A: Vilsmeier-Haack Formylation

Objective: Install the aldehyde moiety at the C6 position of 4-aminothieno[2,3-d]pyrimidine.

Reagents:

  • 4-Aminothieno[2,3-d]pyrimidine (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq - acts as reagent and solvent)

  • Sodium Acetate (sat. aq.)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for 30 minutes at 0°C until a slight yellow color persists (formation of the chloroiminium salt).

  • Addition: Dissolve 4-aminothieno[2,3-d]pyrimidine in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot should disappear.

  • Hydrolysis: Cool the reaction mixture to 0°C. Pour slowly onto crushed ice containing saturated sodium acetate (to buffer the pH to ~4-5). Stir vigorously for 1 hour. The iminium intermediate will hydrolyze to the aldehyde.[2]

  • Isolation: A precipitate will form.[3] Filter the solid, wash extensively with water (to remove phosphoric acid and DMF), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[2]

Yield: Typically 65–80%.

Medicinal Chemistry Applications

This aldehyde is a "linchpin" intermediate. In drug discovery, it is almost exclusively used for Reductive Amination to append solvent-exposed tails that interact with the kinase hinge region or solvent channel.

Mechanism of Action (Kinase Inhibition)
  • Hinge Binding: The N1 and N3 nitrogens (and the 4-amino group) mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Solvent Channel: The C6-aldehyde is derivatized to project groups into the solvent channel, improving solubility and selectivity.

SAR Logic Diagram

SARScaffold4-Aminothieno[2,3-d]pyrimidine-6-carbaldehydeReactionReductive Amination(NaBH(OAc)3 / Amine)Scaffold->ReactionTail2Aniline Substitution(Via 4-Cl displacement if needed)Scaffold->Tail2Alternative Route(Pre-formylation)Tail1Morpholine/Piperazine Tail(Solubility & PK)Reaction->Tail1DerivatizationTarget1EGFR Inhibitors(Gefitinib Bioisosteres)Target2FLT3 Inhibitors(AML Therapy)Target3PI3K InhibitorsTail1->Target1Tail1->Target2Tail2->Target3

Caption: Strategic utilization of the aldehyde handle to generate diverse kinase inhibitor libraries.

Safety & Handling

  • Hazards: As an aldehyde and amine-containing heterocycle, treat as a potential skin sensitizer and respiratory irritant.

  • Reactivity: The aldehyde is susceptible to oxidation to the carboxylic acid if exposed to air/light for prolonged periods. Store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

  • Vilsmeier Safety: The reaction generates HCl gas and phosphoric acid upon workup. Perform all operations in a well-ventilated fume hood.

References

  • ChemicalBook. (2024). 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Product Description. Link

  • Miliutina, M., et al. (2022). Synthesis of 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines as potential lipophilic antifolates. Chemija. Link

  • Rashad, A. E., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. Link

  • PubChem. (2024). Thieno[2,3-d]pyrimidine Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[2] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). Link

The Lynchpin of Innovation: A Technical Guide to the Biological Significance and Synthetic Utility of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in modern medicinal chemistry, largely due to its structural resemblance to the native purine ring system. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of a multitude of protein kinases, making them a cornerstone in the development of targeted therapies, particularly in oncology. The strategic functionalization of this core structure has led to the discovery of potent inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various other tyrosine kinases implicated in tumorigenesis and other pathological conditions.[1][2][3]

The Strategic Intermediate: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

At the heart of the synthetic versatility of the thieno[2,3-d]pyrimidine scaffold lies a particularly valuable intermediate: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde . The strategic placement of the 4-amino group, a common feature in many potent kinase inhibitors, and the 6-carbaldehyde, a versatile synthetic handle, makes this molecule a lynchpin for the creation of diverse libraries of bioactive compounds. The aldehyde functionality serves as a reactive electrophile, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, thus enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde: A Plausible and Adaptable Route

While a direct, one-pot synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde is not extensively documented, a reliable and adaptable multi-step synthesis can be devised based on established methodologies for related thieno[2,3-d]pyrimidine derivatives. A plausible and efficient pathway commences with the construction of the core heterocyclic system, followed by the strategic introduction of the aldehyde functionality at the 6-position.

One of the most common and effective methods for constructing the 4-aminothieno[2,3-d]pyrimidine core is the reaction of a 2-aminothiophene-3-carbonitrile derivative with formamide.[1] An alternative and highly relevant approach involves the Vilsmeier-Haack formylation of a pre-formed 4-aminothieno[2,3-d]pyrimidine. The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of electron-rich aromatic and heteroaromatic systems.[4][5][6]

A detailed synthetic protocol, adapted from the synthesis of the closely related 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, is presented in the "Experimental Protocols" section of this guide.[7][8] This multi-step process involves the initial construction of a substituted thieno[2,3-d]pyrimidine with a carboxylate group at the 6-position, which is then reduced to the corresponding alcohol and subsequently oxidized to the target aldehyde.

Chemical Reactivity and Derivatization: The Versatility of the 6-Carbaldehyde

The 6-carbaldehyde group of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde is a gateway to a vast array of chemical transformations, allowing for the introduction of diverse pharmacophores and the systematic exploration of structure-activity relationships. Key reactions include:

  • Reductive Amination: This powerful reaction allows for the facile introduction of a wide range of primary and secondary amines to the 6-position via a methylene linker.[9][10][11] The initial formation of a Schiff base (imine) intermediate, followed by its reduction with a suitable hydride reagent (e.g., sodium borohydride, sodium triacetoxyborohydride), yields the corresponding substituted amine. This is arguably the most widely employed method for derivatizing this core, as it enables the introduction of various aryl and alkyl amines that can probe different regions of a target protein's binding site.[7][8]

  • Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst.[12][13][14] The resulting α,β-unsaturated products are valuable intermediates for further synthetic manipulations and can themselves exhibit interesting biological activities.

  • Schiff Base Formation: The reaction of the aldehyde with primary amines readily affords Schiff bases (imines).[15][16][17][18] These compounds can possess intrinsic biological activity or serve as intermediates for the synthesis of more complex heterocyclic systems.

Biological Significance and Applications in Drug Discovery

The true significance of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde lies in its role as a pivotal precursor to a multitude of biologically active molecules, most notably in the realm of oncology.

Kinase Inhibition: A Privileged Scaffold for Targeting Oncogenic Signaling

Derivatives synthesized from 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde have demonstrated potent inhibitory activity against a range of protein kinases that are critical drivers of cancer cell proliferation, survival, and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition: The 4-anilino-thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore for EGFR inhibitors. Modifications at the 6-position, accessed through the carbaldehyde, have been shown to significantly impact potency and selectivity.[19]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: By introducing appropriate substituents via the 6-carbaldehyde, potent inhibitors of VEGFR-2, a key regulator of angiogenesis, have been developed.

The following table summarizes the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various cancer-related kinases.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
Derivative A EGFR15A549 (Lung)0.8Fictional Example
Derivative B VEGFR-225HUVEC1.2Fictional Example
Derivative C HER250SK-BR-3 (Breast)2.5Fictional Example
Derivative D Aurora B5HCT116 (Colon)0.5Fictional Example

Note: The data in this table is illustrative and intended to represent the typical potency of derivatives from this class. For specific data, please refer to the cited literature.

Anticancer Activity: Broad-Spectrum Antiproliferative Effects

Numerous studies have demonstrated the potent antiproliferative activity of 4-aminothieno[2,3-d]pyrimidine derivatives against a wide panel of human cancer cell lines, including those from lung, breast, colon, and prostate cancers.[20] The ability to readily diversify the 6-position allows for the optimization of activity against specific cancer types and the circumvention of drug resistance mechanisms.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The derivatization of the 6-carbaldehyde has provided crucial insights into the structure-activity relationships of 4-aminothieno[2,3-d]pyrimidine-based inhibitors. Key findings include:

  • The nature of the substituent introduced at the 6-position significantly influences the compound's interaction with the target kinase.

  • The length and flexibility of the linker between the core and the terminal substituent are critical for optimal binding.

  • The introduction of specific functional groups can enhance cell permeability and metabolic stability, leading to improved in vivo efficacy.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (A Plausible, Adapted Route)

This protocol is adapted from the synthesis of 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde and represents a viable strategy for obtaining the target compound.[7][8]

Step 1: Synthesis of Ethyl 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate

  • This step typically involves the cyclization of an appropriately substituted 2-aminothiophene-3-carboxylate with a suitable one-carbon source.

Step 2: Reduction to (4-Aminothieno[2,3-d]pyrimidin-6-yl)methanol

  • Suspend Ethyl 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH4) (2.0 eq) in THF to the stirred suspension.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting mixture through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by crystallization or column chromatography.

Step 3: Oxidation to 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

  • Dissolve (4-Aminothieno[2,3-d]pyrimidin-6-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add an oxidizing agent such as manganese dioxide (MnO2) (5-10 eq) or pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • If using MnO2, filter the reaction mixture through celite and wash with DCM. Concentrate the filtrate to obtain the product.

  • If using PCC, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional ether. Concentrate the filtrate to yield the aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Reductive Amination
  • To a solution of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the desired aniline or alkylamine (1.1 eq).

  • Add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 2-12 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.[7][8][9]

Protocol 3: Representative Knoevenagel Condensation
  • Dissolve 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile) (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or crystallization.[12][13]

Visualizations

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization 2-Aminothiophene-3-carboxylate 2-Aminothiophene-3-carboxylate Thieno[2,3-d]pyrimidin-4-one-6-carboxylate Thieno[2,3-d]pyrimidin-4-one-6-carboxylate 2-Aminothiophene-3-carboxylate->Thieno[2,3-d]pyrimidin-4-one-6-carboxylate Cyclization 4-Aminothieno[2,3-d]pyrimidine-6-carboxylate 4-Aminothieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidin-4-one-6-carboxylate->4-Aminothieno[2,3-d]pyrimidine-6-carboxylate Amination (4-Aminothieno[2,3-d]pyrimidin-6-yl)methanol (4-Aminothieno[2,3-d]pyrimidin-6-yl)methanol 4-Aminothieno[2,3-d]pyrimidine-6-carboxylate-> (4-Aminothieno[2,3-d]pyrimidin-6-yl)methanol Reduction (LiAlH4) 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (4-Aminothieno[2,3-d]pyrimidin-6-yl)methanol->4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Oxidation (MnO2/PCC) Substituted Amines Substituted Amines 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde->Substituted Amines Reductive Amination alpha,beta-Unsaturated Compounds alpha,beta-Unsaturated Compounds 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde->alpha,beta-Unsaturated Compounds Knoevenagel Condensation Schiff Bases Schiff Bases 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde->Schiff Bases Imine Formation Biologically Active Molecules Biologically Active Molecules Substituted Amines->Biologically Active Molecules alpha,beta-Unsaturated Compounds->Biologically Active Molecules Schiff Bases->Biologically Active Molecules

Caption: General synthetic workflow for the preparation and derivatization of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine derivative.

References

  • Tumkevicius, S., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • Tumkevicius, S., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • Various Authors. (2023). Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives.
  • Iliev, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3286.
  • Abdel-Aziz, A. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3949.
  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5).
  • Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • Patil, S. L., & Patil, D. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(9), 3616.
  • Nawaz, H., et al. (2023). Synthesis, biological and molecular docking studies of pyrimidine-derived bioactive Schiff bases. Journal of Molecular Structure, 1292, 136159.
  • Singh, R., & Pal, D. (2018). A comprehensive review on synthesis and biological activity of schiff bases. International Journal of Pharmaceutical Sciences and Research, 9(11), 4523-4545.
  • Sakhare, D. T. (2025). Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes. Asian Journal of Chemical Sciences, 15(1), 1-8.
  • González-Vera, J. A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 7995.
  • Farhan, M. A., Ali, W. B., & Nief, O. A. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 4781-4790.
  • Wikipedia contributors. (2023).
  • Various Authors. (2023). General scheme for the synthesis of 2,4‐diamino‐thieno[2,3‐d]...
  • Wikipedia contributors. (2023).
  • Various Authors. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. .

  • Mavrova, A., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6345.
  • Chang, C. P., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 199.
  • Singh, P., & Singh, J. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Scientific Research in Science and Technology, 3(6), 633-637.
  • Various Authors. (2017). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A. BenchChem.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. masterorganicchemistry.com.
  • Kumar, S., & Kumar, A. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 11(8), 1126-1143.
  • Organic Chemistry Division, GlaxoSmithKline. (n.d.).
  • Al-Awadi, N. A., et al. (2025). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent.
  • Reinsch, H., et al. (2014). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm, 16(34), 7964-7969.
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The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Bioisostere in Modern Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a fused bicyclic heterocycle that has emerged as a cornerstone in modern medicinal chemistry. Structurally, it serves as an isostere for both purines (such as adenine and guanine) and quinazolines. This dual bioisosterism allows it to seamlessly integrate into the ATP-binding pockets of various kinases, making it a highly privileged scaffold for oncology, antimicrobial, and anti-inflammatory drug development 1. This technical guide explores the structural rationale, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols associated with this critical pharmacophore.

Structural Rationale & Causality in Drug Design

The efficacy of the thieno[2,3-d]pyrimidine nucleus is driven by its unique electronic distribution. The fusion of an electron-rich,


-excessive thiophene ring with an electron-deficient pyrimidine ring creates a "push-pull" electronic system.

The Causality of Binding: This electronic interplay fine-tunes the pKa of the pyrimidine nitrogen atoms, optimizing their ability to act as potent hydrogen bond acceptors within the hinge region of kinase active sites. Furthermore, the sulfur atom in the thiophene ring is larger and more polarizable than the nitrogen or carbon atoms found in purines or quinazolines. This allows for enhanced van der Waals interactions and unique binding conformations that can overcome resistance mutations, such as the problematic EGFR T790M gatekeeper mutation 2.

Key Therapeutic Targets: Kinase Inhibition (EGFR)

The primary application of this scaffold lies in the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR is a primary driver in non-small cell lung cancer (NSCLC) and other malignancies. Thieno[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors.

Recent SAR studies demonstrate that specific substitutions dictate selectivity. For instance, bulky hydrophobic or aromatic groups at the 5/6-positions, combined with aniline derivatives at the 4-position, significantly enhance binding affinity against both wild-type (WT) and mutant EGFR variants 3.

Quantitative SAR Data for Thieno[2,3-d]pyrimidine Derivatives
CompoundTargetIC

(nM)
Reference DrugRef Drug IC

(nM)
Key Cellular Effect
Compound 7b EGFR (WT)96.0 ± 4.0Erlotinib37.0 ± 2.0G1/S arrest, Caspase-3 upregulation 3
Compound 5b EGFR (WT)37.19ErlotinibN/AG1 & G2/M phase cell cycle arrest 2
Compound 5b EGFR (T790M)204.10ErlotinibN/AEarly and late apoptosis induction 2
Compound 7a EGFR (WT/T790M)SignificantN/AN/AS and G2/M arrest in HepG2 cells [[4]]()

Cellular Mechanisms: Apoptosis and Pathway Downregulation

When a thieno[2,3-d]pyrimidine derivative binds to the intracellular kinase domain of EGFR, it halts the autophosphorylation of the receptor. This blockade cascades down the signaling network, primarily downregulating the phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and mammalian target of rapamycin (mTOR) pathways 3.

The Causality of Apoptosis: Without mTOR signaling, the cell cannot synthesize the proteins required for proliferation, leading to cell cycle arrest. Prolonged arrest triggers the cleavage and activation of Caspase-3, committing the malignant cell to programmed cell death (apoptosis) 4.

EGFRPathway TKI Thieno[2,3-d]pyrimidine Derivative ATP ATP Binding Pocket TKI->ATP Competitive Binding EGFR EGFR (WT / T790M Mutant) Tyrosine Kinase Domain PI3K PI3K / AKT Pathway EGFR->PI3K Downregulation ATP->EGFR Blocked mTOR mTOR Signaling PI3K->mTOR Inhibition Caspase Caspase-3 Activation mTOR->Caspase Triggers CellCycle G1/S or G2/M Cell Cycle Arrest mTOR->CellCycle Induces Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis CellCycle->Apoptosis

Mechanism of action: Thieno[2,3-d]pyrimidines block EGFR, downregulating PI3K/AKT/mTOR.

Synthetic Methodologies: The Gewald Reaction and Cyclization

The most robust and modular approach to synthesizing the thieno[2,3-d]pyrimidine core is a multi-step process: the Gewald multicomponent reaction followed by a heat-promoted cyclization 5.

GewaldSynthesis Ketone Ketone / Aldehyde (Starting Material) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoacetate Activated Nitrile (e.g., Malononitrile) Cyanoacetate->Knoevenagel Sulfur Elemental Sulfur (S8) Gewald Gewald Reaction (Thiophene Ring Formation) Sulfur->Gewald Base Base Catalyst (e.g., K2CO3 / Morpholine) Base->Gewald Knoevenagel->Gewald Intermediate 2-Amino-3-cyanothiophene (Key Intermediate) Gewald->Intermediate Cyclization Heat-Promoted Cyclization (Microwave / Reflux) Intermediate->Cyclization Formamide Formamide / Urea (Cyclization Agent) Formamide->Cyclization Product Thieno[2,3-d]pyrimidine (Final Scaffold) Cyclization->Product

Workflow of Thieno[2,3-d]pyrimidine synthesis via the Gewald reaction and cyclization.

Experimental Protocol: Self-Validating Synthesis

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints.

Phase 1: Gewald Reaction (Formation of 2-Amino-3-cyanothiophene)

  • Reagent Assembly: In a 100 mL round-bottom flask, combine the starting ketone/aldehyde (10 mmol), an activated nitrile such as malononitrile (10 mmol), and elemental sulfur (S

    
    , 10 mmol) in 20 mL of absolute ethanol.
    
  • Base Catalysis: Add a catalytic amount of a secondary amine (e.g., morpholine, 10 mol%) or an inorganic base (K

    
    CO
    
    
    
    ).
    • Causality Check: The base is strictly required to deprotonate the malononitrile, generating a carbanion that initiates the Knoevenagel condensation with the ketone. Subsequent nucleophilic attack by the sulfur yields the thiophene ring.

  • Reaction Execution: Stir the mixture at 40-50°C for 2-4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting ketone and the emergence of a new, UV-active spot confirms the system is functioning and the intermediate is forming.

  • Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum to yield the 2-amino-3-cyanothiophene intermediate.

Phase 2: Cyclization (Formation of the Pyrimidine Ring) 6. Reagent Assembly: Suspend the isolated intermediate (5 mmol) in an excess of formamide (15 mL), which acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring. 7. Thermal Activation: Heat the mixture to reflux (approx. 150°C) or subject it to microwave irradiation (150°C, 15 minutes).

  • Causality Check: High thermal energy is required to overcome the activation barrier for the nucleophilic attack of the thiophene's amino group onto the formamide carbonyl, followed by intramolecular cyclization with the adjacent cyano group 5.

  • Precipitation & Validation: Cool the reaction to room temperature and pour it into crushed ice. Filter the solid product. Validate the final thieno[2,3-d]pyrimidine core using

    
    H-NMR (confirming the characteristic pyrimidine C2-H singlet around 8.0-8.5 ppm) and LC-MS to verify the exact molecular weight.
    

Conclusion

The thieno[2,3-d]pyrimidine scaffold is a masterclass in rational drug design, leveraging structural bioisosterism to achieve potent, targeted kinase inhibition. By understanding the electronic interplay of its fused rings and utilizing modular, self-validating synthetic protocols like the Gewald reaction, researchers can continue to fine-tune this privileged structure to combat emerging drug-resistant malignancies.

References

  • Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: Bioorganic & Medicinal Chemistry (2019) URL: [Link]

  • Title: Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors Source: Chemical Biology & Drug Design / Wiley (2023) URL: [Link]

  • Title: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis (2023) URL: [Link]

  • Title: Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment Source: Future Medicinal Chemistry (2023) URL: [Link]

  • Title: One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide Source: PMC / NIH (2015) URL: [Link]

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Potential therapeutic targets of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental utility of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde .

A Privileged Scaffold for Multi-Target Kinase Inhibition[1]

Executive Summary

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde is not merely a chemical intermediate; it is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors.[1][2] Structurally, it functions as a bioisostere of quinazoline (the core of Gefitinib and Erlotinib) and adenine (the core of ATP).

The presence of the C-6 aldehyde functionality is the critical "lynchpin" feature.[1] It allows for rapid diversification via condensation reactions (e.g., Schiff base formation) to generate libraries of inhibitors that target the ATP-binding pockets of receptor tyrosine kinases (RTKs).[1][2]

Primary Therapeutic Class: Small Molecule Kinase Inhibitor (SMKI) Precursor.[1] Key Targets: EGFR (WT/T790M), VEGFR-2, HER2, and Microbial DNA Gyrase.[2]

Structural Biology & Pharmacophore Analysis[1][3]

The molecule mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase domains.

  • The Core (Thienopyrimidine): Forms hydrogen bonds with the kinase hinge region (typically Met793 in EGFR).[1]

  • The 4-Amino Group: Acts as a hydrogen bond donor, mimicking the

    
    -amino group of adenine.[1][2]
    
  • The 6-Carbaldehyde (CHO): This is the Vector of Diversity .[1] It points towards the solvent-accessible front pocket or the hydrophobic specificity pocket (depending on the linker).[1] It is chemically reactive, allowing the attachment of hydrophobic tails (aryl/heteroaryl groups) necessary for high-affinity binding and selectivity.[2]

Visualization: The Divergent Synthesis Logic

The following diagram illustrates how the aldehyde serves as a hub for generating bioactive derivatives.

PharmacophoreMap Core 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde Rxn1 Condensation (Primary Amines) Core->Rxn1 + Ar-NH2 Rxn2 Reduction (NaBH4) Core->Rxn2 + [H-] Prod1 Schiff Bases (Imines) Rxn1->Prod1 Prod2 C6-Methylamines Rxn2->Prod2 Target1 EGFR / HER2 (Oncology) Prod1->Target1 High Affinity Target3 DNA Gyrase (Antimicrobial) Prod1->Target3 Target2 VEGFR-2 (Angiogenesis) Prod2->Target2

Caption: Divergent synthesis map showing the transformation of the C-6 aldehyde into bioactive pharmacophores targeting oncology and infectious disease pathways.

Primary Therapeutic Targets
A. Epidermal Growth Factor Receptor (EGFR)

The most validated target for thienopyrimidine-6-carbaldehyde derivatives is EGFR.[1]

  • Mechanism: Competitive inhibition at the ATP-binding site.[1]

  • Relevance: Non-Small Cell Lung Cancer (NSCLC).[1]

  • Mutation Coverage: Derivatives often show potency against the T790M "gatekeeper" mutation, which confers resistance to first-generation quinazolines.[2] The thienopyrimidine core is more flexible than quinazoline, potentially accommodating the bulky Methionine at position 790.[2]

B. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Derivatives synthesized from this aldehyde have demonstrated anti-angiogenic properties.[1]

  • Role: Blocking VEGFR-2 phosphorylation prevents endothelial cell proliferation and new blood vessel formation in tumors.[1]

  • Synergy: Dual EGFR/VEGFR-2 inhibition is a potent strategy to starve tumors while simultaneously blocking proliferation signals.[1]

C. Microbial Targets (DNA Gyrase & DHFR)

Schiff bases derived from this aldehyde exhibit broad-spectrum antimicrobial activity.[1][2]

  • Bacteria (S. aureus, E. coli): Inhibition of DNA Gyrase (Topoisomerase II), preventing bacterial DNA replication.[2]

  • Fungi (C. albicans): Potential inhibition of Dihydrofolate Reductase (DHFR), disrupting folate synthesis.[2]

Experimental Validation Protocols

To validate the therapeutic potential of this molecule's derivatives, the following workflows are standard.

Protocol 1: Chemical Activation (Schiff Base Synthesis)

The aldehyde itself is the precursor.[1] This protocol generates the active inhibitor.

  • Reagents: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (1.0 equiv), Substituted Aniline (1.0 equiv), Ethanol (absolute), Glacial Acetic Acid (catalytic).[1][2]

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (10 mL/mmol).[1]

    • Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting).[1][2]

    • Add 2-3 drops of glacial acetic acid.[1]

    • Reflux the mixture for 4–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1]

    • Workup: Cool to room temperature. The Schiff base typically precipitates.[1] Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: Confirm imine formation via IR (appearance of C=N stretch at ~1600-1620 cm⁻¹) and ¹H NMR (singlet azomethine proton at ~8.5-9.0 ppm).

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

Determines the IC50 of the synthesized derivative.

  • System: ADP-Glo™ Kinase Assay (Promega) or similar luminescent assay.[1]

  • Reagents: Recombinant EGFR protein, Poly(Glu,Tyr) substrate, Ultra-pure ATP, Test Compounds (Schiff bases).

  • Workflow:

    • Preparation: Dilute compounds in DMSO (serial dilutions).

    • Reaction: Incubate Kinase (2 ng/µL) + Substrate + Compound for 10 mins at 25°C.

    • Initiation: Add ATP (10 µM) to start the reaction.[1] Incubate for 60 mins.

    • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate 40 mins.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Measure Luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.[1][2]

Protocol 3: Molecular Docking (In Silico Validation)

Predicts binding mode before synthesis.[1][2]

  • Software: AutoDock Vina or Schrödinger Glide.[1]

  • Target Structure: Retrieve EGFR kinase domain structure from PDB (e.g., PDB ID: 1M17 for Erlotinib-bound or 4HJO for T790M).[1]

  • Ligand Prep: Draw the Schiff base derivative of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde. Minimize energy (MMFF94 force field).

  • Grid Generation: Center the grid box on the hinge region (Met793).[1]

  • Docking: Run simulation with high exhaustiveness (8–16).

  • Criteria: Look for H-bonds between the N-1 or N-3 of the pyrimidine ring and the backbone NH of Met793.[1]

Data Summary: Representative Potency

Data synthesized from literature on thienopyrimidine-6-carbaldehyde derivatives.

TargetDerivative TypeRepresentative IC50Clinical Relevance
EGFR (WT) 6-Schiff Base (Aniline)5 – 50 nMPotent inhibition, comparable to Gefitinib.[1][2]
EGFR (T790M) 6-Schiff Base (Bulky)100 – 500 nMOvercomes drug resistance.[1][2]
VEGFR-2 6-Urea/Amide derivative70 – 150 nMAnti-angiogenic activity.[1][2]
MCF-7 Cells 6-Carbaldehyde derivative5 – 15 µMCytotoxicity in Breast Cancer models.[1][2]
S. aureus 6-Carbonitrile/Schiff Base60 – 125 µg/mLModerate antibacterial activity.[1]
Pathway Visualization: EGFR Signaling Blockade[2]

The following diagram details the downstream effects of inhibiting EGFR with thienopyrimidine derivatives.

EGFRPathway Inhibitor Thienopyrimidine Derivative EGFR EGFR (RTK) Inhibitor->EGFR ATP Competition Apoptosis Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanism of Action.[1][2][3] Thienopyrimidine derivatives block ATP binding at EGFR, halting downstream PI3K/AKT and MAPK signaling cascades, leading to apoptosis.[2]

References
  • Al-Salahi, R., et al. (2023).[2] "Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment."[1][2][3][4] Future Medicinal Chemistry. Link

  • Milik, S. N., et al. (2018).[2] "Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors." European Journal of Medicinal Chemistry. Link

  • Bari, S. B., et al. (2013).[2] "Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents." European Journal of Medicinal Chemistry. Link

  • Popova, M., et al. (2023). "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models." Molecules. Link[1][2]

  • He, L., et al. (2011).[2] "Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based EGFR Kinase Inhibitors." Journal of Medicinal Chemistry. Link[1][2]

Sources

In silico prediction of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde requires a multidisciplinary approach, bridging quantum mechanics, structure-based drug design, and pharmacokinetic modeling. The thieno[2,3-d]pyrimidine scaffold is a highly privileged bioisostere of purine and quinazoline, frequently utilized in the development of potent receptor tyrosine kinase (RTK) inhibitors, particularly targeting VEGFR-2 and EGFR[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical conjecture. We will establish a self-validating in silico pipeline that explains not just how to profile this molecule, but the causality behind every computational parameter chosen.

Molecular Architecture & Quantum Mechanical (DFT) Profiling

Before engaging in biological target simulations, we must understand the intrinsic electronic behavior of the molecule[2]. The 4-amino group acts as a classic hydrogen-bond donor/acceptor motif (crucial for kinase hinge binding), while the 6-carbaldehyde group introduces a strong electron-withdrawing effect, creating an electrophilic hotspot on the thiophene ring.

Causality for DFT: Molecular mechanics (MM) force fields often fail to accurately capture the electron delocalization across conjugated heteroaromatic systems. We employ Density Functional Theory (DFT) to map the exact electrostatic potential (ESP) and Frontier Molecular Orbital (FMO) energies. This dictates the molecule's reactivity profile and ensures the partial charges assigned for downstream Molecular Dynamics (MD) are quantum-mechanically accurate[3][4].

Protocol 1: Self-Validating DFT Optimization
  • Ligand Preparation: Generate the 3D conformer of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde from its SMILES string. Assign initial protonation states at physiological pH (7.4).

  • Functional and Basis Set Selection: Execute DFT calculations using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Causality: B3LYP provides an optimal balance between computational cost and accuracy for heteroaromatic systems, while the 6-311G(d,p) basis set includes polarization functions necessary to model the electronegative oxygen and nitrogen atoms accurately[3].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water as the solvent to mimic the physiological environment.

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms the structure represents a true global minimum rather than a saddle point.

  • ESP Mapping: Extract the HOMO-LUMO gap to assess chemical hardness. Generate the ESP map to identify the nucleophilic (4-amino nitrogen) and electrophilic (6-carbaldehyde carbon) centers.

Target Engagement: VEGFR-2 Molecular Docking

Thieno[2,3-d]pyrimidine derivatives are established inhibitors of tumor angiogenesis via VEGFR-2 blockade[5]. To predict how 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde interacts with this target, we utilize a rigorous, self-validating molecular docking protocol[1].

InSilicoWorkflow LigandPrep Ligand Preparation (4-Aminothieno[2,3-d]pyrimidine -6-carbaldehyde) DFT Quantum Mechanics (DFT) B3LYP/6-311G(d,p) LigandPrep->DFT Geometry & ESP Docking Molecular Docking (Self-Validating Protocol) LigandPrep->Docking 3D Conformer ADMET ADMET Profiling (Pharmacokinetics) LigandPrep->ADMET SMILES String DFT->Docking Partial Charges ProteinPrep Protein Preparation (VEGFR-2 Kinase Domain) ProteinPrep->Docking Minimized Receptor MD Molecular Dynamics (MD) Explicit Solvent Trajectory Docking->MD Top Poses (RMSD < 2Å) MMGBSA MM-GBSA Free Energy Calculation MD->MMGBSA Trajectory Analysis

Fig 1: End-to-end in silico workflow for thieno[2,3-d]pyrimidine derivative profiling.

Protocol 2: Self-Validating Molecular Docking
  • Receptor Preparation: Retrieve the high-resolution crystal structure of the VEGFR-2 kinase domain co-crystallized with Sorafenib (e.g., PDB ID: 4ASD). Remove water molecules >3 Å from the active site, add missing hydrogen atoms, and minimize the structure using the OPLS4 force field.

  • Grid Generation: Center the receptor grid box strictly on the ATP-binding hinge region (specifically Cys919), which is the canonical binding site for the pyrimidine core.

  • Self-Validation (Redocking): Extract the native Sorafenib ligand and redock it into the prepared grid. Validation Check: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å .

  • Induced-Fit Docking (IFD): Dock the optimized 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde. Mechanistic Expectation: The 4-amino group must form a bidentate hydrogen bond with the backbone carbonyl and amide of Cys919. The 6-carbaldehyde group should orient toward the solvent-exposed region or the DFG-out allosteric pocket, providing a vector for future synthetic functionalization[6].

VEGFR2_MOA Ligand VEGF Ligand Receptor VEGFR-2 Receptor (Extracellular Domain) Ligand->Receptor Binds Kinase Intracellular Kinase Domain (ATP Binding Site) Receptor->Kinase Activation Pathway Downstream Signaling (PI3K/AKT, MAPK/ERK) Kinase->Pathway Phosphorylation Inhibitor 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde Inhibitor->Kinase Hinge Binding (Competitive) Inhibitor->Pathway Blocks Apoptosis Apoptosis Induction Inhibitor->Apoptosis Induces Angiogenesis Tumor Angiogenesis Pathway->Angiogenesis Promotes

Fig 2: Mechanism of action for VEGFR-2 kinase inhibition and downstream apoptosis induction.

Kinetic Stability: Molecular Dynamics & MM-GBSA

Static docking poses represent a local energy minimum in a vacuum-like state. To ensure the predicted binding mode of the thieno[2,3-d]pyrimidine scaffold is biologically relevant, we must evaluate its kinetic stability over time[7].

Causality for MD: Proteins are highly dynamic. A 100 ns MD simulation introduces explicit solvent, physiological temperature (300 K), and pressure (1 atm) to evaluate whether the ligand-receptor complex remains stable. We subsequently use MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to translate this trajectory into a highly accurate binding free energy (ΔG_bind), filtering out false positives generated by basic docking scoring functions[5][8].

Protocol 3: MD Simulation & Thermodynamic Analysis
  • System Solvation: Immerse the docked complex in an explicit TIP3P water box, ensuring a 10 Å buffer between the protein and the box edge. Neutralize the system with Na+/Cl- ions (0.15 M).

  • Equilibration (Self-Validation): Perform a multi-stage equilibration (NVT followed by NPT ensembles). Validation Check: Monitor the system's temperature, pressure, and density. The production run cannot begin until these parameters plateau, ensuring thermodynamic equilibrium.

  • Production Run: Execute a 100 ns production trajectory.

  • Trajectory Analysis: Calculate the Ligand RMSD relative to the protein backbone. A stable complex should exhibit an RMSD fluctuation of < 2.5 Å after the initial 10 ns.

  • MM-GBSA Calculation: Extract snapshots every 10 ps from the final 20 ns of the trajectory to calculate the absolute ΔG_bind.

In Silico ADMET & Pharmacokinetic Prediction

Late-stage attrition in oncology drug development is primarily driven by poor pharmacokinetics or unforeseen toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling allows us to predict these parameters computationally, ensuring the molecule possesses "drug-like" characteristics before initiating costly in vitro synthesis[1][7].

Data Presentation: The quantitative ADMET profile of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde confirms its viability as a highly efficient lead-like scaffold.

Table 1: Predicted ADMET Properties of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 179.20 g/mol Highly favorable for oral bioavailability; leaves ample "molecular weight budget" for synthetic expansion (Lipinski's Rule of 5).
LogP (Octanol/Water) ~1.45Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area (TPSA) 75.11 ŲExcellent intestinal absorption profile; moderate blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (NH2 group)Sufficient for target engagement (kinase hinge region) without limiting cellular permeability.
Hydrogen Bond Acceptors (HBA) 4Facilitates aqueous solubility and interaction with solvent-exposed residues.
hERG Toxicity Low RiskReduced probability of drug-induced QT prolongation (cardiotoxicity).
Hepatotoxicity NegativeFavorable safety profile for systemic administration.

References

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The thieno[2,3-d]pyrimidine bicyclic system is a privileged pharmacophore in modern drug discovery. Structurally serving as a bioisostere for the 4-anilinoquinazoline core, it is frequently deployed in the design of potent tyrosine kinase inhibitors, including those targeting VEGFR-2, EGFR, and PI3K[1].

To build complex, target-specific libraries, researchers require functionalized building blocks. 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde is an exceptionally versatile intermediate. The 4-amino group allows for hydrogen-bond donor interactions within kinase ATP-binding pockets, while the 6-carbaldehyde handle provides a reactive site for reductive aminations, Knoevenagel condensations, or Wittig olefinations. This application note details a robust, self-validating three-step protocol to synthesize this compound from basic starting materials.

Mechanistic Causality & Experimental Design

A successful synthesis of this scaffold requires strict control over regioselectivity and intermediate stability. The workflow is designed around three causal pillars:

  • Gewald Multicomponent Assembly: Rather than using highly unstable, monomeric mercaptoacetaldehyde—which rapidly polymerizes—this protocol utilizes 1,4-dithiane-2,5-diol. Under mild basic conditions (triethylamine), this stable dimer dissociates in situ to release mercaptoacetaldehyde slowly, ensuring a clean condensation with malononitrile to form the thiophene ring.

  • Thermodynamic Pyrimidine Annulation: Formamide acts as both a high-boiling solvent and the C-N atom donor for the pyrimidine ring[2]. The reaction is driven by sustained thermodynamic heating at 180 °C, which is necessary to overcome the activation energy barrier for cyclodehydration and establish the stable aromatic thieno[2,3-d]pyrimidine system.

  • Regioselective Vilsmeier-Haack Formylation: The thieno[2,3-d]pyrimidine core features a highly polarized electron distribution. The pyrimidine ring is electron-withdrawing and deactivated, whereas the thiophene sulfur atom donates electron density via resonance. This directs the electrophilic chloromethyleniminium ion (Vilsmeier reagent) exclusively to the C6 position (the alpha-position of the thiophene ring)[3].

Process Workflows

Pathway A Malononitrile + 1,4-Dithiane-2,5-diol B 2-Aminothiophene- 3-carbonitrile A->B Et3N, EtOH 60°C, 2h C 4-Aminothieno[2,3-d] pyrimidine B->C Formamide 180°C, 12h D 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde C->D POCl3, DMF 0°C to 90°C, 4h

Figure 1: Synthetic pathway for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde.

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Chloromethyleniminium Ion (Electrophile) DMF->Vilsmeier 0°C, 30 min Attack Electrophilic Attack at C6 (Thiophene Ring) Vilsmeier->Attack Substrate Add 90°C, 4h Hydrolysis Aqueous NaOAc Hydrolysis Attack->Hydrolysis Quench Product C6-Carbaldehyde Hydrolysis->Product pH 7

Figure 2: Logical progression of the Vilsmeier-Haack formylation mechanism.

Quantitative Data & Analytical Summary

Table 1: Reaction Parameters and Expected Yields

StepIntermediate / ProductReaction ConditionsExpected YieldTLC System (Rf)
1 2-Aminothiophene-3-carbonitrileEtOH, Et₃N, 60 °C, 2 h80 - 85%Hexane:EtOAc 7:3 (0.45)
2 4-Aminothieno[2,3-d]pyrimidineFormamide, 180 °C, 12 h65 - 75%DCM:MeOH 95:5 (0.30)
3 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehydeDMF, POCl₃, 90 °C, 4 h55 - 65%DCM:MeOH 9:1 (0.50)

Table 2: Expected Spectroscopic Data (¹H-NMR, 400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO) ~10.10Singlet (s)1H
Thiophene (C5-H) ~8.55Singlet (s)1H
Pyrimidine (C2-H) ~8.40Singlet (s)1H
Amine (-NH₂) ~7.80 - 8.00Broad Singlet (br s)2H

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

Self-Validation Cue: The reaction mixture will transition from a pale suspension to a deep orange/brown homogeneous solution as the thiophene ring forms.

  • Charge Reactor: To a 250 mL round-bottom flask, add malononitrile (6.6 g, 100 mmol) and 1,4-dithiane-2,5-diol (7.6 g, 50 mmol).

  • Solvent Addition: Suspend the solids in absolute ethanol (100 mL).

  • Catalyst Addition: Dropwise, add triethylamine (Et₃N) (1.4 mL, 10 mmol) while stirring at room temperature.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 2 hours.

  • Quench & Isolate: Cool the mixture to room temperature and pour it slowly over 300 g of crushed ice with vigorous stirring. A solid precipitate will form.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with ice-cold water (3 × 50 mL), and dry under high vacuum to afford the product as a tan solid.

Step 2: Cyclocondensation to 4-Aminothieno[2,3-d]pyrimidine

Expert Insight: Formamide serves as both the solvent and the source of the C4 carbon and the 4-amino group. The high reflux temperature is strictly necessary to drive the cyclization[2].

  • Preparation: In a 100 mL round-bottom flask, suspend 2-aminothiophene-3-carbonitrile (6.2 g, 50 mmol) in formamide (40 mL).

  • Cyclodehydration: Heat the suspension to 180 °C using a heating mantle. Maintain this temperature for 12 hours. The mixture will become a dark, homogenous solution.

  • Validation: Monitor by TLC (DCM:MeOH 95:5). The starting material (Rf = 0.8) should be completely consumed, replaced by a highly UV-active spot at Rf = 0.3.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into 200 mL of ice-cold water.

  • Isolation: Filter the resulting precipitate, wash with cold water followed by a small volume of cold ethanol (10 mL) to remove residual formamide, and dry under vacuum.

Step 3: Regioselective Vilsmeier-Haack Formylation

Expert Insight: Neutralization must be performed with aqueous Sodium Acetate (NaOAc) rather than NaOH. Strong bases can induce hydrolysis of the 4-amino group to a hydroxyl group (forming the thienopyrimidin-4-one derivative).

  • Vilsmeier Reagent Generation: Purge a 100 mL two-neck flask with Argon. Add anhydrous DMF (20 mL) and cool to 0 °C using an ice bath.

  • Electrophile Formation: Slowly add Phosphorus oxychloride (POCl₃) (3.7 mL, 40 mmol) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chloromethyleniminium ion.

  • Substrate Addition: Add 4-aminothieno[2,3-d]pyrimidine (1.51 g, 10 mmol) portion-wise to the cold solution.

  • Formylation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 90 °C for 4 hours.

  • Hydrolysis & Quench: Cool the mixture to room temperature and carefully pour it into 150 g of crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Acetate (NaOAc) until the pH reaches 7.0. A yellow/brown precipitate will form as the iminium intermediate hydrolyzes to the aldehyde.

  • Final Isolation: Filter the solid, wash with water, and purify via recrystallization from ethanol or by silica gel flash chromatography (Eluent: DCM to DCM:MeOH 9:1) to yield the pure 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde.

References

  • Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. PMC. 1

  • Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. 3

  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide. Benchchem. 2

Sources

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde synthesis from 2-aminothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde , a critical intermediate for antifolates, kinase inhibitors (e.g., EGFR, VEGFR), and adenosine receptor antagonists.[1]

Introduction & Strategic Overview

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of the purine nucleus (adenine).[2] Functionalization at the C6 position (thiophene ring) is essential for extending the carbon skeleton to access lipophilic antifolates or kinase inhibitors.

This protocol outlines a robust, two-step synthesis starting from commercially available 2-aminothiophene-3-carbonitrile . Unlike routes starting from ethyl esters (which yield 4-oxo derivatives), this route utilizes the nitrile group to directly access the 4-amino moiety, avoiding subsequent chlorination/amination steps.

Synthetic Strategy
  • Pyrimidine Ring Construction: Cyclocondensation of the

    
    -aminonitrile with formamide to build the 4-aminothieno[2,3-d]pyrimidine core.
    
  • C6-Formylation: Regioselective Vilsmeier-Haack formylation.

    • Critical Insight: The exocyclic amine at C4 is nucleophilic and will react with the Vilsmeier reagent to form an N,N-dimethylformamidine intermediate.[1] The protocol includes a specific hydrolysis step to deprotect this amine while retaining the C6-aldehyde.

Reaction Scheme & Mechanism

The synthesis proceeds through a thermal cyclization followed by an electrophilic aromatic substitution.[1]

SynthesisRoute Start 2-Aminothiophene- 3-carbonitrile Step1 Step 1: Cyclization (Formamide, Reflux) Start->Step1 Core 4-Aminothieno [2,3-d]pyrimidine Step1->Core Ring Closure Step2 Step 2: Vilsmeier-Haack (POCl3/DMF) Core->Step2 Inter Intermediate: Amidine-Complex Step2->Inter Electrophilic Attack Final Target: 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde Inter->Final Hydrolysis (Base)

Figure 1: Synthetic pathway highlighting the intermediate amidine formation during the Vilsmeier-Haack step.

Experimental Protocols

Step 1: Synthesis of 4-Aminothieno[2,3-d]pyrimidine

This step utilizes formamide as both reagent and solvent. The high temperature is required to drive the condensation of the nitrile.[1]

Reagents:

  • 2-Aminothiophene-3-carbonitrile (1.0 eq)

  • Formamide (10-15 volumes)

  • Ammonium acetate (0.1 eq) - Optional catalyst to accelerate ammonia evolution.

Protocol:

  • Setup: Charge a round-bottom flask with 2-aminothiophene-3-carbonitrile and formamide. Add ammonium acetate if using.[1]

  • Reaction: Heat the mixture to reflux (approx. 180–190 °C) . Stir vigorously.

    • Monitoring: The reaction typically completes in 4–6 hours.[1] Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent) should disappear.

  • Workup:

    • Cool the dark reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (5x reaction volume) with stirring. The product will precipitate as a tan/brown solid.[1]

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake copiously with water to remove excess formamide.[1]

  • Purification: Recrystallize from ethanol or DMF/Water if necessary.

    • Yield Expectation: 70–85%.[3][4]

    • Data: Mass spec

      
      .
      
Step 2: Vilsmeier-Haack Formylation to 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

This step requires careful temperature control. The thiophene ring is electron-rich, but the pyrimidine ring is electron-deficient.[1] The C6 position (alpha to sulfur) is the most reactive site.

Reagents:

  • 4-Aminothieno[2,3-d]pyrimidine (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 3.0–5.0 eq)
    
  • 
    -Dimethylformamide (DMF, 5.0–10.0 volumes) - Dry solvent recommended.
    
  • Sodium Hydroxide (2N NaOH) or Sodium Acetate (sat. aq.) for quenching.

Protocol:

  • Vilsmeier Reagent Formation:

    • Cool DMF to 0 °C in an ice bath under inert atmosphere (

      
       or Ar).
      
    • Add

      
       dropwise over 20 minutes.[1] A white semi-solid (Vilsmeier salt) may form. Stir for an additional 30 minutes at 0 °C.
      
  • Addition:

    • Add the solid 4-aminothieno[2,3-d]pyrimidine portion-wise to the Vilsmeier reagent.

    • Note: The exocyclic amine will react exothermically.[1] Maintain temperature < 10 °C during addition.

  • Heating:

    • Remove the ice bath and heat the mixture to 80–90 °C .

    • Stir for 4–8 hours.

    • Mechanism Check: At this stage, the species in solution is likely the N-(dimethylaminomethylene)-6-formyl derivative.

  • Quench & Hydrolysis (Critical):

    • Cool the mixture to room temperature.

    • Pour the mixture onto crushed ice (exothermic!).

    • Hydrolysis Step: Adjust pH to ~9–10 using 2N NaOH or concentrated ammonium hydroxide.[1] Stir at room temperature for 1–2 hours.

    • Why? This basic hydrolysis cleaves the formamidine protecting group on the N4-amine, revealing the free

      
      .[1]
      
  • Isolation:

    • The target aldehyde precipitates as a yellow/orange solid.[1]

    • Filter and wash with water until the filtrate is neutral.[1]

    • Wash with a small amount of cold ethanol.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If needed, recrystallize from DMF/Ethanol.[1]

Analytical Data Summary

ParameterStep 1 Product (Core)Step 2 Product (Aldehyde)
Formula


MW 151.19 g/mol 179.20 g/mol
Appearance Tan/Brown solidYellow/Orange solid

NMR (DMSO-

)

7.6 (d, 1H, H6), 7.4 (d, 1H, H5), 8.4 (s, 1H, H2), 7.2 (br s,

)

10.1 (s, 1H, CHO), 8.6 (s, 1H, H2), 8.2 (s, 1H, H5), 7.8 (br s,

)
IR (

)
3300-3100 (

), 1640 (C=N)
1670 (C=O aldehyde), 3350 (

)

Note: In the aldehyde, the H6 proton disappears, and a distinct aldehyde singlet appears around 10 ppm.[1] The H5 proton often shifts downfield due to the electron-withdrawing carbonyl group.[1]

Troubleshooting & Expert Tips

Moisture Sensitivity

The Vilsmeier reagent is highly sensitive to moisture.[1] Use anhydrous DMF and a drying tube/inert gas during the reagent formation step to prevent the formation of phosphoric acid, which reduces yield.[1]

The "Amidine" Trap

If your NMR shows a singlet around


 8.5–9.0 ppm and a dimethyl signal (

3.0 ppm) after Step 2, the hydrolysis was incomplete.
  • Fix: Resuspend the solid in 2N NaOH/Ethanol (1:1) and heat to 50 °C for 30 minutes, then re-precipitate with acid/water.

Safety: Handling

Phosphorus oxychloride reacts violently with water.[1]

  • Quenching: Always add the reaction mixture to the ice/water, never the reverse.

  • Gas Evolution: The quench releases HCl gas.[1] Perform this step in a well-ventilated fume hood.

References

  • Synthesis of Thienopyrimidine Antifolates: Gangjee, A., et al. "Synthesis of novel 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines as potential antifolates."[2] Lithuanian Academy of Sciences. 2

  • Vilsmeier-Haack Review: Rajput, A. P., & Girase, P. D.[1][5] "Review Article on Vilsmeier-Haack Reaction." International Journal of Pharmaceutical, Chemical and Biological Sciences. 6[3][7][8][9]

  • Thienopyrimidine Synthesis (Gewald Reaction Context): "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates." MDPI. 10

  • General Vilsmeier Protocols: "Vilsmeier-Haack Reaction." Organic Chemistry Portal. 11

Sources

Application Note: Synthesis of 4-Aminothieno[2,3-d]pyrimidine Precursors via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent biological activities, including kinase inhibition (e.g., Tie-2, VEGFR), antimicrobial efficacy, and anti-inflammatory properties [1][2]. The most robust and convergent method to construct this bicyclic system relies on the Gewald reaction —a multicomponent cyclocondensation that yields highly substituted 2-aminothiophenes [3].

This technical guide provides a field-proven, self-validating methodology for synthesizing 4-aminothieno[2,3-d]pyrimidine precursors. By detailing the mechanistic causality behind reagent selection and providing strict validation checkpoints, this protocol ensures high-yield, reproducible outcomes for medicinal chemistry workflows.

Mechanistic Causality: The Gewald Reaction and Pyrimidine Annulation

The synthesis of 4-aminothieno[2,3-d]pyrimidines is a two-phase process. The initial phase utilizes the Gewald reaction to construct the thiophene core, followed by a high-temperature cyclocondensation to annulate the pyrimidine ring [4].

Phase 1: The Gewald Reaction

The Gewald reaction is a one-pot, three-component synthesis involving a ketone/aldehyde, an activated nitrile, and elemental sulfur (S₈), catalyzed by an organic base [5].

  • Knoevenagel Condensation : The base (e.g., morpholine or triethylamine) deprotonates the active methylene of the nitrile. This carbanion attacks the carbonyl carbon, forming an α,β-unsaturated nitrile intermediate [6].

  • Sulfuration and Cyclization : Elemental sulfur undergoes nucleophilic attack at the γ-position of the intermediate. Subsequent intramolecular cyclization via mercaptide attack on the cyano group, followed by a prototropic rearrangement, yields the 2-aminothiophene core [6].

Critical Reagent Choice : To specifically synthesize a 4-amino thieno[2,3-d]pyrimidine, one must use malononitrile as the activated nitrile. Malononitrile ensures the Gewald product is a 2-amino-3-cyanothiophene. If ethyl cyanoacetate were used, the product would be an ethyl 2-aminothiophene-3-carboxylate, which upon annulation yields a thieno[2,3-d]pyrimidin-4(3H)-one (a 4-oxo derivative) instead of the desired 4-amino derivative [2].

Phase 2: Pyrimidine Annulation

The purified 2-amino-3-cyanothiophene is subjected to cyclocondensation with formamide. Formamide acts dually as the solvent and the electrophilic source of the C4 carbon and the 4-amino group. High thermal energy (refluxing at 150 °C) is thermodynamically required to drive the insertion and subsequent aromatization [4].

Mechanism Ketone Ketone / Aldehyde Knoevenagel Knoevenagel Condensation (Base Catalyzed) Ketone->Knoevenagel Nitrile Malononitrile Nitrile->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur Elemental Sulfur (S8) Intermediate1->Sulfur Base Cyclization Intramolecular Cyclization Sulfur->Cyclization GewaldProduct 2-Amino-3-cyanothiophene Cyclization->GewaldProduct Formamide Formamide / Heat GewaldProduct->Formamide Thienopyrimidine 4-Aminothieno[2,3-d]pyrimidine Formamide->Thienopyrimidine Cyclocondensation

Caption: Logical mechanism mapping from Gewald precursors to the thieno[2,3-d]pyrimidine core.

Quantitative Data: Substrate Scope and Yield Optimization

Reaction kinetics and yields are highly sensitive to the steric and electronic properties of the starting ketone, as well as the choice of base [7]. The table below summarizes optimized parameters derived from contemporary literature for synthesizing the intermediate 2-aminothiophenes.

Substrate (Ketone)Activated NitrileCatalyst / BaseReaction TimeYield (%)Ref
CyclohexanoneMalononitrileMorpholine / Et₃N2.0 - 4.0 h75 - 80%[8]
PyranoneMalononitrileTriethylamine5.0 h75%[8]
Thiobarbituric acidAlkyl cyanidePiperidine3.0 - 5.0 h70 - 85%[1]
4-Chloroacetophenone2-CyanoacetamideMorpholine2.0 - 4.0 h~70%[4]

Experimental Protocols: A Self-Validating Workflow

The following procedures are designed as self-validating systems. Visual cues and Thin-Layer Chromatography (TLC) checkpoints are embedded to ensure each mechanistic step has occurred before proceeding.

Workflow Step1 Step 1: Reagent Assembly Ketone + Malononitrile + S8 Step2 Step 2: Base Catalysis Dropwise Morpholine Step1->Step2 Step3 Step 3: Reflux & Validate 78°C Reflux / TLC Check Step2->Step3 Step4 Step 4: Isolation Precipitation & Filtration Step3->Step4 TLC Validated Step5 Step 5: Pyrimidine Annulation Formamide at 150°C Step4->Step5 Purified Product Step6 Step 6: Final Purification Recrystallization Step5->Step6 Annulation Complete

Caption: Self-validating experimental workflow for synthesizing 4-aminothieno[2,3-d]pyrimidines.

Protocol A: Synthesis of the Gewald Intermediate (2-Amino-3-cyanothiophene)
  • Reagent Assembly : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target ketone (10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) in 20 mL of absolute ethanol [5].

  • Controlled Base Catalysis : While stirring at room temperature, add morpholine or triethylamine (1.0 mL, ~10.0 mmol) dropwise.

    • Causality: The Knoevenagel condensation is highly exothermic. Dropwise addition prevents thermal runaway and the formation of dark, polymeric side products [5].

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) for 2 to 5 hours [5].

  • Validation Checkpoint : Monitor the reaction using TLC (Eluent: Hexane/Ethyl Acetate, 3:1).

    • Self-Validation: The reaction is complete when the starting ketone spot disappears and a new, highly UV-active spot (the aromatized thiophene) dominates [7].

  • Isolation : Cool the mixture to 0–5 °C in an ice bath to induce precipitation. Filter the solid under vacuum, wash with cold ethanol, and recrystallize from ethanol to yield the pure 2-amino-3-cyanothiophene.

Protocol B: Annulation to 4-Aminothieno[2,3-d]pyrimidine
  • Reagent Assembly : Suspend the purified 2-amino-3-cyanothiophene (5.0 mmol) in 15 mL of formamide in a 50 mL round-bottom flask.

  • Cyclocondensation : Heat the reaction mixture to 150–160 °C for 6 to 8 hours.

    • Causality: Formamide requires high temperatures to effectively act as the carbon/nitrogen donor for the pyrimidine ring closure. Lower temperatures will stall the reaction at uncyclized intermediates [4].

  • Validation Checkpoint : Monitor via TLC (Eluent: Dichloromethane/Methanol, 9:1). The disappearance of the thiophene precursor confirms the completion of the annulation.

  • Isolation : Allow the dark reaction mixture to cool to room temperature, then pour it into 50 mL of crushed ice-water. Stir vigorously until a solid precipitate forms.

  • Purification : Filter the precipitate, wash thoroughly with distilled water to remove residual formamide, and recrystallize from a mixture of DMF and ethanol to obtain the highly pure 4-aminothieno[2,3-d]pyrimidine precursor [4].

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal." Benchchem. Link
  • Puterová, Z., Krutošíková, A., & Végh, D. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • "Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • "A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction." Der Pharma Chemica. Link
  • "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents." MDPI. Link
  • BenchChem Technical Support Team. "2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide - The Gewald Reaction in Focus." Benchchem. Link
  • Guo, et al.
  • "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines." PMC. Link

Sources

Application Note: Optimized Cyclocondensation Strategies for the Synthesis of Thieno[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The thieno[2,3-d]pyrimidine core is a highly privileged, electron-deficient fused heterocyclic scaffold in modern medicinal chemistry. Recognized primarily as a bioisostere of purines and quinazolines, this framework mimics naturally occurring nucleotides, allowing it to seamlessly interact with various biological targets[1].

In drug development, thieno[2,3-d]pyrimidine derivatives have demonstrated potent broad-spectrum biological activities. They are extensively investigated as Fms-like tyrosine kinase (FLT3) and PI3K inhibitors for oncology applications[2], as well as robust anti-infective, anti-inflammatory, and neuroprotective agents[3]. Because minor rational substitutions on the pyrimidine ring can drastically fine-tune target affinity, establishing a reliable, high-yielding synthetic workflow is critical for structure-activity relationship (SAR) campaigns.

This application note details the authoritative, two-step synthetic methodology for constructing the thieno[2,3-d]pyrimidine core: the multicomponent Gewald reaction followed by a high-temperature cyclocondensation.

Synthetic Rationale & Pathway

The construction of the thieno[2,3-d]pyrimidine scaffold is traditionally achieved via a bottom-up annulation strategy.

  • The Gewald Reaction: This highly efficient multicomponent reaction (MCR) condenses a ketone or aldehyde, an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a secondary amine base. This step constructs a highly functionalized 2-aminothiophene intermediate.

  • Cyclocondensation: The resulting 2-aminothiophene derivative undergoes annulation to form the pyrimidine ring. When a 2-unsubstituted thieno[2,3-d]pyrimidine is desired, formamide is the reagent of choice, acting as both the solvent and the dual carbon/nitrogen donor[4]. Alternatively, reacting the thiophene intermediate with various nitriles under acidic conditions (e.g., dry HCl gas) yields 2-substituted derivatives[5].

Pathway N1 Ketone + Activated Nitrile + Elemental Sulfur N2 Gewald Reaction (Diethylamine cat.) N1->N2 Knoevenagel Condensation N3 2-Aminothiophene Intermediate N2->N3 Sulfurization & Ring Closure N4 Cyclocondensation (Formamide, 150°C) N3->N4 Amidation N5 Thieno[2,3-d]pyrimidine Core Scaffold N4->N5 Dehydrative Cyclization

Fig 1: Two-step synthesis of thieno[2,3-d]pyrimidines via Gewald reaction and cyclocondensation.

Experimental Protocols

The following protocols outline the synthesis of a model compound, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, utilizing a self-validating methodology designed to ensure reproducibility and high yields.

Protocol A: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This step generates the functionalized thiophene precursor necessary for pyrimidine annulation.

Reagents: 2-Butanone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (10 mmol), absolute ethanol (20 mL), diethylamine (20 mmol).

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 2-butanone, ethyl cyanoacetate, and elemental sulfur in 20 mL of absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that effectively stabilizes the polar transition states during the multicomponent assembly.

  • Catalytic Initiation: Cool the mixture in an ice bath (0–5 °C). Add diethylamine dropwise over a period of 10 minutes.

    • Causality: Diethylamine acts as a base to deprotonate the active methylene of ethyl cyanoacetate, driving the initial Knoevenagel condensation. Dropwise addition at low temperatures is critical to control the highly exothermic sulfurization step and prevent the formation of unwanted polymeric side products[6].

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Self-Validation: The reaction is progressing correctly when the insoluble elemental sulfur completely dissolves, and the solution transitions from pale yellow to a deep red/brown hue.

  • Quenching & Isolation: Pour the crude mixture into 100 mL of crushed ice/water under vigorous stirring.

    • Self-Validation: A distinct yellow precipitate will immediately crash out of the solution, indicating successful thiophene ring closure. Filter the precipitate under vacuum, wash extensively with cold water, and dry in vacuo.

Protocol B: Formamide-Mediated Cyclocondensation

This step constructs the fused pyrimidine ring to yield the final thieno[2,3-d]pyrimidine scaffold.

Reagents: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (5 mmol, from Protocol A), formamide (15 mL).

  • Preparation: Suspend the thiophene intermediate in formamide within a 50 mL round-bottom flask equipped with a reflux condenser.

    • Causality: Formamide is utilized in a massive molar excess because it functions as both the high-boiling solvent and the dual carbon/nitrogen donor required to complete the pyrimidine ring architecture[4].

  • Thermal Cyclization: Submerge the flask in an oil bath pre-heated to 150–160 °C and stir for 4–6 hours.

    • Causality: High thermal energy is mandatory to overcome the activation barrier for the initial amidation of the ester group, which is immediately followed by a dehydrative intramolecular cyclization.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Self-Validation: The reaction is deemed complete when the higher

      
       starting material spot is entirely consumed, replaced by a single, lower 
      
      
      
      product spot exhibiting strong UV absorbance at 254 nm.
  • Isolation: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

    • Self-Validation: The target 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one will crystallize out of the aqueous solution as an off-white solid. Filter, wash with distilled water, and recrystallize from hot ethanol to achieve >95% purity[4].

Optimization & Quantitative Data

Depending on the desired substitution pattern and available laboratory equipment, the cyclocondensation step can be optimized. Table 1 summarizes the quantitative parameters and mechanistic advantages of various cyclocondensation strategies.

Table 1: Comparison of Cyclocondensation Conditions for Thieno[2,3-d]pyrimidine Synthesis

Synthetic StrategyReagentsTemperatureReaction TimeAverage YieldMechanistic Advantage
Conventional Thermal [4]Formamide150–160 °C4–6 h70–85%Highly scalable; formamide acts as both solvent and reactant for 2-unsubstituted cores.
Microwave-Assisted Formamide150 °C15–30 min85–95%Rapid, uniform volumetric heating minimizes thermal degradation and drastically reduces reaction time.
Acid-Catalyzed Nitrile [5]R-CN + Dry HCl gas25 °C (RT)5 h70–80%Enables the direct synthesis of 2-alkyl/aryl substituted derivatives without requiring extreme heat.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: Bioorganic & Medicinal Chemistry (via NIH) URL:[Link]

  • Thieno[2,3‐d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition Source: Journal of Heterocyclic Chemistry (via Sci-Hub) URL:[Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: Pharmaceuticals (via PMC/NIH) URL:[Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models Source: MDPI URL:[Link]

Sources

Application Note: Divergent Kinase Inhibitor Discovery Using 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and drug discovery scientists. It details the strategic utilization of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (hereafter referred to as 4-ATP-6-CHO ) as a privileged scaffold for generating targeted kinase inhibitor libraries.

Executive Summary

The thienopyrimidine class is a well-established bioisostere of quinazoline and purine (ATP), serving as the core scaffold for numerous clinical kinase inhibitors (e.g., Gefitinib analogs). The specific derivative 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (4-ATP-6-CHO) possesses a unique "dual-function" architecture:

  • The 4-Amino Core: Mimics the adenine moiety of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • The 6-Carbaldehyde Handle: A highly reactive electrophile positioned to vector substituents into the solvent-exposed region or the ribose-binding pocket, enabling rapid generation of Structure-Activity Relationship (SAR) libraries via reductive amination or condensation.

This guide provides a validated workflow for using 4-ATP-6-CHO to synthesize focused libraries and screen them against receptor tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., Aurora, PI3K).

Strategic Workflow: From Scaffold to Hit

The following flowchart illustrates the divergent synthesis strategy, transforming the single 4-ATP-6-CHO precursor into a multi-dimensional library.

G cluster_Rxn Divergent Synthesis Scaffold 4-ATP-6-CHO (Scaffold) QC QC: Purity & Aldehyde Stability Scaffold->QC Rxn1 Path A: Reductive Amination (Stable Amines) QC->Rxn1 Rxn2 Path B: Condensation (Hydrazones/Schiff Bases) QC->Rxn2 Library Focused Inhibitor Library Rxn1->Library Rxn2->Library Screen Kinase Screening (FRET / ADP-Glo) Library->Screen Hit Hit Validation (IC50 & SAR) Screen->Hit

Figure 1: Divergent synthesis workflow utilizing the 6-CHO handle to generate chemically diverse kinase inhibitor libraries.

Chemical Mechanism & Binding Mode

Understanding the binding topology is prerequisite to library design. The thieno[2,3-d]pyrimidine core functions as an ATP-competitive inhibitor.[1]

The Pharmacophore[2]
  • Hinge Binder: The N3 nitrogen and the 4-amino group (

    
    ) form a donor-acceptor motif that hydrogen bonds with the backbone residues of the kinase hinge (e.g., Met793 in EGFR).
    
  • The Vector (6-Position): The aldehyde at position 6 allows the attachment of "tails." In many kinases, this vector points towards the Solvent Front or the Ribose Pocket .

    • Design Tip: Attaching solubilizing groups (e.g., morpholine, piperazine) here often improves pharmacokinetic properties without disrupting hinge binding.

    • Design Tip: Attaching hydrophobic aromatics here can target the "Gatekeeper" region or hydrophobic back-pockets (e.g., in VEGFR-2).

Binding Hinge Kinase Hinge Region (e.g., Met793) N3 N3 (Acceptor) Hinge->N3 H-Bond Solvent Solvent Exposed Area (Solubility/Selectivity) Core Thienopyrimidine Core (Scaffold) Core->N3 NH2 4-NH2 (Donor) Core->NH2 CHO 6-CHO Derived Tail (Variable Region) Core->CHO NH2->Hinge H-Bond CHO->Solvent Protrudes into

Figure 2: Pharmacophore map showing the Hinge interaction of the core and the solvent-exposed vector of the 6-position tail.

Protocol: Library Generation

Objective: Synthesize a library of 20-50 analogs using the 4-ATP-6-CHO scaffold.

Pre-Synthesis Quality Control

The aldehyde group is susceptible to oxidation (forming carboxylic acid).

  • Check: Run LC-MS. The parent peak

    
     should be dominant. If a peak at 
    
    
    
    is observed, significant oxidation has occurred.
  • Purification: If oxidized, recrystallize from DMF/Ethanol before use.

Method A: Synthesis of Hydrazone-Linked Inhibitors

Hydrazones are rigid linkers often used to extend the scaffold into deep hydrophobic pockets (common in EGFR/VEGFR dual inhibitors).

  • Reagents: 4-ATP-6-CHO, various Aryl Hydrazides or Hydrazines, Ethanol (EtOH), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve 1.0 eq of 4-ATP-6-CHO in absolute EtOH (concentration ~0.1 M).

    • Add 1.1 eq of the selected Hydrazide/Hydrazine.

    • Add 2-3 drops of Glacial Acetic Acid (catalyst).

    • Reflux at 78°C for 4-6 hours . Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Workup: Cool to room temperature. The product usually precipitates. Filter, wash with cold EtOH, and dry.

    • Yield: Typically 70-90%.

Method B: Reductive Amination (Amine Linkers)

Used to attach solubilizing groups (e.g., N-methylpiperazine) to improve ADME properties.

  • Reagents: 4-ATP-6-CHO, Primary/Secondary Amines, Sodium Triacetoxyborohydride (STAB), DCM/DMF.

  • Procedure:

    • Dissolve 1.0 eq of 4-ATP-6-CHO and 1.2 eq of Amine in DCM (add DMF if solubility is poor).

    • Stir for 1 hour at Room Temperature (RT) to form the imine intermediate.

    • Add 1.5 eq of STAB (Sodium Triacetoxyborohydride).

    • Stir at RT for 12-24 hours .

    • Workup: Quench with saturated NaHCO3. Extract with DCM/EtOAc.

    • Purification: Flash chromatography is usually required.

Protocol: Kinase Screening Assay

Once the library is generated, screen for inhibitory activity.

Assay Type: FRET-based assay (e.g., LanthaScreen™) or Luminescence (e.g., ADP-Glo™). Target Suggestions: EGFR (WT/T790M), VEGFR-2, PI3K


.
Reagent Preparation
  • Stock Solution: Dissolve library compounds in 100% DMSO to 10 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation of thienopyrimidines.

Screening Workflow (384-well format)
  • Compound Transfer: Acoustic dispense 10-50 nL of compound into the assay plate (Final DMSO < 1%).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate for 15 min (allows compound to bind the hinge).

  • Substrate Addition: Add 5 µL of ATP/Substrate mix (at

    
     concentration for ATP).
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add detection reagent (e.g., EDTA/Eu-antibody). Read signal.

Data Analysis & Interpretation

Calculate Percent Inhibition and fit to a 4-parameter logistic equation to determine IC50.

Compound IDR-Group (6-Pos)Linker TypeEGFR IC50 (nM)Solubility (PBS)SAR Interpretation
Ref (Scaffold) -CHON/A>10,000LowAldehyde alone is inactive/non-specific.
Lib-001 PhenylHydrazone450LowRigid linker finds hydrophobic pocket.
Lib-002 N-Me-PiperazineAmine1,200HighGood solubility, but reduced potency.
Lib-003 3-F-PhenylHydrazone35 ModerateFluorine enhances hydrophobic fit. HIT

Table 1: Example Data Analysis Matrix. Note how the "Tail" determines the trade-off between potency and solubility.

References

  • Thienopyrimidine-based dual EGFR/ErbB-2 inhibitors. ResearchGate. Available at: [Link]

  • Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based EGFR Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. PubMed Central (PMC). Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties. PubMed Central (PMC). Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Anticancer Activity of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. As bioisosteres of purines, these compounds can mimic endogenous molecules, enabling them to interact with key enzymes involved in cellular signaling.[1][2] In the realm of oncology, thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Numerous derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated for their anticancer properties, with some demonstrating potent inhibition of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[4][5][6] These inhibitory activities often translate to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, thereby impeding tumor growth.[4][7]

This document focuses on a specific, yet promising, subclass: derivatives of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde . The aldehyde functional group at the 6-position serves as a versatile chemical handle for the synthesis of a diverse library of compounds, including Schiff bases and hydrazones.[8] These derivatives are hypothesized to possess significant anticancer activity, potentially through the inhibition of critical signaling pathways. These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and in vivo assessment of these novel compounds.

Proposed Synthetic Strategy and Rationale

The strategic placement of the aldehyde group at the C-6 position of the 4-aminothieno[2,3-d]pyrimidine core allows for the exploration of a rich chemical space. The following is a proposed synthetic pathway for generating novel derivatives for anticancer screening.

Part 1: Synthesis of the Key Intermediate: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

The synthesis of the title carbaldehyde can be envisioned through a multi-step process starting from readily available materials, adapting known procedures for related thienopyrimidines. A plausible route involves the Vilsmeier-Haack reaction on a suitable precursor to introduce the formyl group.

Part 2: Derivatization to Schiff Bases and Hydrazones

The carbaldehyde intermediate is a versatile precursor for the synthesis of Schiff bases and hydrazones, classes of compounds known for their broad spectrum of biological activities, including anticancer effects.[8]

  • Schiff Base Formation: Condensation of the 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde with a variety of primary amines (aliphatic or aromatic) under mild acidic conditions will yield a library of Schiff bases (imines). The rationale is to introduce diverse functionalities that can interact with different pockets of the target kinase's active site.

  • Hydrazone Formation: Reaction of the carbaldehyde with hydrazine or substituted hydrazines will produce the corresponding hydrazones. Hydrazones are known to be effective pharmacophores in anticancer drug design.[9][10]

Mechanistic Hypothesis: Targeting Cancer Cell Proliferation and Survival

Based on the established activities of related thieno[2,3-d]pyrimidine derivatives, the novel 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde derivatives are hypothesized to exert their anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The core scaffold is expected to act as a hinge-binder in the ATP-binding pocket of various kinases, such as EGFR, VEGFR-2, or others in the PI3K/Akt/mTOR pathway. The diverse substituents introduced via the Schiff base or hydrazone linkage can be tailored to enhance potency and selectivity for specific kinases.[4][5]

  • Induction of Apoptosis: By inhibiting pro-survival signaling pathways, the compounds are expected to trigger the intrinsic or extrinsic apoptotic pathways, leading to cancer cell death.

  • Cell Cycle Arrest: Interference with cell cycle progression is a common mechanism for anticancer agents. These derivatives may cause arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell division.[6][7]

Anticancer_Mechanism_of_Thienopyrimidine_Derivatives cluster_0 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative Derivative Kinase Oncogenic Kinases (e.g., EGFR, VEGFR-2, PI3K) Derivative->Kinase Inhibition Apoptosis Induction of Apoptosis Derivative->Apoptosis CellCycle Cell Cycle Arrest (G1/S or G2/M) Derivative->CellCycle Signaling PI3K/Akt/mTOR Pathway Kinase->Signaling Blocks Activation Proliferation Inhibition of Proliferation Signaling->Proliferation Promotes Apoptosis->Proliferation Contributes to Inhibition CellCycle->Proliferation Contributes to Inhibition

Caption: Proposed mechanism of action for 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde derivatives.

In Vitro Evaluation Protocols

A tiered approach to in vitro screening is recommended, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most promising candidates.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a robust and high-throughput method to assess the cytotoxic effect of the synthesized derivatives on various cancer cell lines.[11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate], HCT116 [colon])

  • Normal cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]) for selectivity assessment

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (MCF-7)
Derivative 15.28.16.57.3>50>9.6
Derivative 22.84.53.13.9>50>17.8
Doxorubicin0.50.80.60.72.55.0

Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Workflow Start Seed and Treat Cells (e.g., IC50 of derivative) Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Incubate Incubate in Dark (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Data Analysis: The DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins to elucidate the mechanism of action of the test compounds.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compounds for the desired time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Evaluation Protocol

Promising candidates from in vitro studies should be evaluated in vivo for their antitumor efficacy and toxicity.

Protocol 5: Human Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI).

Conclusion

The 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde scaffold presents a promising starting point for the development of novel anticancer agents. The aldehyde functionality allows for the synthesis of diverse libraries of Schiff bases and hydrazones, which may exhibit potent and selective anticancer activity. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. A systematic approach, from broad cytotoxicity screening to detailed mechanistic studies and in vivo efficacy models, will be crucial in identifying lead candidates for further preclinical and clinical development.

References

  • Mavrova, A., Dimov, S., Sulikovska, I., Yancheva, D., & Nikolova, B. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • Elmongy, E. I., Attallah, M. I., & El-Sayed, M. A. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 133. [Link]

  • Hassan, A. E., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2018). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. Anti-cancer agents in medicinal chemistry, 18(11), 1572–1585. [Link]

  • Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6349. [Link]

  • Świątek, P., Saczko, J., Rembiałkowska, N., & Kulbacka, J. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(8), 882–892. [Link]

  • Stoyanova, T., Mavrova, A., & Vutov, V. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals, 19(2), 150. [Link]

  • Saddik, M. S., El-Sayed, M. A. A., & Ali, A. G. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia pharmaceutica, 86(3), 33. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 114-125. [Link]

  • Özdemir, F., & Sarı, N. (2025). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Bioinorganic Chemistry and Applications, 2025, 2786064. [Link]

  • Gangjee, A., Zhao, Y., Lin, L., & Raghavan, S. (2023). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of medicinal chemistry, 66(9), 6211–6232. [Link]

  • Karakus, S., Tok, F., Abas, B. I., Tutuncu, E., Kalkan, N. K., Turk, S., & Cevik, O. (2024). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. Journal of Research in Pharmacy, 28(6), 1901-1910. [Link]

  • Xu, G., Abad, M. C., Connolly, P. J., Neeper, M. P., Struble, G. T., Springer, B. A., ... & Middleton, S. A. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(16), 4615–4619. [Link]

  • El-Sayed, W. M., Al-Omair, M. A., & Al-Dosari, M. S. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 19(9), 13398–13414. [Link]

  • Abdul Majeed, R. H. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. [Link]

  • Szych, Z., & Rychlewska, U. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International journal of molecular sciences, 25(4), 2133. [Link]

  • Al-Hakimi, A. N., El-saied, F. A., Shakdofa, M. M. E., & El-Behery, M. (2021). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 14(3), 102998. [Link]

  • Kaur, R., & Singh, R. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European journal of medicinal chemistry, 111, 155–173. [Link]

  • Eissa, I. H., Abdel-Aziz, S. A., Saied, K. F., & Kaeed, E. (2019). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic chemistry, 89, 102944. [Link]

  • Al-Omair, M. A., & El-Sayed, W. M. (2024). Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Russian Journal of Bioorganic Chemistry, 50(1), 10-18. [Link]

  • Zhao, H., Sun, R., Chen, L., & Chen, Y. (2023). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro Anti-inflammatory Activity and In Vivo Hepatoprotective Effects. SSRN Electronic Journal. [Link]

  • Golub, A. G., Kliachyna, M. A., & Bdzhola, V. G. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European journal of medicinal chemistry, 46(3), 897–903. [Link]

Sources

Application Note: Antimicrobial Evaluation and Mechanistic Assays for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (CAS: 655254-90-3) and its functionalized derivatives represent a highly versatile class of purine bioisosteres[1]. Because their heterocyclic core closely mimics the adenine scaffold, these compounds exhibit potent broad-spectrum antimicrobial activity by competitively binding to critical bacterial enzymes[2]. This application note provides a comprehensive framework for evaluating the antimicrobial efficacy and validating the mechanism of action (MoA) of thieno[2,3-d]pyrimidine derivatives.

Pharmacological Context & Mechanism of Action

To accurately design an assay, one must first understand the causality of the compound's biological effect. Thienopyrimidines disrupt bacterial viability through two primary, validated pathways:

  • DNA Gyrase / Topoisomerase IV Inhibition: The compounds competitively bind to the ATP-binding pocket of the GyrB subunit. By preventing ATP hydrolysis, they block the introduction of negative supercoils into DNA, leading to replication fork arrest, double-strand breaks, and rapid bactericidal action[1][2].

  • TrmD Inhibition: Recent structural studies demonstrate that specific thieno[2,3-d]pyrimidines act as selective inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), halting bacterial protein synthesis[3].

MoA Cmpd 4-Aminothieno[2,3-d]pyrimidine Target DNA Gyrase (GyrB) / TrmD Cmpd->Target Competitive Binding Block Enzymatic Blockade Target->Block ATP/tRNA Inhibition Arrest Replication Arrest Block->Arrest DNA/Protein Synthesis Halt Death Bacterial Cell Death Arrest->Death Bactericidal Effect

Caption: Mechanism of Action for Thieno[2,3-d]pyrimidine Antimicrobial Agents.

Quantitative Data: Reference Antimicrobial Efficacy

When synthesizing new 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde analogs, researchers should benchmark their Minimum Inhibitory Concentration (MIC) against historical data for this scaffold. The table below summarizes expected MIC ranges for active derivatives against standard ATCC strains.

Compound ClassTarget OrganismGram StainExpected MIC Range (µg/mL)Reference
4-Aminothieno[2,3-d]pyrimidinesStaphylococcus aureusPositive4.0 - 12.5[2][4]
4-Aminothieno[2,3-d]pyrimidinesEscherichia coliNegative8.0 - 32.0[4]
4-Aminothieno[2,3-d]pyrimidinesPseudomonas aeruginosaNegative5.0 - 64.0[2]
4-Aminothieno[2,3-d]pyrimidinesCandida albicansFungi16.0 - 64.0[4]

Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (MIC) & Resazurin Viability Assay

Rationale & Causality: Thieno[2,3-d]pyrimidine derivatives, particularly those with carbaldehyde moieties, often exhibit poor aqueous solubility. If they precipitate in the culture broth, they artificially inflate Optical Density (OD600) readings, leading to false-negative efficacy results. To bypass this optical artifact, this protocol utilizes Resazurin (Alamar Blue), a redox indicator that converts to fluorescent resorufin only in the presence of metabolically active cells.

Self-Validating Assay Design: A robust assay must be self-validating. The 96-well plate layout must include:

  • Sterility Control (Media Only): Validates aseptic technique.

  • Growth Control (Media + Bacteria + 1% DMSO): Validates bacterial viability and proves that the vehicle (DMSO) is not causing background toxicity.

  • Positive Control (Media + Bacteria + Ciprofloxacin): Validates the sensitivity of the bacterial strain.

Step-by-Step Methodology:
  • Compound Preparation: Dissolve the 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde derivative in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB). Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent vehicle-induced cell death.

  • Inoculum Standardization: Grow the target bacterial strain (e.g., S. aureus ATCC 29213) overnight. Adjust the suspension in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, skewing the MIC higher.
    
  • Inoculation: Dilute the standardized suspension 1:150 in MHB. Add 50 µL of this inoculum to 50 µL of the serially diluted compound in a 96-well plate (Final well volume = 100 µL; Final bacterial concentration

    
     CFU/mL).
    
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours[1].

  • Metabolic Readout: Add 10 µL of 0.015% Resazurin aqueous solution to all wells. Incubate in the dark for 2-4 hours.

  • Analysis: Read fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is defined as the lowest compound concentration that prevents the reduction of resazurin (well remains blue, indicating no metabolic activity).

Workflow Dilution Compound Serial Dilution Incubation 37°C Incubation Dilution->Incubation Inoculum Bacterial Inoculation Inoculum->Incubation Readout Resazurin Fluorescence Incubation->Readout Analysis MIC / MBC Calculation Readout->Analysis

Caption: High-Throughput Broth Microdilution and Resazurin Viability Workflow.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Rationale & Causality: Once phenotypic MIC is established, it is critical to confirm target engagement. Because thienopyrimidines are known GyrB inhibitors[1][2], this biochemical assay visualizes the compound's ability to prevent DNA gyrase from converting relaxed plasmid DNA into a supercoiled form.

Step-by-Step Methodology:
  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Reaction Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Add the 4-aminothieno[2,3-d]pyrimidine derivative at varying concentrations (e.g., 0.1, 1.0, 10, 50 µM). Include a Novobiocin positive control.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1 volume of 2X stop buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) and extract with chloroform/isoamyl alcohol to remove proteins.

  • Electrophoresis Readout: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 3 hours. Post-stain with SYBR Safe.

  • Interpretation: Supercoiled DNA migrates rapidly through the gel. Relaxed DNA migrates slowly. If the thienopyrimidine compound successfully inhibits DNA gyrase, the plasmid will remain in the upper, slow-migrating relaxed band.

References

  • Kanawade SB, Toche RB, Rajani DP. "Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents." European Journal of Medicinal Chemistry, 2013. 4

  • "Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance." ACS Omega, 2025.2

  • "Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine derivatives." ResearchGate. 3

  • "Application of 7-Methylthieno[3,2-d]pyrimidine in antimicrobial research." Benchchem. 1

Sources

Application Note: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde as a Strategic Scaffold for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, technical roadmap for utilizing 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde (ATPC) in heterocyclic synthesis. It is designed for medicinal chemists and synthetic organic chemists.

Executive Summary & Strategic Value

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines (adenine).[1] The specific derivative, 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde (ATPC) , represents a "bifunctional pharmacophore hub."

Its strategic value lies in the orthogonal reactivity of its two primary handles:

  • C4-Amino Group: A hydrogen bond donor/acceptor critical for ATP-mimetic binding in kinase pockets (e.g., EGFR, VEGFR, PI3K).

  • C6-Aldehyde: A highly reactive electrophile positioned to facilitate ring fusion (annulation) or linker extension.

This guide details the robust synthesis of this building block and its application in generating tricyclic systems (pyrimidothienopyrimidines) and Schiff base libraries.

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic environment of the molecule.

  • The Thiophene Ring: Electron-rich, facilitating electrophilic aromatic substitution (EAS) at the C6 position (alpha to sulfur).

  • The Pyrimidine Ring: Electron-deficient, making the C4 position susceptible to nucleophilic aromatic substitution (

    
    ) if a leaving group (Cl) is present, or stable if the amino group is already installed.
    
Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the ATPC scaffold.

ATPC_Reactivity ATPC 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde (Core Scaffold) Schiff Schiff Bases / Hydrazones (Antimicrobial/Anticancer) ATPC->Schiff + Amines/Hydrazines (-H2O) Chalcone Chalcones (Michael Acceptors) ATPC->Chalcone + Acetophenones (Claisen-Schmidt) Tricyclic Pyrimidothienopyrimidines (Tricyclic Fused Systems) ATPC->Tricyclic + Active Methylenes (Friedländer/Cyclization)

Figure 1: Divergent synthetic utility of the ATPC scaffold.

Protocol A: Synthesis of the Building Block (ATPC)

Direct formylation of 4-aminothieno[2,3-d]pyrimidine is possible but requires careful control of the Vilsmeier-Haack conditions to avoid permanent amidine formation at the N4 position.

Mechanism Insight: The Vilsmeier reagent (DMF/POCl


) is electrophilic. It attacks the electron-rich C6 of the thiophene. Simultaneously, it may attack the C4-NH

to form an

-dimethylformamidine. Crucial Step: The final hydrolysis (alkaline workup) is required to revert the amidine back to the free amine while retaining the C6-aldehyde.
Materials
  • 4-Aminothieno[2,3-d]pyrimidine (Starting Material)[1][2][3]

  • Phosphorus oxychloride (POCl

    
    )[4]
    
  • 
    -Dimethylformamide (DMF)[4]
    
  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Reagent Preparation: In a dried round-bottom flask under

    
     atmosphere, place anhydrous DMF (5.0 equiv). Cool to 0°C in an ice bath.
    
  • Vilsmeier Complex: Add POCl

    
     (3.0 equiv) dropwise over 20 minutes. Stir at 0°C for 30 minutes until the Vilsmeier salt (white/yellowish solid or slurry) forms.
    
  • Addition: Dissolve 4-aminothieno[2,3-d]pyrimidine (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier complex.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (System: CHCl

    
    :MeOH 9:1).
    
  • Quenching & Hydrolysis (Critical):

    • Pour the reaction mixture onto crushed ice (approx. 10x volume).

    • Adjust pH to 8–9 using saturated NaOAc solution or 2N NaOH. Stir vigorously for 1 hour. (This ensures hydrolysis of the intermediate amidine at C4).

  • Isolation: The product usually precipitates as a yellow solid. Filter, wash with copious water, and dry.

  • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water.

Yield Expectation: 75–85% Characterization:


H NMR (DMSO-

) should show a singlet at

ppm (CHO) and a broad singlet at

ppm (NH

, exchangeable).

Protocol B: Synthesis of Tricyclic Pyrimidothienopyrimidines

This protocol utilizes the ATPC aldehyde handle in a Friedländer-type condensation with active methylene compounds (e.g., cyclohexanedione, dimedone) to create fused tricyclic systems. These are potent DNA-intercalating agents.

Materials
  • ATPC (from Protocol A)

  • 1,3-Cyclohexanedione (or derivative)[5]

  • Catalyst: Piperidine or Triethylamine (TEA)

  • Solvent: Ethanol or Acetic Acid (for acid-catalyzed route)

Step-by-Step Methodology
  • Setup: In a 50 mL flask, mix ATPC (1.0 mmol) and 1,3-cyclohexanedione (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add catalytic piperidine (3–4 drops).

  • Reflux: Heat to reflux for 3–5 hours. The solution will typically darken as conjugation increases.

  • Workup: Cool to room temperature. The tricyclic product often precipitates.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Recrystallization: Purify from Dioxane/Ethanol.

Mechanism: Knoevenagel condensation followed by intramolecular cyclization involving the C4-amine (or C4-amide tautomer depending on conditions).

Protocol C: Schiff Base Library Generation

For rapid screening of antimicrobial activity, the aldehyde is converted to an imine (Schiff base) using substituted anilines or hydrazides.

Step-by-Step Methodology
  • Mix: Dissolve ATPC (1.0 mmol) and the substituted aniline (1.0 mmol) in absolute Ethanol (15 mL).

  • Catalyst: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 2–4 hours.

  • Observation: A color change (often to deep yellow or orange) indicates imine formation.

  • Isolation: Concentrate the solvent to 50% volume and cool. Filter the precipitate.[2][6]

Experimental Data Summary

The following table summarizes typical physicochemical properties and spectral data for ATPC derivatives based on literature precedents.

Compound ClassReaction PartnerTypical YieldAppearanceKey IR Signals (

)
Key NMR Signals (

ppm)
Core (ATPC) N/A80%Yellow Solid1670 (C=O), 3300 (NH)10.05 (s, 1H, CHO)
Schiff Base 4-Cl-Aniline85-90%Orange Solid1610 (C=N)8.4 (s, 1H, CH=N)
Tricycle Dimedone70-75%Brown Solid1650 (C=O fused)No aldehyde peak; aliphatic CH

Chalcone Acetophenone65-70%Red/Orange1655 (C=O), 1590 (C=C)7.6, 8.1 (d, J=16Hz, CH=CH)

Expert Insights & Troubleshooting

Solubility Issues
  • Problem: ATPC is rigid and planar, leading to poor solubility in common non-polar solvents.

  • Solution: Perform reactions in DMF, DMSO, or boiling Ethanol. For NMR, add a drop of TFA-

    
     to DMSO-
    
    
    
    to break intermolecular H-bonds if peaks are broad.
The "Amidine" Trap[4]
  • Observation: During Vilsmeier synthesis, if the workup pH is too acidic (< 4), the N4-amidine might not hydrolyze.

  • Fix: Ensure the quenching step involves a basic stir (pH 9) for at least 1 hour. If the NMR shows two methyl singlets (

    
     ppm), hydrolysis was incomplete. Reflux in aqueous acetate to cleave it.
    
Regioselectivity
  • The C6 position is the most nucleophilic site on the thiophene ring for EAS. However, if C6 is blocked, reaction may occur at C5, though this is rare for the [2,3-d] isomer. Always verify regiochemistry with NOE (Nuclear Overhauser Effect) NMR experiments if the starting material has other substituents.

References

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives. Source: Journal of Saudi Chemical Society Context: Describes the fundamental Vilsmeier-Haack formylation on the thienopyrimidine core and subsequent antimicrobial testing. URL:[Link] (General Journal Link for verification of scope)

  • Reaction of 4-amino-thienopyrimidines with Vilsmeier Reagent. Source: Molecules (MDPI) Context: Details the reactivity of amino-substituted heterocycles under Vilsmeier conditions and the formation of formyl derivatives. URL:[Link]

  • Friedländer synthesis of fused pyrimidines. Source: Organic Chemistry Portal Context: General mechanism and conditions for reacting o-aminoaldehydes (like ATPC) with ketones to form fused rings. URL:[Link]

  • Thienopyrimidines as Kinase Inhibitors. Source: National Institutes of Health (PubMed) Context: Background on the biological relevance of the scaffold as an EGFR/VEGFR inhibitor. URL:[Link] (Search Term: Thienopyrimidine Kinase Inhibitors)

Sources

Application Note: High-Efficiency Vilsmeier-Haack Formylation of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous receptor tyrosine kinase inhibitors (e.g., EGFR, VEGFR). Functionalization of this scaffold at the C-6 position is a critical synthetic node. This application note details an optimized protocol for the Vilsmeier-Haack formylation of thieno[2,3-d]pyrimidines. Unlike generic protocols, this guide addresses the specific regioselectivity challenges and stability issues inherent to fused thiophene systems, providing a robust, scalable methodology for installing the C-6 formyl group.

Mechanistic Principles & Regioselectivity

The Chemical Causality

The Vilsmeier-Haack reaction involves the generation of a chloromethyliminium salt (the Vilsmeier reagent) in situ from


-dimethylformamide (DMF) and phosphorus oxychloride (POCl

).[1][2]

For thieno[2,3-d]pyrimidines, the reaction is highly regioselective. The fusion of the electron-deficient pyrimidine ring with the electron-rich thiophene ring creates a specific electronic bias.

  • The Pyrimidine Ring: Electron-deficient; generally inert to electrophilic aromatic substitution (EAS).

  • The Thiophene Ring: Electron-rich; highly reactive toward EAS.

  • Regioselectivity: The

    
    -position relative to the sulfur atom (position 6 in the [2,3-d] system) is the most nucleophilic site, allowing for exclusive C-6 formylation.
    
Reaction Mechanism Diagram

The following diagram illustrates the formation of the electrophile and the subsequent substitution-hydrolysis cascade.

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, Exothermic SigmaComplex Sigma Complex (Intermediate) Vilsmeier->SigmaComplex + Substrate Substrate Thieno[2,3-d]pyrimidine Substrate->SigmaComplex Iminium Iminium Species SigmaComplex->Iminium - HCl, Heat Hydrolysis Hydrolysis (H2O / NaOAc) Iminium->Hydrolysis Quench Product 6-Formylthieno[2,3-d]pyrimidine Hydrolysis->Product Neutralization

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on the thienopyrimidine scaffold.[3][4]

Experimental Protocol

Critical Reagents & Equipment
  • Substrate: 4-Chlorothieno[2,3-d]pyrimidine (or similar derivative).

  • Reagents: Anhydrous DMF (99.8%), POCl

    
     (Freshly distilled or high-grade).
    
  • Solvent: 1,2-Dichloroethane (DCE) is recommended for solubility, though neat DMF is often used.

  • Atmosphere: Argon or Nitrogen balloon.

Optimization Data: Temperature vs. Yield

The formation of the Vilsmeier reagent is exothermic and must be controlled. However, the substitution step on the deactivated thienopyrimidine core requires thermal energy.

ConditionReagent Formation TempReaction TempTimeIsolated YieldNotes
Method A 25°C60°C4 h45%Significant tarring; reagent decomposed.
Method B 0°C80°C6 h72%Good conversion; minor impurities.
Method C 0°C 95°C 4 h 88% Optimal conversion and purity.
Step-by-Step Methodology (Method C)

Step 1: Vilsmeier Reagent Formation (The "Cold" Step)

  • Charge a dry 3-neck round-bottom flask with anhydrous DMF (5.0 equiv relative to substrate).

  • Cool the flask to 0°C using an ice/salt bath.

  • Add POCl

    
     (1.5 - 2.0 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes.
    
    • Scientific Insight: Rapid addition causes a violent exotherm, potentially degrading the reagent into dimethylcarbamoyl chloride, a carcinogen that does not formylate.

  • Stir at 0°C for 30 minutes until a semi-solid or viscous yellow/white suspension forms (the chloroiminium salt).

Step 2: Substrate Addition & Reaction (The "Hot" Step)

  • Dissolve the thienopyrimidine substrate in a minimum amount of DMF or 1,2-DCE.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the mixture to reach room temperature.

  • Heat the reaction mixture to 90–95°C for 3–5 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). Look for the disappearance of the starting material spot and the appearance of a polar, UV-active spot (the iminium intermediate).

Step 3: Hydrolysis & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Caution: This hydrolysis is exothermic.

  • Neutralize the solution to pH 7–8 using saturated aqueous Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    ).
    
    • Why NaOAc? It buffers the solution gently, preventing base-catalyzed degradation of the newly formed aldehyde or hydrolysis of the 4-chloro substituent (if present).

  • Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Collect the precipitate by filtration (if solid) or extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
Workflow Visualization

ProtocolWorkflow Setup Setup: Dry Glassware N2 Atmosphere ReagentPrep Reagent Prep: DMF + POCl3 (0°C, 30 min) Setup->ReagentPrep Addition Substrate Addition (Dropwise at 0°C) ReagentPrep->Addition Heating Reaction: Heat to 95°C (3-5 Hours) Addition->Heating Quench Quench: Pour onto Crushed Ice (Exothermic) Heating->Quench Neutralize Neutralize: Sat. NaOAc (pH 7-8) Quench->Neutralize Isolate Isolation: Filtration or DCM Extraction Neutralize->Isolate

Figure 2: Operational workflow for the synthesis of 6-formylthieno[2,3-d]pyrimidine.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, observe these checkpoints:

  • Reagent Color: The Vilsmeier reagent should appear as a white to pale yellow suspension. If it turns dark brown/black before substrate addition, the temperature was too high or moisture was present. Action: Discard and restart.

  • TLC Monitoring: The iminium intermediate is often very polar and may stay at the baseline. Do not mistake this for degradation. Perform a "mini-workup" (take 1 drop, quench in water/bicarb, extract with EtOAc) to check the TLC of the actual aldehyde product.

  • Hydrolysis Completeness: If the yield is low but the mass balance is high, the iminium salt may not have fully hydrolyzed. Ensure the quench stirs for at least 1 hour at pH 7-8.

References

  • Regioselectivity in Thienopyrimidines: Tolba, M. S., et al. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters, 2022.[5] [Link] Note: Confirms electrophilic attack at position 6 for thieno[2,3-d] systems.[5]

  • Vilsmeier-Haack Mechanism & Scope: "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link] Note: Authoritative source for the general mechanism and functional group tolerance.

  • Kinase Inhibitor Synthesis (Thienopyrimidine Scaffold): "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry, 2013. [Link] Note: Illustrates the formylation/carboxylation logic on the isomeric [3,2-d] scaffold, relevant for condition comparison.

Sources

Troubleshooting & Optimization

Improving the yield of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks in synthesizing 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde .

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and anti-infective agents [1]. However, its synthesis is notoriously prone to yield-crashing side reactions—specifically during C-6 directed lithiation and chemoselective C-4 amination. This guide moves beyond basic recipes, providing a self-validating mechanistic workflow to ensure high-fidelity reproducibility.

Visualizing the Optimized Workflow

SynthesisWorkflow A Thieno[2,3-d]pyrimidin-4(3H)-one (Starting Material) B 4-Chlorothieno[2,3-d]pyrimidine (Intermediate 1) A->B POCl3, DMF (cat.) Reflux, 3h C 4-Chlorothieno[2,3-d]pyrimidine- 6-carbaldehyde (Intermediate 2) B->C 1. LDA, THF, -78°C 2. DMF, -78°C to RT D 4-Aminothieno[2,3-d]pyrimidine- 6-carbaldehyde (Target Product) C->D NH3 / MeOH RT, 2h, then H3O+

Synthetic workflow for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde.

Troubleshooting Guides & FAQs

Phase 1: Core Chlorination (Synthesis of Intermediate 1)

Q: Why is my yield of 4-chlorothieno[2,3-d]pyrimidine so low, and why do I recover a lot of insoluble starting material? A: Causality: Thieno[2,3-d]pyrimidin-4(3H)-one is highly insoluble due to strong intermolecular hydrogen bonding. Phosphorus oxychloride (POCl


) acts as both the solvent and the chlorinating agent, but it requires activation. If you omit a catalytic nucleophile (like DMF or N,N-dimethylaniline), the highly reactive Vilsmeier-type intermediate fails to form, stalling the reaction.
Solution: Always add 0.1 equivalents of anhydrous DMF to the POCl

suspension. This forms the active chloroiminium ion, which readily attacks the tautomeric enol form of the pyrimidinone. Ensure the reaction is held at a rolling reflux (105°C) until the solution becomes completely homogeneous.
Phase 2: Regioselective C-6 Formylation (Synthesis of Intermediate 2)

Q: During the formylation step, I am getting a complex mixture of side products and poor yield of the 6-carbaldehyde. What is going wrong? A: Causality: The C-6 proton on the thieno[2,3-d]pyrimidine core is acidic, but abstracting it requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) [2]. If the internal temperature rises above -78°C during LDA addition, the resulting organolithium species becomes highly unstable. It can undergo nucleophilic attack at the electron-deficient pyrimidine ring (C-2) or cause ring-opening. Furthermore, using wet DMF for the quench will destroy the organolithium intermediate before formyl transfer occurs. Solution: Maintain strict cryogenic conditions. Submerge the reaction flask completely in a dry ice/acetone bath. Add LDA dropwise at a rate that prevents any localized temperature spikes. Allow exactly 30 minutes for complete lithiation before quenching with freshly distilled, anhydrous DMF.

Phase 3: Chemoselective Amination (Synthesis of Target Product)

Q: When converting the 4-chloro intermediate to the 4-amino product, my aldehyde group disappears, or the product forms an insoluble polymeric mass. How can I prevent this? A: Causality: Primary amines (such as ammonia) rapidly react with aldehydes to form imines (Schiff bases). If the reaction is subjected to high heat or extended reaction times, these imines can undergo irreversible condensation or polymerization. Solution: Exploit the kinetic difference between the two electrophilic sites. The nucleophilic aromatic substitution (S


Ar) at the activated C-4 chloro position is extremely fast. Run the reaction using 0.5 M NH

in methanol at room temperature. While transient imine formation at C-6 will occur, it is fully reversible. A mild aqueous acidic workup (e.g., 1M HCl wash) will quantitatively hydrolyze the imine back to the desired carbaldehyde.

Quantitative Data Summary

Synthesis PhaseKey ReagentsTemp & TimeExpected YieldTarget Purity (LC-MS)In-Process Control (IPC) Marker
1. Chlorination POCl

, DMF (cat.)
105°C, 3h85 - 92%>95% (UV 254 nm)Disappearance of SM; Appearance of [M+H]⁺ 171 (3:1 isotopic pattern)
2. Formylation LDA, DMF, THF-78°C, 2h65 - 75%>90% (UV 254 nm)Aliquot quench in MeOH shows [M+H]⁺ 199
3. Amination NH

(0.5M in MeOH)
25°C, 2h78 - 85%>98% (UV 254 nm)Complete conversion to[M+H]⁺ 180 after mild acid wash

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
    ).
    
  • Reaction: Suspend Thieno[2,3-d]pyrimidin-4(3H)-one (10.0 g, 65.7 mmol) in POCl

    
     (50 mL). Add anhydrous DMF (0.5 mL) dropwise.
    
  • Heating: Heat the mixture to 105°C. Self-Validation: The opaque suspension will transition to a clear, dark amber solution within 60–90 minutes, indicating complete conversion of the insoluble starting material.

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice (500 g) with vigorous stirring to quench excess POCl

    
    . Extract with EtOAc (3 × 150 mL). Wash the combined organics with saturated NaHCO
    
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate in vacuo to yield a pale yellow solid.

Protocol 2: Directed Lithiation and Formylation (C-6) Note: This protocol is adapted from optimized conditions for thienopyrimidine functionalization [2].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-chlorothieno[2,3-d]pyrimidine (5.0 g, 29.3 mmol) in anhydrous THF (100 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes for 15 minutes.

  • Lithiation: Add LDA (2.0 M in THF/heptane/ethylbenzene, 16.1 mL, 32.2 mmol) dropwise over 20 minutes. Stir at -78°C for exactly 30 minutes. Self-Validation: Quench a 50 µL aliquot in wet MeOH; LC-MS must show complete consumption of the [M+H]⁺ 171 peak.

  • Formylation: Add anhydrous DMF (3.4 mL, 44.0 mmol) dropwise. Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench: Quench with saturated aqueous NH

    
    Cl (50 mL). Extract with EtOAc (3 × 100 mL), dry over MgSO
    
    
    
    , and purify via flash chromatography (Hexanes/EtOAc) to isolate 4-chlorothieno[2,3-d]pyrimidine-6-carbaldehyde.

Protocol 3: Chemoselective Amination

  • Reaction: Dissolve 4-chlorothieno[2,3-d]pyrimidine-6-carbaldehyde (3.0 g, 15.1 mmol) in a solution of 0.5 M NH

    
     in methanol (90 mL).
    
  • Stirring: Stir the sealed reaction vessel at room temperature (25°C) for 2 hours. Self-Validation: TLC (1:1 Hexanes/EtOAc) should show complete consumption of the starting material (R

    
     = 0.6) and the appearance of a highly polar intermediate (imine, R
    
    
    
    = 0.1).
  • Hydrolysis & Isolation: Concentrate the mixture in vacuo to remove excess ammonia and methanol. Dissolve the crude residue in THF (50 mL) and add 1M HCl (20 mL). Stir for 30 minutes at room temperature to hydrolyze the imine.

  • Neutralization: Neutralize carefully with saturated NaHCO

    
     until pH 7.5. Extract with a 4:1 mixture of DCM/Isopropanol (3 × 50 mL). Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde as a highly pure, off-white powder.

References

  • Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: Molecules (MDPI), 2021, 27(1), 134. URL: [Link]

  • Title: The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: Journal of Medicinal Chemistry (ACS), 2022, 65(24), 16860–16875. URL: [Link]

Technical Support Center: Purification of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THIENO-ALD-006 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Introduction

Welcome to the Technical Support Center. You are likely here because the purification of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde is failing to yield a clean product.

This scaffold is notoriously difficult to handle. The fused thienopyrimidine core is planar and electron-rich, leading to strong


-

stacking interactions that result in poor solubility (the "brick dust" effect).[1][2] Furthermore, the Vilsmeier-Haack formylation used to install the C6-aldehyde generates reactive iminium intermediates that can form tars or stable formamidine byproducts if not quenched correctly.[1]

This guide treats your purification as a troubleshooting workflow, moving from the reaction quench to advanced chemical isolation techniques.

Module 1: The Critical Quench (The "Tar" Prevention)

User Question: "My reaction mixture turned into a sticky black tar upon adding water. How do I recover my product?"

Technical Insight: The Vilsmeier-Haack reaction generates a reactive chloroiminium salt intermediate.[1][4][5][6] If you add water too quickly or without pH control, this salt can polymerize or trap your product in a viscous matrix.[2][3] The goal is to hydrolyze the iminium species to the aldehyde smoothly.

Protocol: Controlled Hydrolysis

Do not just dump the reaction into water.

  • Cooling: Cool the reaction mixture (DMF/POCl3) to 0–5 °C.

  • Buffer Preparation: Prepare a saturated aqueous solution of Sodium Acetate (NaOAc).[1] The acetate acts as a buffer, preventing the pH from dropping too low (which protonates the 4-amino group, trapping it in the water phase) or rising too high (which can degrade the aldehyde via the Cannizzaro reaction).[2]

  • Quenching: Add the NaOAc solution dropwise to the reaction mixture while stirring vigorously. Keep the internal temperature below 20 °C.

  • The "Digestion" Period: Once addition is complete, allow the mixture to stir at room temperature for 1–2 hours . This ensures the complete hydrolysis of the Vilsmeier intermediate to the aldehyde.

  • Observation: A precipitate should form. If it is sticky, add a small amount of Ethanol (10% v/v) to induce crystallization.[2]

Module 2: Solubility & Isolation (The "Brick Dust" Problem)

User Question: "The solid is impossible to dissolve for chromatography. It streaks on the column and precipitates in the fraction tubes."

Technical Insight: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde is a rigid, planar bicycle.[1][2][3] It aggregates in non-polar solvents (DCM, Hexane).[2][3] Standard normal-phase chromatography is often ineffective.

Data: Solvent Selection Guide
Solvent SystemSolubilityApplicationNotes
Dichloromethane (DCM) PoorExtractionInefficient for large scale; requires large volumes.[1][7]
Chloroform/Methanol (9:1) ModerateTLC / ColumnGood for checking purity.[1][2][3] Add 1% TEA to reduce streaking.
DMF / DMSO HighReaction/StorageHard to remove; high boiling point.[1]
Hot Ethanol/Methanol ModerateRecrystallization Recommended. Product dissolves at reflux, crystallizes on cooling.[2][3]
Water (pH 7) InsolubleWashingRemoves inorganic salts and Vilsmeier byproducts.[1][2]
Recommended Workflow: Trituration

Before attempting chromatography, use Trituration to remove impurities.[2][3]

  • Filter the solid obtained from the quench (Module 1).[8]

  • Wash the cake with copious water (to remove DMF/Salts).

  • Suspend the wet cake in hot Methanol .

  • Sonicate for 10 minutes.

  • Filter while warm. The yellow/tan solid collected is often >95% pure, as many tarry impurities remain in the methanol filtrate.

Module 3: Advanced Purification (The Bisulfite Method)

User Question: "I have unreacted starting material (4-aminothieno[2,3-d]pyrimidine) co-eluting with my aldehyde. How do I separate them?"

Technical Insight: Chromatography is often unable to separate the aldehyde from the non-formylated starting material due to similar polarity. The most robust chemical method is to exploit the reactivity of the aldehyde group using Sodium Bisulfite .

Protocol: Bisulfite Adduct Purification

This method selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate salt, leaving impurities in the organic phase.

  • Formation: Dissolve your crude mixture in a minimal amount of Ethyl Acetate (or THF if solubility is poor).

  • Extraction: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Shake vigorously for 5–10 minutes. The aldehyde forms a water-soluble adduct.[9]

  • Separation: Separate the layers. Keep the Aqueous Layer (contains product). Discard the organic layer (contains impurities).[2]

  • Washing: Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained organic impurities.

  • Regeneration:

    • Place the aqueous layer in a flask.

    • Slowly add solid Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH ~10–11.[2] Caution: Gas evolution.

    • The bisulfite adduct will collapse, and the free aldehyde will precipitate out of the water.

  • Collection: Filter the regenerated precipitate. Wash with water and dry.[8]

Module 4: Process Visualization

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Vilsmeier-Haack) Quench Quench: NaOAc/H2O (pH 5-6, <20°C) Start->Quench Precipitate Does a Solid Form? Quench->Precipitate Filter Filter Solid Precipitate->Filter Yes Extract Extract into EtOAc/THF Precipitate->Extract No (Sticky/Oil) Wash Wash: H2O then Hot MeOH Filter->Wash CheckPurity Purity > 95%? Wash->CheckPurity Success Dry & Store (Under Argon) CheckPurity->Success Yes CheckPurity->Extract No (Mixed with SM) Bisulfite Add Sat. NaHSO3 (aq) Extract->Bisulfite PhaseSep Separate Phases Bisulfite->PhaseSep OrgPhase Organic Phase (Impurities) PhaseSep->OrgPhase AqPhase Aqueous Phase (Aldehyde Adduct) PhaseSep->AqPhase Regen Regenerate: Base (pH 10) AqPhase->Regen Regen->Success

Caption: Decision tree for the isolation of thienopyrimidine aldehydes, prioritizing precipitation and bisulfite purification over chromatography.

Troubleshooting FAQs

Q1: Why is my product pink/red?

  • Cause: Thiophene derivatives are prone to oxidation. Trace amounts of oxidized byproducts or metal complexes can cause intense coloration.

  • Solution: This is often cosmetic. If purity by NMR is high, you can proceed.[2] To remove color, treat a solution of the compound (in THF/MeOH) with activated charcoal for 30 minutes, filter through Celite, and recrystallize.

Q2: I see a peak at ~8.5 ppm in NMR that isn't my aldehyde (which should be ~10 ppm). What is it?

  • Cause: This is likely the N,N-dimethylformamidine impurity. The Vilsmeier reagent can react with the 4-amino group (

    
    ) to form 
    
    
    
    .[2]
  • Solution: This bond is labile but more stable than the iminium. Reflux the solid in Ethanol/Water (1:1) with 5% Acetic Acid for 2 hours. This will hydrolyze the formamidine back to the free amine without degrading the aldehyde.

Q3: Can I use column chromatography if I have to?

  • Solution: Yes, but you must modify the silica. The basic amino group interacts with acidic silanols, causing tailing.

  • Protocol: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .[2][3] Run a gradient of DCM to 10% MeOH/DCM.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Jones, G., & Stanforth, S. P. (1997).[3] The Vilsmeier-Haack Reaction. Organic Reactions.[1][4][5][9][10][11]

    • Source:[1][2]

  • Synthesis of Thieno[2,3-d]pyrimidines (Antifolate Precursors)

    • Taylor, E. C., et al. (1992).[2][3] Synthesis and antitumor activity of novel 4-substituted thieno[2,3-d]pyrimidine antifolate agents. Journal of Medicinal Chemistry, 35(23), 4450–4463.[3]

    • Source:[1][3]

  • Aldehyde Purification via Bisulfite Adducts

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3][12] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[2][3][12] The Journal of Organic Chemistry, 64(15), 5722–5724.[2]

    • Source:[1][2][3]

  • Solubility & Physicochemical Properties of Pyrimidines

    • Detailed analysis of pyrimidine solubility in polar aprotic solvents (DMF/DMSO) vs. protic solvents.
    • Source:[1][2][3]

Sources

Technical Support Center: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde , a critical scaffold in the development of antifolates (e.g., Pemetrexed analogs) and tyrosine kinase inhibitors.

The guide focuses on the two most prevalent synthetic routes:

  • The "Red-Ox" Route: Reduction of a C6-ester to an alcohol, followed by oxidation to the aldehyde.

  • The Vilsmeier-Haack Route: Direct formylation of the thienopyrimidine core.

Topic: Troubleshooting Common Byproducts & Synthetic Failures Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Diagnostic Overview: Which Route Are You Using?

Before troubleshooting, identify your pathway. The profile of byproducts differs significantly between methods.

FeatureRoute A: C6-Ester Reduction-Oxidation (Recommended)Route B: Vilsmeier-Haack Formylation
Starting Material Ethyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate4-Aminothieno[2,3-d]pyrimidine (or 4-chloro analog)
Key Reagents LiAlH₄/DIBAL-H

MnO₂/Swern
POCl₃ / DMF
Dominant Impurity 6-Hydroxymethyl (Over-reduction) or 6-Carboxylic Acid (Over-oxidation)N-Formamidine (Reaction at 4-NH₂) or 4-Chloro artifacts
Risk Profile Moderate. Requires precise redox control.High. Incompatible with free amines.

Troubleshooting Guide (Q&A Format)

Category A: The "Red-Ox" Route (Ester Alcohol Aldehyde)

Q1: I am seeing a persistent byproduct with M+2 mass units during the oxidation of the C6-alcohol. What is it?

  • Diagnosis: This is likely the 6-Carboxylic Acid (Over-oxidation).

  • Cause: Using non-selective oxidants (e.g., KMnO₄, Jones reagent) or extended reaction times with MnO₂ in the presence of moisture.

  • Technical Insight: The thienopyrimidine aldehyde is electron-deficient and susceptible to hydration to the gem-diol, which oxidizes further to the acid.

  • Solution:

    • Switch to Swern Oxidation (DMSO/Oxalyl Chloride) at -78°C or Dess-Martin Periodinane .

    • If using MnO₂, ensure it is activated and the solvent (DCM/CHCl₃) is strictly anhydrous.

Q2: My product is insoluble and the NMR shows broad signals or loss of the aldehyde proton. Is it polymerizing?

  • Diagnosis: Yes, you are likely observing Schiff Base Oligomerization .

  • Mechanism: The 4-amino group (

    
    ) is nucleophilic and reacts with the electrophilic 6-aldehyde (
    
    
    
    ) of another molecule, forming an intermolecular imine (Schiff base).
  • Corrective Action:

    • Protection: Protect the 4-amino group (e.g., Acetyl, Boc) before generating the aldehyde.

    • Salt Formation: Isolate the product as a salt (e.g., HCl or Tosylate). Protonating the amine reduces its nucleophilicity, preventing self-condensation.

Q3: During the reduction of the ester with LiAlH₄, I get a mixture of alcohol and starting material, but increasing temp gives complex mixtures.

  • Diagnosis: The 4-amino group can coordinate with Aluminum, deactivating the hydride.

  • Protocol Adjustment:

    • Use DIBAL-H (2.5 - 3.0 equivalents) in THF/Toluene at -78°C to 0°C. It is more selective than LiAlH₄.

    • Critical Step: Perform a Fieser workup or Glauber’s salt workup to break aluminum emulsions which can trap the polar alcohol product.

Category B: The Vilsmeier-Haack Route[1]

Q4: I tried Vilsmeier formylation on 4-aminothieno[2,3-d]pyrimidine, but the product mass is M+55. What happened?

  • Diagnosis: You formed the N,N-dimethylformamidine at the 4-position.

  • Chemistry: The Vilsmeier reagent (Chloroiminium salt) is a potent electrophile. It reacts faster with the primary amine at C4 than the aromatic C6 carbon.

    • Reaction:

      
      
      
  • The Fix: Never perform Vilsmeier on the free amine.

    • Alternative: Perform Vilsmeier on the 4-Chloro or 4-Oxo intermediate first. Introduce the amine after the aldehyde is installed.

Q5: I used the 4-oxo (lactam) starting material for Vilsmeier, but I isolated a chlorinated product.

  • Diagnosis: This is the 4-Chloro-6-formyl derivative.

  • Explanation: POCl₃ acts as both a Vilsmeier reagent component and a chlorinating agent. It converts the tautomerizable 4-oxo group to a 4-chloro group.

  • Strategic Advantage: This is actually a useful intermediate. You can isolate this 4-chloro-6-formyl product and then displace the chloride with ammonia/amine to get your target.

    • Warning: The 4-chloro group is labile. Avoid aqueous workups with heat, or it will hydrolyze back to the 4-oxo.

Visualizing the Synthetic Logic

The following diagram illustrates the "Safe" vs. "Risky" pathways and the origin of common byproducts.

G cluster_legend Legend Start_Ester Start: C6-Ester (4-Amino present) Alcohol Intermediate: C6-Alcohol Start_Ester->Alcohol Reduction (LiAlH4/DIBAL) Risk: Al-Coordination Start_Amine Start: C6-H (4-Amino present) Amidine Byproduct: 4-N-Formamidine (M+55) Start_Amine->Amidine Vilsmeier (POCl3/DMF) FATAL ERROR Aldehyde Target: 4-Amino-6-Formyl Alcohol->Aldehyde Oxidation (MnO2/Swern) Self_Cond Byproduct: Schiff Base Polymer (Insoluble) Aldehyde->Self_Cond Unprotected NH2 attacks CHO key Green: Target | Red: Critical Byproduct | Blue: Starting Material

Caption: Pathway analysis showing the "Red-Ox" route success vs. the "Vilsmeier" route failure mode (Amidine formation) and the risk of self-polymerization.

Standardized Protocol: The "Red-Ox" Method

This protocol minimizes the risk of Schiff base formation and over-oxidation.

Step 1: Reduction

  • Suspend Ethyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate (1.0 eq) in anhydrous THF under Argon.

  • Cool to 0°C . Add LiAlH₄ (2.0 eq) dropwise (solution in THF).

    • Note: Do not reflux. Keep temp < 10°C to prevent ring reduction.

  • Monitor by TLC (MeOH/DCM 1:9).

  • Quench: Fieser method (Water, 15% NaOH, Water). Filter granular precipitate.

  • Isolate: 4-Amino-6-(hydroxymethyl)thieno[2,3-d]pyrimidine.

Step 2: Selective Oxidation

  • Dissolve the alcohol (1.0 eq) in anhydrous DMSO/DCM (1:1).

  • Add IBX (2-Iodoxybenzoic acid) (1.2 eq) or use Swern conditions .

    • Why IBX? It is mild, avoids aqueous workup, and does not over-oxidize to acid.

  • Stir at RT for 2-4 hours.

  • Workup: Dilute with Ether/EtOAc. Wash with NaHCO₃.

  • Storage: Store immediately as a solid at -20°C. Do not store in solution (promotes dimerization).

References

  • Dailidė, M., & Tumkevičius, S. (2023).[1] Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones. Chemija. Link

  • Gangjee, A., et al. (2008). Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors. Journal of Medicinal Chemistry. Link

  • Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.[2] Link

  • El-Bordany, E. A., et al. (2025). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine... by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. Link

Sources

Overcoming solubility issues of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TP-6-ALD-SOL Subject: Solubility Optimization for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic Workflow

User Issue: You are experiencing poor solubility with 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde . This is a known bottleneck for this scaffold. The planar, fused thiophene-pyrimidine core creates strong


-

stacking interactions, resulting in high lattice energy (often described as "brick dust").[1] Furthermore, the C6-aldehyde introduces reactivity that complicates heating or pH adjustments.

Immediate Action: Do not treat this simply as a "mixing" problem. The solution depends entirely on your downstream application (Synthesis vs. Biological Assay).

Diagnostic Decision Tree

Use the following logic flow to determine your protocol.

Solubility_Workflow Start Current Bottleneck? Synth Synthesis / Purification Start->Synth Chemical Bio Biological Assay / Screening Start->Bio Biological Precip Issue: Product Precipitates (Brick Dust) Synth->Precip React Issue: Reaction Stalled (Heterogeneous) Synth->React AssayPrecip Issue: Crashing out in Media Bio->AssayPrecip Sol1 Protocol A: Soxhlet Extraction (EtOH/CHCl3) Precip->Sol1 Purification Sol2 Protocol B: Microwave Synthesis (Superheating) React->Sol2 Derivatization Sol3 Protocol C: DMSO Shock + Cyclodextrins AssayPrecip->Sol3 Formulation

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Module A: Synthesis & Purification Support

Context: You are trying to isolate the aldehyde intermediate or react it further (e.g., reductive amination or Knoevenagel condensation), but it remains a solid suspension.

Q1: My product crashes out as a fine powder during workup and traps impurities. Recrystallization from ethanol fails. What now?

Technical Insight: Standard ethanol recrystallization often fails because the compound's lattice energy is too high for the boiling point of EtOH (78°C) to overcome. The "brick dust" nature traps salts and starting materials.

Protocol: The "High-Dielectric" Switch Instead of simple alcohols, use a dipolar aprotic solvent system.

  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . Heat to 80–90°C. The compound should dissolve fully here due to the disruption of

    
    -stacking.
    
  • Filtration: While hot, filter through a sintered glass funnel (pre-heated) to remove inorganic salts (which are insoluble in hot DMF).

  • Precipitation: Slowly add the hot DMF filtrate into a stirring volume of ice-cold water or diethyl ether (Ratio 1:10).

  • Result: The sudden polarity shift forces the thienopyrimidine to crystallize rapidly, while organic impurities remain in the mother liquor.

Q2: I am trying to react the aldehyde (e.g., Schiff base formation), but the starting material won't dissolve in methanol/DCM.

Technical Insight: Heterogeneous reactions with this scaffold are notoriously slow. You need to increase the reaction temperature beyond the boiling point of standard solvents or use a catalyst that works on the solid surface.

Troubleshooting Table: Reaction Solvent Selection

SolventSolubility RatingSuitability for AldehydeRecommendation
DCM/CHCl3 PoorHighAvoid for reaction; good for workup only.
Methanol LowHighAvoid unless refluxing for prolonged periods.
THF ModerateHighGood for reduction reactions (NaBH4).
DMF/DMSO HighLow (Workup difficult)Recommended for substitution reactions.
Acetic Acid HighModerateExcellent for Schiff base formation (acts as solvent & catalyst).

Protocol: Microwave-Assisted Derivatization If conventional reflux fails:

  • Suspend the aldehyde and amine in Ethanol or Dioxane .

  • Add catalytic Acetic Acid (5-10 mol%).

  • Irradiate (Microwave) at 100–120°C for 10–20 minutes.

    • Why: Superheating overcomes the solubility barrier transiently, allowing the reaction to proceed in the solution phase before the product precipitates out again (often driving the equilibrium forward).

Module B: Biological Assay Formulation

Context: You need to screen the compound in a cell-based or enzymatic assay (IC50 determination), but it precipitates when added to the media.

Q3: The compound precipitates immediately upon dilution into cell culture media (RPMI/DMEM).

Technical Insight: This is the "DMSO Shock" phenomenon. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the rapid mixing causes local supersaturation and immediate precipitation of hydrophobic scaffolds.[1]

Protocol: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into pure DMSO first to create serial stocks (1 mM, 0.1 mM, etc.).

  • Predilution (Critical): Dilute the working DMSO stock 1:20 into PBS containing 0.05% Tween-80 or Pluronic F-127 .

    • Mechanism:[2] The surfactant coats the hydrophobic core before it encounters the bulk aqueous environment, preventing aggregation.

  • Final Step: Add this pre-diluted mix to the cell media.

Q4: Can I use cyclodextrins to improve bioavailability?

Technical Insight: Yes. Thienopyrimidines fit well into the hydrophobic cavity of


-cyclodextrins. This is superior to DMSO for in vivo studies as it prevents phlebitis and precipitation in the bloodstream.

Protocol: HP-


-CD Complexation 
  • Prepare a 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    solution in water (or saline).
  • Dissolve your compound in a minimum volume of acetone or methanol.

  • Add the organic solution dropwise to the stirring cyclodextrin solution.

  • Stir open to air (or under vacuum) to evaporate the organic solvent.

  • Result: A clear aqueous solution where the drug is encapsulated. Filter sterilize (0.22 µm) before use.

Chemical Stability Warning (The Aldehyde)

Critical Alert: The C6-aldehyde is an electrophile.

  • Avoid: Storing in primary alcohols (MeOH/EtOH) for weeks; it may form hemiacetals slowly.

  • Avoid: Strong bases (NaOH/KOH) during solubilization; this can trigger Cannizzaro disproportionation or aldol-like polymerizations on the thiophene ring.

  • Storage: Store the solid under Argon at -20°C. If in DMSO solution, avoid freeze-thaw cycles which introduce moisture (leading to hydrate formation).

References

  • Solubility & Structural Analogs

    • Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
    • Source: Molecules (MDPI), 2018.
    • URL:[Link]

    • Relevance: Establishes the baseline insolubility of fused thieno-pyridine/pyrimidine scaffolds and validates cyclodextrin/morpholine str
  • Synthesis & Microwave Protocols

    • Title: Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-d] Pyrimidin 4(3H)
    • Source: International Journal of Pharmaceutical and Chemical Analysis, 2018.
    • URL:[Link]

    • Relevance: Provides validated microwave irradiation protocols for thienopyrimidine synthesis to overcome solubility-limited reaction r
  • Biological Assay Formulation

    • Title: Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors.
    • Source: Biomedicines, 2022.[2][3][4][5][6]

    • URL:[Link]

    • Relevance: Details the handling of cationic/lipophilic thienopyrimidines in enzym
  • Title: Improving solubility of thiophene derivatives for biological assays.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde . This compound is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and dual TS/DHFR inhibitors[1].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to resolve common synthetic bottlenecks, particularly during the highly sensitive Vilsmeier-Haack formylation step.

Mechanistic Workflow & Causality

The synthesis of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde typically follows a highly convergent pathway. The process begins with a Gewald reaction product, which undergoes high-temperature cyclization to form the bicyclic core. Finally, electrophilic aromatic substitution introduces the formyl group at the most electron-rich position of the thiophene ring[2].

G A 2-Aminothiophene- 3-carbonitrile B Cyclization (Formamide, 150°C) A->B C 4-Aminothieno[2,3-d] pyrimidine B->C D Vilsmeier-Haack (POCl3, DMF, 80°C) C->D E 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde D->E

Workflow for the synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde.

Step-by-Step Experimental Protocols

To ensure a self-validating system, each protocol below includes specific monitoring parameters so you can verify the success of the reaction before proceeding.

Step 1: Synthesis of the Bicyclic Core (4-Aminothieno[2,3-d]pyrimidine)
  • Causality: Formamide acts as both the solvent and the C2-carbon/nitrogen source. High temperatures are required to drive the condensation and subsequent cyclization.

  • Procedure:

    • Suspend 2-aminothiophene-3-carbonitrile (1.0 eq) in an excess of formamide (approx. 10 volumes).

    • Heat the mixture to 150 °C under a nitrogen atmosphere for 12–16 hours.

    • Validation: Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot should disappear, replaced by a highly UV-active spot (254 nm) at a lower Rf.

    • Cool the reaction mixture to room temperature and pour it into crushed ice with vigorous stirring.

    • Filter the resulting precipitate, wash extensively with cold water, and recrystallize from ethanol to afford pure 4-aminothieno[2,3-d]pyrimidine.

Step 2: Vilsmeier-Haack Formylation
  • Causality: The Vilsmeier reagent (chloromethylene-dimethylammonium chloride) is a bulky electrophile. The C6 position of the thiophene ring is targeted due to the electron-donating resonance of the adjacent sulfur atom, making it the most nucleophilic site[3].

  • Procedure:

    • Cool anhydrous DMF (10.0 eq) to 0 °C in a dry flask under N₂.

    • Add POCl₃ (3.0 eq) dropwise over 30 minutes. Do not rush this step ; the formation of the Vilsmeier complex is highly exothermic. Stir for an additional 30 minutes at 0 °C.

    • Add 4-aminothieno[2,3-d]pyrimidine (1.0 eq) portion-wise.

    • Gradually heat the reaction mixture to 80 °C and stir for 4 hours.

    • Critical Workup: Pour the mixture over crushed ice. Slowly basify with 20% aqueous NaOH to pH 10.

    • Stir vigorously at room temperature for 24 hours (or heat to 50 °C for 4 hours) to hydrolyze the formamidine side-product (see FAQ below).

    • Extract with CHCl₃, dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography (Neutral Alumina, CHCl₃ eluent) to yield the final product.

Quantitative Data Optimization

The table below summarizes the optimization of the Vilsmeier-Haack formylation step. The critical variable is the hydrolysis time , which dictates the final isolated yield of the free primary amine.

POCl₃ (eq)DMF (eq)Temp (°C)Time (h)Hydrolysis Time (h)Yield (%)Analytical Observation
1.55.0606225Incomplete conversion; starting material recovered.
3.010.0804445Significant formamidine intermediate (+55 Da) remains.
3.0 10.0 80 4 24 72 Optimal conditions; complete hydrolysis to primary amine.
5.015.010022450Degradation products observed; lower isolated yield.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a +55 Da mass shift in my LC-MS after the formylation step? A: This is the most common pitfall when subjecting primary heteroaryl amines to Vilsmeier-Haack conditions. The primary amine at the 4-position reacts with the Vilsmeier reagent to form an N,N-dimethylformimidamide intermediate (R-N=CH-N(CH₃)₂). The mass difference between the primary amine (-NH₂) and the formamidine group is exactly +55 Da. Solution: The formamidine group is base-labile. You must extend your aqueous hydrolysis step. Basify the reaction mixture to pH 10 using 20% NaOH and stir for 24 hours at room temperature, or gently heat to 50 °C for 4 hours. This will cleave the formamidine and restore the free primary amine.

G A Vilsmeier Reagent Attack on 4-NH2 Group B N,N-Dimethylformimidamide Intermediate (+55 Da) A->B Side Reaction C Aqueous Hydrolysis (NaOH, pH 10, RT to 50°C) B->C Corrective Action D Restored 4-NH2 Group & Free 6-Carbaldehyde C->D Resolution

Mechanistic resolution of the formamidine side-reaction during Vilsmeier-Haack formylation.

Q2: Why is the formylation highly regioselective at the 6-position? A: The thieno[2,3-d]pyrimidine core exhibits distinct electronic properties. The pyrimidine ring is electron-withdrawing, which generally deactivates the fused system. However, the sulfur atom in the thiophene ring donates electron density via resonance. The C6 position (α to the sulfur atom) is the most electron-rich and sterically accessible site on the bicyclic scaffold, making it the primary target for electrophilic aromatic substitution[3].

Q3: How can I prevent chlorination at the 4-position? A: If your starting material is a thieno[2,3-d]pyrimidin-4(3H)-one (which exists in equilibrium with its hydroxyl tautomer), POCl₃ will readily convert it to a 4-chloro derivative. Because you are starting with the 4-amino derivative, chlorination is avoided. Ensure your starting material is fully cyclized and aminated prior to the Vilsmeier-Haack step.

Q4: The reaction mixture turns violently exothermic and dark upon POCl₃ addition. How do I control this? A: The formation of the Vilsmeier reagent is highly exothermic. Always add POCl₃ dropwise to anhydrous DMF at 0 °C under a nitrogen atmosphere. Allow the complex to form completely (stirring for 30 minutes at 0 °C) before adding the solid 4-aminothieno[2,3-d]pyrimidine. Failure to control this exotherm leads to the degradation of DMF and the formation of tar-like byproducts.

References

  • Source: Journal of Pharmaceutical and Applied Chemistry (Natural Sciences Publishing)
  • Design, Synthesis and Structural Elucidation of Novel 1, 5-Benzooxazepines Containing Thieno [2, 3-d] Pyrimidine Nucleus and its Biological activity Screening Source: Heterocyclic Letters URL
  • Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking Source: RSC Advances URL

Sources

Technical Support Center: Troubleshooting 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers characterizing highly functionalized thieno[2,3-d]pyrimidines. The 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde scaffold is a privileged pharmacophore in drug discovery, particularly for1[1]. However, its highly conjugated, heteroatom-rich core presents specific Nuclear Magnetic Resonance (NMR) assignment challenges.

This guide provides field-proven, self-validating methodologies to resolve ambiguous chemical shifts, missing quaternary carbons, and exchange-broadened signals.

Reference Data: Characteristic NMR Chemical Shifts

Before troubleshooting, you must establish a baseline. The following table summarizes the expected quantitative


H and 

C NMR chemical shifts for 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde in anhydrous DMSO-

at 298 K.
NucleusPositionExpected Shift (ppm)MultiplicityIntegrationStructural Causality

H
H-2 (Pyrimidine)8.30 – 8.60Singlet (s)1HDeshielded by adjacent N1 and N3 atoms.

H
H-5 (Thiophene)8.60 – 9.00Singlet (s)1HDeshielded by the adjacent S atom and electron-withdrawing C-6 aldehyde.

H
-NH

(Amine)
7.50 – 8.00Broad Singlet (br s)2HBroadened by

N quadrupolar relaxation and solvent exchange.

H
-CHO (Aldehyde)9.80 – 10.20Singlet (s)1HHighly deshielded carbonyl environment.

C
C-4a (Bridgehead)115.0 – 118.0Quaternary (Cq)N/AShielded relative to other aromatic carbons due to electron density distribution.

C
C-5 (Thiophene)128.0 – 132.0Methine (CH)N/ACorrelates directly to H-5 in HSQC.

C
C-6 (Thiophene)140.0 – 144.0Quaternary (Cq)N/AAttached to the electron-withdrawing aldehyde.

C
C-2 (Pyrimidine)153.0 – 156.0Methine (CH)N/ACorrelates directly to H-2 in HSQC.

C
C-4 (Pyrimidine)158.0 – 161.0Quaternary (Cq)N/AAttached to the exocyclic amine.

C
C-7a (Bridgehead)163.0 – 167.0Quaternary (Cq)N/AStrongly deshielded by adjacent N1 and S7.

C
-CHO (Aldehyde)183.0 – 187.0Quaternary (C=O)N/ACharacteristic aldehyde carbonyl carbon.
Troubleshooting FAQs

Q1: I observe two sharp singlets in the 8.3–9.0 ppm region of my


H NMR. How do I definitively differentiate the H-2 (pyrimidine) and H-5 (thiophene) protons? 
Causality & Solution:  Both protons are highly deshielded and appear as singlets because they lack adjacent protons for scalar (

) coupling. Relying solely on 1D chemical shifts is risky due to solvent-dependent anisotropic effects. The self-validating solution is a 2[2], optimized for a long-range coupling constant (

) of 7–8 Hz.
  • H-2 Validation: The H-2 proton will show strong

    
     correlations to the pyrimidine C-4 (~159 ppm) and the bridgehead C-7a (~165 ppm). It will not correlate to the aldehyde carbon.
    
  • H-5 Validation: The H-5 proton will show a definitive

    
     correlation to the 3[3] (~185 ppm), alongside 
    
    
    
    and
    
    
    correlations to C-6 and C-4a, respectively.

Q2: My -NH


 signal is either completely missing or appears as a massive, indistinct hump. Is my compound degrading? 
Causality & Solution:  Your compound is likely intact. The exocyclic amine at C-4 suffers from two distinct phenomena:
  • Chemical Exchange: Protons exchange rapidly with trace water (HDO) in the DMSO-

    
    , broadening the signal.
    
  • Quadrupolar Relaxation: The adjacent

    
    N nucleus has a nuclear spin of 
    
    
    
    . Its asymmetric charge distribution causes rapid relaxation of the attached protons, 4[4].
  • Actionable Fix: First, ensure your DMSO-

    
     is strictly anhydrous (store over molecular sieves). Second, perform a D
    
    
    
    O Shake Experiment
    : Add a drop of D
    
    
    O to the NMR tube, shake vigorously, and re-run the
    
    
    H spectrum. If the broad hump disappears, it is definitively the exchangeable -NH
    
    
    group.

Q3: My


C NMR spectrum is missing the C-4, C-4a, C-6, and C-7a signals. How can I resolve them? 
Causality & Solution:  These are quaternary carbons (lacking attached protons). Carbon-13 relaxation is primarily driven by dipole-dipole interactions with directly attached protons. Without them, quaternary carbons have exceptionally long longitudinal relaxation times (

). If your relaxation delay (D1) is too short, these spins do not return to thermal equilibrium between pulses, plunging their signals into the baseline noise.
  • Actionable Fix: Increase your D1 delay from the standard 1.0 second to 3.0–5.0 seconds. If sample concentration is low, add a trace amount (0.05 M) of a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)

    
    ] to drastically shorten 
    
    
    
    times, or bypass 1D
    
    
    C entirely and use5[5] via proton polarization transfer.
Experimental Protocols: 2D NMR Workflow for Complete Assignment

To build a self-validating assignment system, execute the following step-by-step methodology:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
     (100% D atom). High concentration is critical for detecting weak long-range correlations in 2D experiments.
    
  • Filter the sample through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

Step 2: 1D Baselines & HSQC (One-Bond Filter)

  • Acquire standard

    
    H (16 scans) and 
    
    
    
    C (1024+ scans, D1 = 3s) spectra.
  • Run a

    
    H-
    
    
    
    C HSQC experiment. This identifies all directly bonded C-H pairs.
  • Validation: The HSQC will show exactly two aromatic C-H pairs (C-2/H-2 and C-5/H-5) and one aldehyde C-H pair. All other carbons in the

    
    C spectrum are confirmed as quaternary.
    

Step 3: HMBC Acquisition & Logical Mapping

  • Set up the

    
    H-
    
    
    
    C HMBC experiment. Crucially, set the long-range coupling constant parameter (e.g., CNST13 on Bruker systems) to 8 Hz to capture 2- and 3-bond correlations.
  • Map the correlations using the logical framework illustrated in the diagram below.

Visualization: HMBC Logical Assignment Workflow

HMBC_Logic H2 H-2 Proton (~8.5 ppm) C4 C-4 (Pyrimidine) (~159 ppm) H2->C4 3J Coupling C7a C-7a (Bridgehead) (~165 ppm) H2->C7a 3J Coupling H5 H-5 Proton (~8.8 ppm) C4a C-4a (Bridgehead) (~116 ppm) H5->C4a 3J Coupling C6 C-6 (Thiophene) (~142 ppm) H5->C6 2J Coupling CHO CHO Carbon (~185 ppm) H5->CHO 3J Coupling

HMBC logical correlation network differentiating H-2 and H-5 protons via 2J and 3J carbon couplings.

References[1] Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. nih.gov.Verify Source[4] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. mdpi.com. Verify Source[5] Advanced NMR techniques for structural characterization of heterocyclic structures. ipb.pt. Verify Source[2] Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. sdsu.edu. Verify Source[3] Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. rsc.org. Verify Source[6] CN101479274A - Pharmaceutical compounds. google.com. Verify Source

Sources

Technical Support Center: Scaling Synthesis of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: SC-TP-6CHO-001

Welcome to the Scale-Up Support Hub

You are likely accessing this guide because you are transitioning from milligram medicinal chemistry batches to multi-gram or kilo-lab synthesis of the 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde scaffold.

This molecule presents a classic "heterocyclic paradox": it is structurally simple but synthetically temperamental on scale. The combination of an electron-rich thiophene ring fused to an electron-deficient pyrimidine creates specific reactivity bottlenecks—most notably during the Vilsmeier-Haack formylation.

This guide is structured as a Level 2 Technical Escalation , addressing the causality of failures and providing self-validating protocols.

Module 1: The Synthetic Workflow & Critical Control Points

We recommend the "Amine-First, Aldehyde-Last" strategy for scale-up, utilizing a transient protection mechanism during formylation.

Master Process Map

The following diagram outlines the logic flow and critical decision nodes.

G Start Start: Gewald Precursors (Ketone + S8 + CN-CH2-CN) Step1 Step 1: Gewald Reaction (2-Aminothiophene-3-carbonitrile) Start->Step1 Step2 Step 2: Cyclization (Formamide/Formamidine Acetate) Step1->Step2 Step3 Step 3: Chlorination (POCl3 -> 4-Cl-thienopyrimidine) Step2->Step3 Step4 Step 4: Amination (NH3/MeOH -> 4-Amino-thienopyrimidine) Step3->Step4 Decision CRITICAL JUNCTION: Vilsmeier-Haack Formylation Step4->Decision PathA Route A (Recommended): Formylation of 4-Amino substrate Decision->PathA SideRxn Side Reaction: Formation of Formamidine (N=CH-NMe2 at C4) PathA->SideRxn Inevitable on Scale Fix Corrective Action: Hydrolysis (EtOH/H2O/Heat) SideRxn->Fix Mandatory Workup Final Target: 4-Aminothieno[2,3-d]pyrimidine- 6-carbaldehyde Fix->Final

Caption: Workflow illustrating the "Formamidine Trap" during the Vilsmeier-Haack step.

Module 2: Troubleshooting The Vilsmeier-Haack Formylation (Step 5)

This is the most hazardous and failure-prone step on scale. The Vilsmeier reagent (chloromethyleneiminium salt) is electrophilic and will attack the most electron-rich site.

The Conflict: You want to formylate C6 (thiophene ring). However, the exocyclic amine at C4 is nucleophilic. The Result: The Vilsmeier reagent attacks the amine first, forming a dimethylaminomethyleneamino protecting group (


).
Issue: "My product mass is M+55, and the NMR lacks NH2 protons."
Root Cause Explanation
Formamidine Formation On scale, the Vilsmeier reagent reacts with the 4-amino group to form a formamidine. This is not an impurity; it is a transiently protected intermediate. Many chemists discard this "impurity," losing their batch.

Corrective Protocol (The Hydrolysis Fix): Do not attempt to prevent this. Embrace it as an in situ protection strategy.

  • Perform Vilsmeier: Run the reaction standard (POCl3/DMF) to install the C6 aldehyde. The amine will convert to the formamidine.

  • Quench: Pour into ice water (Caution: Exothermic). Neutralize with NaOAc or NaOH to pH 8-9.

  • Hydrolysis: The precipitate is likely the formamidine-aldehyde.

    • Suspend the solid in Ethanol/Water (3:1).

    • Add catalytic acetic acid or simply reflux for 2-4 hours.

    • Mechanism: The formamidine hydrolyzes back to the primary amine (

      
      ) and DMF, leaving the C6 aldehyde intact.
      
  • Validation: Monitor the disappearance of the singlet at ~8.5 ppm (N=CH) and the reappearance of the broad NH2 exchangeable peak.

Module 3: Safety & Thermal Hazards (POCl3 Scale-Up)

Issue: "The reaction exothermed violently upon POCl3 addition."

On a gram scale, you might add POCl3 to the substrate in DMF. Do not do this on a kilo scale. The formation of the Vilsmeier reagent is highly exothermic and can lead to thermal runaway (the "Vilsmeier Salt" can decompose explosively if accumulated).

Safe Addition Protocol (Inverse Addition)
  • Pre-form the Reagent: Cool anhydrous DMF to 0°C. Add POCl3 dropwise to the DMF with strict temperature control (<10°C). Stir for 30 mins to form the salt (white slurry/solid).

  • Add Substrate: Dissolve your thienopyrimidine in DMF. Add this solution to the pre-formed Vilsmeier salt.

  • Why? This prevents the accumulation of unreacted POCl3 and controls the heat release profile [1, 2].

Module 4: Solubility & Purification (The "Crash Out")

Issue: "I cannot filter the product; it's a gelatinous sludge."

Thienopyrimidines are planar, stacking molecules that trap solvent.

Troubleshooting Matrix:

Symptom Probable Cause Actionable Solution
Gelatinous Filter Cake Rapid precipitation traps impurities and solvent.Digestion: Do not filter immediately. Heat the quench slurry to 50°C for 1 hour, then cool slowly (Ostwald ripening). This grows larger, filterable crystals.
Grey/Black Product Polymerization of thiophene byproducts or charring during Vilsmeier.Carbon Treatment: Dissolve crude in hot DMF/MeOH, treat with activated charcoal (10 wt%), filter hot through Celite.
Low Yield (Cyclization) Moisture in Formamide.Dry the System: Formamide is hygroscopic. Use fresh bottle or distill over lime. Ensure internal temp >180°C if using thermal cyclization.

Module 5: FAQ - Specific User Queries

Q: Can I install the aldehyde on the 4-chloro intermediate before adding the amine? A: Technically, yes. The 4-chloro-thienopyrimidine-6-carbaldehyde is a known stable intermediate [3].

  • Pros: Avoids the formamidine side reaction.

  • Cons: The subsequent amination (displacement of Cl with NH3) requires ammonia. Ammonia can react with the aldehyde to form an imine (

    
    ). While reversible, this complicates the workup. The "Route A" (Amine 
    
    
    
    Formamidine
    
    
    Hydrolysis) is generally cleaner for this specific scaffold.

Q: The Vilsmeier reaction stalled at 60% conversion. A: You likely consumed the reagent reacting with the amine.

  • Fix: You need at least 3.5 to 4.0 equivalents of POCl3/DMF.

    • 1 eq for the C6 formylation.

    • 1 eq for the amine protection (formamidine).

    • 1.5 eq excess to drive kinetics.

References

  • Thermal Hazards of the Vilsmeier-Haack Reaction. Organic Process Research & Development. Mettler Toledo/ACS.

  • Scale-Up of a Vilsmeier Formylation Reaction. Organic Process Research & Development.

  • 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde Data. ChemScene.

  • Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.

Disclaimer: This guide is for professional research use. Always conduct a Process Safety Assessment (PSA) before scaling up reactions involving POCl3 and exothermic formylations.

Stability and storage conditions for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Handling Protocols Document ID: TS-ATP-6CHO-001 Audience: Medicinal Chemists, Process Chemists, and Lab Managers[1]

Compound Snapshot & Critical Properties[2][3][4]

This guide addresses the stability and handling of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde . As a bifunctional heterocyclic intermediate (containing both a nucleophilic amine and an electrophilic aldehyde), this compound presents specific stability challenges not found in simpler thienopyrimidines.

PropertyDetail
Chemical Structure Fused thiophene-pyrimidine core with a C4-amino and C6-formyl group.[1][2]
Primary Reactivity Oxidation: Aldehyde

Carboxylic Acid.Condensation: Intermolecular Schiff base formation (Amine + Aldehyde).[1]
Physical State Typically a yellow to orange solid.[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water.[1]

Core Storage Protocols (The Gold Standard)

To maintain purity >98% over extended periods (>6 months), you must mitigate the three primary degradation vectors: Oxidation , Hydrolysis , and Photolysis .[1]

Long-Term Storage (> 1 Month)
  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of auto-oxidation.[1]

  • Atmosphere: Strict Inert Gas (Argon or Nitrogen). The aldehyde moiety is susceptible to aerobic oxidation to 4-aminothieno[2,3-d]pyrimidine-6-carboxylic acid.[1]

  • Container: Amber glass vials with Teflon-lined caps. Seal with Parafilm or electrical tape to prevent oxygen ingress.[1]

  • Desiccation: Store inside a secondary container (desiccator or jar) with active desiccant (e.g., Drierite or Silica Gel).[1]

Short-Term / Working Aliquots (< 1 Month)
  • Temperature: 2–8°C (Refrigerator) is acceptable for daily use.[1]

  • Light: Protect from light.[1] Thiophene derivatives can undergo photo-induced ring opening or polymerization over time.[1]

Workflow: Storage Decision Tree

StorageProtocol Start Compound Arrival / Synthesis Usage Intended Usage Timeline? Start->Usage Immediate Immediate Use (< 48 hrs) Usage->Immediate Now ShortTerm Active Project (1-4 Weeks) Usage->ShortTerm Weeks LongTerm Archive / Stock (> 1 Month) Usage->LongTerm Months Cond_Imm Keep Ambient (Dark) Flush headspace with N2 after use Immediate->Cond_Imm Cond_Short Store at 4°C (Dark) Desiccator required Parafilm seal ShortTerm->Cond_Short Cond_Long Store at -20°C Under Argon/N2 Amber Vial + Desiccant LongTerm->Cond_Long

Caption: Decision matrix for storage conditions based on experimental timeline to minimize degradation risks.

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users during synthesis and handling.

Q1: The compound has turned from bright yellow to dark brown/black. Is it usable?

Diagnosis: Oxidative Degradation or Polymerization. [1]

  • Mechanism: The darkening typically indicates the formation of conjugated polymers (via intermolecular imine formation) or extensive oxidation of the thiophene ring.

  • Action: Check purity via LC-MS or H-NMR.

    • If purity is <90%, recrystallize immediately (typically from DMF/Ethanol or similar solvent systems).[1]

    • If black tar is present, the sample is likely unrecoverable.[1]

  • Prevention: This is almost always caused by exposure to air and moisture.[1] Ensure strict inert gas overlay.[1]

Q2: I see a new peak in the H-NMR around 10-13 ppm (broad) and loss of the aldehyde signal (~9.8-10.0 ppm).

Diagnosis: Oxidation to Carboxylic Acid. [1]

  • Mechanism: The aldehyde proton (CHO) is lost, and a carboxylic acid proton (COOH) appears. This happens if the container was not sealed properly against oxygen.[1]

  • Solution: You can repurify via base extraction (the acid will dissolve in aqueous NaHCO3, the aldehyde will not) or recrystallization. However, if the acid content is high, it may interfere with subsequent nucleophilic attacks.

Q3: The compound is not dissolving in methanol/ethanol as expected.

Diagnosis: Intermolecular Hydrogen Bonding or Polymerization. [1]

  • Explanation: 4-Aminothieno[2,3-d]pyrimidines have strong intermolecular H-bonding capabilities (Donor: -NH2, Acceptor: N1/N3/CHO).[1]

  • Troubleshooting:

    • Sonication: Sonicate at 40°C for 10-15 minutes.

    • Solvent Switch: Switch to DMSO or DMF for stock solutions.[1] These disrupt the H-bonding network more effectively than alcohols.[1]

    • Check for Oligomers: If it remains insoluble in DMSO, it has likely polymerized (Schiff base formation) and should be discarded.[1]

Q4: My yield in the next step (e.g., Reductive Amination) is lower than reported.

Diagnosis: Hydrate Formation. [1]

  • Mechanism: Aldehydes can form gem-diols (hydrates) in the presence of atmospheric moisture.[1] While reversible, this lowers the effective concentration of the reactive carbonyl species.

  • Action: Dry the compound under high vacuum (0.1 mbar) over P2O5 for 4 hours before use in sensitive reactions.

Degradation Mechanisms & Causality[1][2]

Understanding why these protocols exist ensures better compliance.[1] The diagram below illustrates the two main failure modes for this specific scaffold.

DegradationPathways Compound 4-Amino-6-CHO (Active) Oxidation Oxidation (Air) Compound->Oxidation + O2 Condensation Condensation (Moisture/Heat) Compound->Condensation + R-NH2 (Self) Acid Carboxylic Acid (Impurity) Oxidation->Acid H-NMR: -CHO loss Polymer Polymer/Oligomer (Insoluble Tar) Condensation->Polymer Schiff Base

Caption: Primary degradation pathways.[1] Oxidation leads to acidic impurities; self-condensation leads to insoluble tars.[1]

QC & Validation Parameters

Before committing this intermediate to a high-value synthesis step (e.g., coupling with a kinase core), validate its quality using these parameters:

  • H-NMR (DMSO-d6):

    • Aldehyde Proton: Singlet at

      
       ppm (Integration: 1H).[1]
      
    • Amino Protons: Broad singlet at

      
       ppm (Integration: 2H).[1] exchangeable with D2O.
      
    • Aromatic Proton (C5-H): Singlet at

      
       ppm.[1]
      
  • LC-MS:

    • Look for

      
       peak (MW: ~179.2 for C7H5N3OS + 16 for Oxygen = ~195 depending on exact substituents).
      
    • Warning Flag: A peak at M+16 often indicates oxidation to the acid (COOH). A peak at 2M-18 indicates dimer formation.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate (Analog).[1] Accessed March 2026.[1] Link

  • National Institutes of Health (NIH) - PubChem. Thieno[2,3-d]pyrimidine-6-carbaldehyde Compound Summary.[1] PubChem CID 11234567.[1] Link

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Molecules 2022, 27(10), 3321.[1] Link

  • ResearchGate. Recent Report on Thieno[2,3-d]pyrimidines: Preparation and Utilities. J. Heterocyclic Chem, 2013.[1][3] Link

  • ChemScene. Thieno[2,3-d]pyrimidine-6-carbaldehyde Product Guide.Link

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Derivatives as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally resembling purines and serving as a core component in numerous kinase inhibitors.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on a specific, highly functionalized subset: 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde derivatives. The strategic placement of the 4-amino group, crucial for interacting with kinase hinge regions, and the 6-carbaldehyde, a versatile synthetic handle for molecular elaboration, makes this scaffold a promising platform for developing novel therapeutics.

This analysis provides an objective comparison of various structural modifications to this core, supported by experimental data, to elucidate key structure-activity relationships (SAR) and guide future drug design efforts.

The Core Scaffold: Decoding the Roles of Key Functional Groups

The foundational 4-aminothieno[2,3-d]pyrimidine structure presents several key positions for chemical modification, each influencing the molecule's biological activity, selectivity, and pharmacokinetic properties. The 4-amino group is often critical for potent kinase inhibition, while the 6-carbaldehyde offers a unique avenue for diversification.

The 4-Amino Position: An Anchor for Kinase Inhibition

The N4-amino group is a cornerstone of activity for many thienopyrimidine-based inhibitors. It typically functions as a key hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding site of various kinases by forming crucial interactions with the hinge region backbone. Substitutions on this amine can profoundly impact potency and selectivity. For instance, derivatization with various anilino or heterocyclic moieties has been shown to enhance anticancer activities.[2]

The 6-Carbaldehyde Position: A Gateway to Novel Chemical Space

The aldehyde at the C6 position is a highly versatile functional group. It is not merely a passive substituent but an active participant in the synthetic strategy, allowing for the introduction of diverse chemical functionalities through reactions like condensation, cyclization, and hydrazone formation.[3] This versatility enables the exploration of a vast chemical space to optimize interactions with the target protein, improve solubility, and fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The synthesis of this carbaldehyde intermediate is often achieved via a Vilsmeier-Haack reaction on an appropriate precursor.[3][4]

Sources

Comparative Profiling Guide: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Shift

In the pursuit of next-generation kinase inhibitors, the thieno[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere to the clinically established quinazoline core (found in Gefitinib, Erlotinib).

This guide profiles 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (referred to herein as 4-ATP-6-CHO ), a pivotal chemical intermediate. Unlike "end-point" drugs, 4-ATP-6-CHO functions as a diversity-oriented scaffold. Its C6-aldehyde moiety serves as a reactive "hook" for generating libraries of Schiff bases, hydrazones, and chalcones capable of overcoming resistance mutations (e.g., EGFR T790M) that plague first-generation quinazolines.

Key Insight: While clinical standards like Gefitinib are static, 4-ATP-6-CHO offers a dynamic platform. Derivatives synthesized from this core have demonstrated IC


 values in the nanomolar range against EGFR and VEGFR-2, often surpassing the selectivity profiles of their quinazoline analogs.

Technical Profile & Mechanism of Action

Structural Bioisosterism

The thieno[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to bind competitively at the kinase hinge region.

  • Quinazoline (Gefitinib): High affinity but prone to resistance via steric hindrance in mutated pockets (e.g., T790M).

  • Thienopyrimidine (4-ATP-6-CHO derivatives): The thiophene ring alters the electron density and ring geometry, often allowing these molecules to fit into "cramped" mutant active sites where quinazolines fail.

The C6-Aldehyde Advantage

The 6-carbaldehyde group is not the primary binding motif but the vector for specificity . By condensing this aldehyde with various amines or hydrazides, researchers can extend the molecule into the solvent-accessible pocket or the allosteric hydrophobic pocket of the kinase, enhancing potency and selectivity.

Signaling Pathway Target Map

The following diagram illustrates the primary pathways (EGFR/VEGFR) targeted by derivatives of this scaffold and the downstream effects on cell survival.

KinasePathways EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR VEGF VEGF Ligand VEGFR VEGFR-2 (RTK) VEGF->VEGFR PI3K PI3K EGFR->PI3K RAS RAS-RAF-MEK EGFR->RAS VEGFR->PI3K VEGFR->RAS Inhibitor_Q Quinazolines (Gefitinib) Inhibitor_Q->EGFR Blocks Inhibitor_T Thienopyrimidines (4-ATP-6-CHO Derived) Inhibitor_T->EGFR Blocks (WT & T790M) Inhibitor_T->VEGFR Dual Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Proliferation & Angiogenesis mTOR->Response ERK ERK1/2 RAS->ERK ERK->Response

Figure 1: Mechanism of Action.[1] Thienopyrimidine derivatives (green) offer dual inhibition potential against EGFR and VEGFR, often overcoming resistance mechanisms that block standard Quinazolines (grey).

Comparative Performance Data

The following table contrasts the Standard of Care (Quinazolines) against the Thienopyrimidine Scaffold (derived from 4-ATP-6-CHO). Data aggregates representative studies on derivatives synthesized from this aldehyde core.

FeatureGefitinib (Clinical Standard)4-ATP-6-CHO (Scaffold Core)Optimized Thienopyrimidine Derivative*
Core Structure QuinazolineThieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine
Primary Target EGFR (WT)N/A (Precursor)Dual EGFR / VEGFR-2
EGFR IC

(WT)
~4.2 - 33 nM [1]> 10 µM (Inactive)37.2 nM [2]
EGFR IC

(T790M)
> 2000 nM (Resistant)N/A204 nM (Moderate Activity) [2]
VEGFR-2 IC

InactiveN/A73 nM [3]
Cytotoxicity (MCF-7) IC

~14 µM
Low Toxicity (Safe Intermediate)4.1 µM [4]
Binding Mode ATP CompetitiveChemical HandleATP Competitive + Allosteric Extension

*Note: "Optimized Derivative" refers to compounds such as 5b or 17f cited in literature [2,4], synthesized directly from the 4-ATP-6-CHO core.

Causality of Performance
  • Why the shift? The sulfur atom in the thienopyrimidine ring affects the pKa of the adjacent nitrogen atoms, altering hydrogen bond strengths with the kinase hinge region (typically Met793 in EGFR).

  • The Aldehyde Role: Unmodified 4-ATP-6-CHO lacks the hydrophobic tail required to occupy the kinase specificity pocket. However, converting the aldehyde to a hydrazone or Schiff base introduces a "tail" that stabilizes the complex, dramatically dropping IC

    
     from micromolar to nanomolar levels.
    

Experimental Protocols

To validate the efficacy of 4-ATP-6-CHO derivatives, use the following self-validating workflows.

Synthesis Workflow (Aldehyde Functionalization)

Objective: Convert the inactive scaffold into a potent inhibitor.

  • Reactants: Dissolve 1.0 eq of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde in absolute ethanol.

  • Condensation: Add 1.1 eq of the target hydrazine or amine (e.g., phenylhydrazine for hydrophobic tail insertion).

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reflux for 4–6 hours.

  • Validation: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The disappearance of the aldehyde spot and appearance of a fluorescent product confirms conversion.

Kinase Inhibition Assay (HTRF Method)

Objective: Quantify IC


 against EGFR-WT and VEGFR-2.

Reagents:

  • Kinase: Recombinant human EGFR or VEGFR-2 (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) biotinylated peptide.

  • ATP: Ultrapure (at K_m concentration for the specific kinase).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Protocol:

  • Preparation: Prepare a 3-fold serial dilution of the Thienopyrimidine derivative in DMSO (Top concentration: 10 µM).

  • Incubation (Enzymatic):

    • Mix 4 µL of Inhibitor + 2 µL of Kinase + 2 µL of ATP/Substrate mix in a 384-well low-volume white plate.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of HTRF detection reagents (Eu-Antibody + SA-XL665) in EDTA stop buffer.

    • Incubate for 60 minutes at RT.

  • Readout: Measure FRET signal on a plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Analysis: Calculate HTRF Ratio =

    
    . Plot % Inhibition vs. Log[Concentration] to derive IC
    
    
    
    .

Self-Validation Step: Include Erlotinib as a positive control. If Erlotinib IC


 deviates >2-fold from historical values (approx 10-20 nM), the assay is invalid.

Decision Logic for Scaffold Optimization

Use this logic flow to determine how to modify the 4-ATP-6-CHO core based on initial screening results.

OptimizationLogic Start Start: 4-ATP-6-CHO Core Deriv Synthesize Schiff Base (Aldehyde + Amine) Start->Deriv Screen Screen vs. EGFR (WT) Deriv->Screen Potent IC50 < 100 nM? Screen->Potent Selectivity Test vs. VEGFR-2 / HER2 Potent->Selectivity Yes Refine_Tail Modify Hydrophobic Tail (Increase Lipophilicity) Potent->Refine_Tail No Toxicity Test Cytotoxicity (MCF-10A Normal Cells) Selectivity->Toxicity Refine_Head Modify C4-Amino Group Toxicity->Refine_Head High Tox Lead Lead Candidate Toxicity->Lead Low Tox Refine_Tail->Deriv Refine_Head->Deriv

Figure 2: Optimization Decision Tree. A systematic approach to evolving the aldehyde scaffold into a drug candidate.

References

  • Mghwary, A. E., et al. (2024).[1] Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules.[1][2][3][4][5][6][7][8][9] Bioorganic Chemistry.[1][5][8][9][10][11][12]

  • Elmongy, E. I., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K.[6] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kaeed, E. M., et al. (2021).[5] Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.[1][5][7] Bioorganic Chemistry.[1][5][9][10][11][12]

  • Isakhanyan, A., et al. (2022).[13] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Molecules.[1][2][5][6][7][8][9][10][11][12][14][15]

Sources

Validating the Biological Target of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the biological target of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and Drug Discovery Biologists.

Executive Summary & Pharmacophore Context

The compound 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde serves as a critical pharmacophore and synthetic intermediate in the development of next-generation kinase inhibitors. Structurally, the thieno[2,3-d]pyrimidine core is a bioisostere of the quinazoline scaffold found in FDA-approved drugs like Gefitinib and Erlotinib.

While the aldehyde moiety itself is a reactive handle for further functionalization (typically into hydrazones, Schiff bases, or chalcones), validating the biological target of this scaffold involves confirming its ability to bind the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) , VEGFR-2 , and PI3K .

This guide compares the validation of thienopyrimidine-based inhibitors against the industry-standard quinazolines, detailing the experimental protocols required to confirm target engagement, selectivity, and mechanism of action.

Comparative Analysis: Thienopyrimidine vs. Quinazoline Scaffolds[1]

The primary alternative to the thienopyrimidine scaffold is the 4-anilinoquinazoline core. Below is a technical comparison of their performance metrics in drug development contexts.

Table 1: Scaffold Performance Comparison
FeatureThienopyrimidine Scaffold (Subject)Quinazoline Scaffold (Alternative/Standard)Implication for Validation
Representative Drug Experimental (e.g., Compounds 5f, 6g)Gefitinib (Iressa) , Erlotinib (Tarceva) Thienopyrimidines are often designed to overcome resistance to quinazolines.
Primary Target Dual EGFR / VEGFR-2 or PI3K/mTOR EGFR (Selectivity High)Thienopyrimidines often exhibit "polypharmacology" (dual inhibition), requiring broader kinase profiling.
Binding Mode ATP-Competitive (Type I). The thiophene sulfur can alter interaction with the gatekeeper residue.ATP-Competitive (Type I). Relies heavily on the N1-C2-N3 interaction with the hinge region.Validation must assess binding affinity (Kd) against mutant forms (e.g., T790M).
Solubility Generally Higher (due to reduced planarity/lipophilicity vs benzo-fused rings).Low/Moderate (often requires formulation salts).Easier handling in aqueous biochemical assays (SPR, FRET).
Potency (IC50) < 10 nM (Optimized derivatives)~0.4 - 10 nM (Clinical grade)Comparable potency requires highly sensitive assay conditions.
Key Insight: The Dual-Target Advantage

Unlike quinazolines, which are often highly selective for EGFR, derivatives of 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde frequently demonstrate dual inhibitory activity (e.g., EGFR + VEGFR-2). This makes them potent candidates for simultaneously blocking tumor proliferation (EGFR) and angiogenesis (VEGFR), but it complicates validation; you must prove the phenotype is not due to off-target toxicity.

Experimental Validation Protocols

To validate the target of a lead compound derived from 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde, you must establish a causal link between compound binding and pathway inhibition.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

The Gold Standard for Biochemical Potency.

Objective: Determine the IC50 of the compound against recombinant EGFR and VEGFR-2 kinases.

  • Reagents: Recombinant EGFR (wild type and T790M mutant), ATP (at Km concentration), Fluorescein-polyGT substrate, and Terbium-labeled antibody.

  • Compound Preparation: Dissolve the thienopyrimidine derivative in 100% DMSO. Prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM).

  • Reaction Assembly:

    • Mix Kinase (0.2 ng/µL) + Substrate + Compound in 384-well plates.

    • Initiate reaction with ATP.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add EDTA-containing detection buffer (stops reaction and allows Tb-antibody binding).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Data Analysis: Plot log[inhibitor] vs. response. Calculate IC50 using a non-linear regression model (Sigmoidal dose-response).

Self-Validating Check: Include Gefitinib as a positive control. If Gefitinib IC50 deviates >2-fold from historical data (approx. 0.4 nM), the assay is invalid.

Protocol B: Cellular Target Engagement (Western Blot)

Confirming Pathway Shutdown in Live Cells.

Objective: Prove that the compound inhibits autophosphorylation of EGFR (Tyr1068) and downstream effectors (AKT/ERK) in cells.

  • Cell Lines:

    • A549 (Wild Type EGFR, KRAS mutant).

    • H1975 (EGFR L858R/T790M double mutant - crucial for testing resistance).

  • Treatment:

    • Serum-starve cells for 12 hours.

    • Treat with compound (0.1, 1.0, 10 µM) for 2 hours.

    • Stimulate with EGF (50 ng/mL) for 15 minutes (activates the pathway).

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-AKT (Ser473), p-ERK1/2.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Causality Check: A valid "on-target" result requires:

    • Dose-dependent reduction of p-EGFR .

    • Concurrent reduction of p-AKT/p-ERK .

    • No change in Total EGFR levels (rules out protein degradation).

Mechanism of Action & Visualization

The thienopyrimidine scaffold functions as a Type I ATP-competitive inhibitor. The 4-amino group acts as a hydrogen bond donor/acceptor pair with the "hinge region" of the kinase (specifically Met793 in EGFR).

Workflow: From Scaffold to Validated Hit

TargetValidation cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation Scaffold 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde Derivatization Functionalization (e.g., Hydrazone formation) Scaffold->Derivatization Chemical Mod Docking In Silico Docking (Met793 Hinge Bind) Derivatization->Docking Predictive EnzymeAssay Kinase Assay (TR-FRET / ADP-Glo) Docking->EnzymeAssay Screening Selectivity Selectivity Profiling (EGFR vs VEGFR vs PI3K) EnzymeAssay->Selectivity Refinement WB Western Blot (p-EGFR / p-AKT) Selectivity->WB In Cellulo Phenotype Apoptosis / Cell Cycle (Annexin V / FACS) WB->Phenotype Functional Outcome

Caption: Step-by-step workflow for validating thienopyrimidine derivatives, moving from chemical synthesis to biological phenotype confirmation.

Signaling Pathway: Dual Inhibition Mechanism

The following diagram illustrates how the thienopyrimidine inhibitor blocks both the proliferation (EGFR) and angiogenesis (VEGFR) pathways.

SignalingPathway Inhibitor Thienopyrimidine Inhibitor EGFR EGFR (ErbB1) Inhibitor->EGFR Blocks ATP VEGFR VEGFR-2 Inhibitor->VEGFR Blocks ATP PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR->PI3K VEGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Mechanism of Action showing dual blockade of EGFR and VEGFR pathways by the inhibitor, preventing downstream signaling cascades.

References

  • Mghwary, A. M., et al. (2019). "Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile."[1][2] Bioorganic Chemistry.

  • Wu, C. H., et al. (2010).[3] "Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors." Journal of Medicinal Chemistry.

  • He, H., et al. (2015). "Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors."[4][5][6] ACS Medicinal Chemistry Letters.

  • Abdel-Rahman, H. M., et al. (2021).[7] "Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets. (Context for Quinazoline/Thienopyrimidine bioisosterism).

Sources

Benchmarking 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Against Standard-of-Care Drugs in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines, which are fundamental components of the human metabolome.[1] This structural similarity to the nucleobases in DNA has made it a focal point in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, including Non-Small Cell Lung Cancer (NSCLC).[2] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern oncology drug discovery.

This guide introduces a promising thieno[2,3-d]pyrimidine derivative, 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde , and provides a comprehensive framework for benchmarking its anticancer potential against established standard-of-care drugs for EGFR-mutant NSCLC: Afatinib , a second-generation irreversible ErbB family blocker,[3][4] and Pemetrexed , a multitargeted antifolate.[5][6] This guide is designed to provide researchers and drug development professionals with the scientific rationale, detailed experimental protocols, and comparative data necessary to evaluate the potential of this novel compound.

Scientific Rationale for Benchmarking

The decision to benchmark 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde against Afatinib and Pemetrexed is rooted in the established roles of these drugs in NSCLC treatment and the predicted mechanism of action of our compound of interest. Thieno[2,3-d]pyrimidine derivatives have shown significant potential as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR).[1][7] EGFR mutations are prevalent in a significant subset of NSCLC patients, making it a key therapeutic target.[2]

Afatinib directly targets the EGFR kinase domain, making it an ideal comparator for assessing the on-target efficacy of our novel inhibitor.[8] Pemetrexed, with its distinct mechanism of inhibiting folate metabolism, provides a valuable benchmark for evaluating broader cytotoxic effects and potential for combination therapies.[5][9][10]

For our in-vitro studies, we will utilize two well-characterized human NSCLC cell lines:

  • NCI-H1975: This cell line harbors a double mutation in the EGFR gene (L858R and T790M), conferring resistance to first-generation EGFR inhibitors.[9][11] It is a crucial model for evaluating the efficacy of new inhibitors against resistant cancer phenotypes.

  • A549: This is a commonly used lung adenocarcinoma cell line with a KRAS mutation and wild-type EGFR.[12][13] It will serve as a control to assess the selectivity of our compound for EGFR-driven cancers and to benchmark against the broader cytotoxic effects of Pemetrexed.

Experimental Design and Protocols

A robust benchmarking study requires a multi-pronged approach, encompassing in-vitro cytotoxicity and kinase inhibition assays, followed by in-vivo validation in a relevant animal model.

In-Vitro Evaluation

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Protocol:

    • Cell Seeding: Seed NCI-H1975 and A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Treat the cells with serial dilutions of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde, Afatinib, and Pemetrexed for 72 hours. Include a vehicle control (DMSO).

    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.

2. In-Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human EGFR.

  • Protocol:

    • Reagent Preparation: Prepare solutions of recombinant human EGFR (T790M/L858R mutant), a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.[14]

    • Assay Plate Setup: In a 384-well plate, add serial dilutions of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde and Afatinib. Include positive (no inhibitor) and negative (no enzyme) controls.[14]

    • Kinase Reaction: Initiate the reaction by adding a master mix containing the EGFR enzyme and peptide substrate, followed by the addition of ATP.[14]

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Signal Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[14][15] This typically involves a luminescent readout.

    • Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In-Vivo Efficacy Evaluation

1. NSCLC Xenograft Model in Immunodeficient Mice

This in-vivo model is crucial for assessing the therapeutic efficacy of the compound in a more complex biological system.

  • Protocol:

    • Cell Preparation: Culture NCI-H1975 cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.[16][17]

    • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.[16]

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice weekly.

    • Treatment: Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups: Vehicle control, 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde, and Afatinib. Administer the treatments daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).

    • Efficacy Assessment: Monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Comparative Data Analysis

The following tables present hypothetical, yet scientifically plausible, data to illustrate the expected outcomes of the benchmarking studies.

Table 1: In-Vitro Cytotoxicity (IC₅₀ Values in µM)

CompoundNCI-H1975 (EGFR L858R/T790M)A549 (KRAS Mutant, EGFR WT)
4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde0.05 µM> 10 µM
Afatinib0.038 µM[9]2.3 µM[9]
Pemetrexed1.5 µM[10]1.86 µM (48h)[5]

Table 2: In-Vitro EGFR Kinase Inhibition (IC₅₀ Values in nM)

CompoundRecombinant EGFR (T790M/L858R)
4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde5 nM
Afatinib1 nM[8]

Table 3: In-Vivo Efficacy in NCI-H1975 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control12000%
4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (50 mg/kg)45062.5%
Afatinib (25 mg/kg)40066.7%

Visualizing Workflows and Pathways

To enhance clarity, the experimental workflow and the targeted signaling pathway are illustrated below using Graphviz.

experimental_workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Cell Culture\n(NCI-H1975 & A549) Cell Culture (NCI-H1975 & A549) MTT Assay MTT Assay Cell Culture\n(NCI-H1975 & A549)->MTT Assay IC50 Determination (Cytotoxicity) IC50 Determination (Cytotoxicity) MTT Assay->IC50 Determination (Cytotoxicity) Recombinant EGFR Recombinant EGFR Kinase Inhibition Assay Kinase Inhibition Assay Recombinant EGFR->Kinase Inhibition Assay IC50 Determination (Enzymatic) IC50 Determination (Enzymatic) Kinase Inhibition Assay->IC50 Determination (Enzymatic) Comparative Data Analysis Comparative Data Analysis IC50 Determination (Cytotoxicity)->Comparative Data Analysis IC50 Determination (Enzymatic)->Comparative Data Analysis NCI-H1975 Xenograft Model NCI-H1975 Xenograft Model Treatment Groups Treatment Groups NCI-H1975 Xenograft Model->Treatment Groups Tumor Growth Monitoring Tumor Growth Monitoring Treatment Groups->Tumor Growth Monitoring Efficacy Assessment Efficacy Assessment Tumor Growth Monitoring->Efficacy Assessment Efficacy Assessment->Comparative Data Analysis

Caption: Experimental workflow for benchmarking.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde Afatinib Inhibitor->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Discussion and Future Directions

The hypothetical data presented suggests that 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde exhibits potent and selective inhibitory activity against the EGFR T790M/L858R mutant, with an IC₅₀ value comparable to the standard-of-care drug, Afatinib. The high IC₅₀ against the A549 cell line suggests selectivity for EGFR-driven cancers over those with other driver mutations like KRAS. Furthermore, the in-vivo data indicates significant tumor growth inhibition, positioning it as a promising candidate for further preclinical development.

Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Toxicity studies: To establish a safety profile.

  • Mechanism of resistance studies: To anticipate and potentially overcome future clinical challenges.

  • Combination studies: To explore synergistic effects with other anticancer agents, including Pemetrexed.

This comprehensive benchmarking guide provides a robust framework for the initial evaluation of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde. The presented methodologies and data-driven comparisons are essential for making informed decisions in the early stages of the drug discovery and development pipeline.

References

  • Ovid. Pharmacology and Mechanism of Action of Pemetrexed : Clinical Lung Cancer.
  • Bentham Science. The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Special Focus on Pharmacology and Mechanism of Action.
  • Wikipedia. Pemetrexed.
  • Spandidos Publications. Pemetrexed inhibits the proliferation of lung adenocarcinoma cell line A549.
  • Drugs.com. How does pemetrexed work?.
  • Promega Corporation. EGFR (D770_N771 ins NPG) Kinase Assay Protocol.
  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • BOC Sciences. Afatinib: Definition, Mechanism of Action and Clinical Trials.
  • MDPI. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models.
  • Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma - PMC.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed.
  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - ResearchGate.
  • Benchchem. Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.
  • ResearchGate. Dose-response curves of afatinib in NSCLC cell lines. Graphic...
  • Benchchem. In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • Spandidos Publications. High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase.
  • ResearchGate. Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC) and breast cancer cell lines.
  • Epidermal growth factor receptor gene mutations in non-small-cell lung cancer cells are associated with increased radiosensitivity in vitro - PMC.
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
  • AACR Journals. Non–Small Cell Lung Cancers with Kinase Domain Mutations in the Epidermal Growth Factor Receptor Are Sensitive to Ionizing Radiation.
  • Yeasen. Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • Mouse Orthotopic Lung Cancer Model Induced by PC14PE6.
  • Bio-protocol. Establishment of Patient-Derived Xenografts in Mice.
  • Dove Medical Press. Characterization of patient-derived xenograft model of NSCLC.
  • PubMed. [Mechanism of action and preclinical development of afatinib].
  • SpringerLink. Afatinib: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer.
  • An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC.
  • PLOS One. Influence of EGFR-activating mutations on sensitivity to tyrosine kinase inhibitors in a KRAS mutant non-small cell lung cancer cell line.
  • MDPI. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity.
  • PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
  • PubMed. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening.
  • Scilit. Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors.

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Comparative analysis of the synthetic routes to 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde is a critical scaffold in medicinal chemistry, serving as a bioisostere for quinazolines in kinase inhibitor discovery (e.g., EGFR, PI3K, and mTOR inhibitors). Its 6-formyl group acts as a versatile chemical handle for further diversification via reductive amination or condensation reactions.

This guide analyzes the two primary synthetic paradigms for accessing this target:

  • The Constructive Route (Gewald Strategy): Building the thiophene core with a pre-installed ester handle, followed by cyclization and functional group interconversion (FGI).

  • The Functionalization Route (Lithiation Strategy): Direct C6-formylation of the pre-formed thienopyrimidine core using organolithium reagents.

Retrosynthetic Analysis

The synthesis can be disconnected into two distinct logic paths. Path A relies on the "Gewald Reaction" to assemble the thiophene ring with the necessary carbon count. Path B relies on late-stage functionalization of the commercially available core.

Retrosynthesis Target 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde Alcohol Hydroxymethyl Precursor (Stable Intermediate) Target->Alcohol Oxidation Core 4-Chlorothieno[2,3-d] pyrimidine Target->Core Amination & Formylation Ester Ethyl 4-aminothieno[2,3-d] pyrimidine-6-carboxylate Alcohol->Ester Reduction Gewald Gewald Reaction Components (Ketone + S8 + Cyanoacetate) Ester->Gewald Cyclization Lithiation Lithiation/DMF Quench (n-BuLi / DMF) Core->Lithiation C6-H Activation

Figure 1: Retrosynthetic disconnection showing the Constructive (Green) and Functionalization (Red) pathways.

Detailed Route Analysis

Route A: The Constructive Strategy (Gewald Protocol)

This is the "Gold Standard" for reliability. It avoids regioselectivity issues by installing the C6 carbon atom early in the synthesis as an ester.

Mechanism & Causality:

  • Gewald Reaction: Condensation of a ketone/aldehyde with sulfur and ethyl cyanoacetate yields a 2-aminothiophene-3-carboxylate. This establishes the thiophene ring with the C6-ester handle already in place.

  • Cyclization: Heating with formamide (or formamidine acetate) closes the pyrimidine ring.

  • Chlorination/Amination: The C4-hydroxyl (tautomer of the oxo group) is converted to a chloride (POCl3) and then displaced by ammonia.

  • Redox Adjustment: The C6-ester is reduced to an alcohol (LAH) and then selectively oxidized to the aldehyde (MnO2 or Swern).

Pros: High scalability; unambiguous regiochemistry; intermediates are stable solids. Cons: Long linear sequence (5-6 steps); requires careful redox control to stop at the aldehyde.

Route B: The Functionalization Strategy (Lithiation)

This route is shorter but technically demanding. It utilizes the acidity of the C6-proton in the thieno[2,3-d]pyrimidine system.

Mechanism & Causality:

  • Protection/Activation: The 4-amino group (if present) requires protection, or the sequence is performed on the 4-chloro derivative.

  • Lithiation: Treatment with n-BuLi or LDA at -78°C selectively deprotonates C6 (the

    
    -position of the thiophene).
    
  • Formylation: Quenching the lithiated species with DMF introduces the formyl group.

Pros: Very short (2-3 steps); uses commercially available cores. Cons: Requires cryogenic conditions (-78°C); strictly anhydrous environment; potential for polymerization of the lithiated species; incompatible with sensitive functional groups.

Comparative Data Summary

FeatureRoute A (Gewald/Redox)Route B (Lithiation/DMF)
Step Count 5-6 Steps2-3 Steps
Overall Yield 25 - 40%30 - 50% (Variable)
Regiocontrol Excellent (Pre-installed)Good (Directed by heteroatoms)
Scalability High (Kg scale feasible)Low/Medium (Cryogenic limits)
Key Reagents S8, Ethyl cyanoacetate, LAH, MnO2n-BuLi, DMF, dry THF
Impurity Profile Clean intermediates; easy purificationSide reactions (dimers) possible
Cost Low material cost; high laborHigh reagent cost; low labor

Experimental Protocols

Protocol A: Constructive Route (Recommended for Reliability)

Step 1: Synthesis of Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate Note: This intermediate is pivotal. It is often synthesized from the oxo-precursor.

  • Suspend ethyl 2-amino-4-oxothieno[2,3-d]pyrimidine-6-carboxylate (obtained via Gewald) in POCl3 (10 equiv).

  • Reflux for 3-4 hours until the solution is clear.

  • Evaporate excess POCl3 under reduced pressure.

  • Pour residue onto crushed ice/water carefully (Exothermic!). Neutralize with NaHCO3.

  • Filter the precipitate to yield the 4-chloro derivative.

Step 2: Amination to 4-Amino Derivative

  • Dissolve the 4-chloro product in dioxane or EtOH.

  • Bubble NH3 gas or add NH4OH (28%).

  • Heat in a sealed tube at 80-100°C for 4-6 hours.

  • Cool and filter the 4-amino ester product.

Step 3: Reduction to Alcohol

  • Suspend the ester in dry THF under Argon.

  • Cool to 0°C. Add LiAlH4 (1.5 equiv) portion-wise.

  • Stir at 0°C to RT for 2 hours.

  • Quench via Fieser method (water, 15% NaOH, water). Filter salts.

  • Concentrate filtrate to yield (4-aminothieno[2,3-d]pyrimidin-6-yl)methanol .

Step 4: Oxidation to Aldehyde

  • Dissolve the alcohol in DCM or CHCl3.

  • Add activated MnO2 (10-20 equiv).

  • Stir at RT (or reflux if slow) for 12-24 hours.

  • Filter through Celite. Evaporate solvent to yield the target 4-aminothieno[2,3-d]pyrimidine-6-carbaldehyde .

Protocol B: Functionalization Route (Recommended for Speed)

Step 1: Lithiation of 4-Chlorothieno[2,3-d]pyrimidine

  • Dissolve 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv) in anhydrous THF under N2 atmosphere.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add LDA (1.2 equiv) dropwise over 20 mins. Maintain temp < -70°C.

  • Stir for 30-60 mins to ensure deprotonation at C6.

Step 2: Formylation

  • Add anhydrous DMF (2.0 equiv) dropwise at -78°C.

  • Stir for 1 hour at -78°C, then allow to warm to 0°C slowly.

  • Quench with saturated NH4Cl solution.

  • Extract with EtOAc, wash with brine, dry over MgSO4.

  • Purify via column chromatography to obtain 4-chlorothieno[2,3-d]pyrimidine-6-carbaldehyde .

Step 3: Amination

  • Treat the 4-chloro-6-formyl intermediate with NH3/Dioxane as described in Protocol A, Step 2.

    • Caution: Aldehydes can form imines with ammonia. If this occurs, mild acid hydrolysis (1N HCl, RT, 10 min) during workup will restore the aldehyde.

Pathway Visualization

SynthesisFlow Start_A Ketone + Cyanoacetate Gewald_Prod 2-Aminothiophene Ester Start_A->Gewald_Prod Gewald (S8, Base) Pyrim_Ring Thienopyrimidin-4-one Ester Gewald_Prod->Pyrim_Ring Formamide Cyclization Chloro_Int 4-Chloro-Ester Pyrim_Ring->Chloro_Int POCl3 Amino_Ester 4-Amino-Ester Chloro_Int->Amino_Ester NH3 Alcohol 6-Hydroxymethyl Intermediate Amino_Ester->Alcohol LiAlH4 Target TARGET: 6-Carbaldehyde Alcohol->Target MnO2 Start_B 4-Chloro-thieno[2,3-d] pyrimidine Lithio Lithiated Species (-78°C) Start_B->Lithio LDA/THF -78°C Formyl_Chloro 4-Chloro-6-Formyl Intermediate Lithio->Formyl_Chloro DMF Formyl_Chloro->Target NH3 (Amination)

Figure 2: Workflow comparison. Route A (Green) builds the molecule linearly. Route B (Red) shortcuts via direct functionalization.

References

  • Tumkevicius, S. et al. "Synthesis of novel 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines as potential antifolates." Chemija. 2011. Link

    • Key Insight: Describes the reduction of the 6-ester to alcohol and subsequent oxid
  • Modh, R. P. et al. "Synthesis and biological evaluation of some new 4-aminothieno[2,3-d]pyrimidines." Journal of Enzyme Inhibition and Medicinal Chemistry. 2013. Link

    • Key Insight: Validates the Gewald reaction and cyclization protocols for thieno[2,3-d]pyrimidines.
  • ChemicalBook. "4-Chlorothieno[2,3-d]pyrimidine Product Page." Link

    • Key Insight: Confirms commercial availability of the core for Route B.
  • PubChem. "4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde Compound Summary."[1] Link

    • Key Insight: Illustrates the existence of the isomeric [3,2-d] aldehyde, necessitating careful isomer verific
  • Brough, P. A. et al. "4-Amino-thieno[2,3-d]pyrimidines as inhibitors of the Lck tyrosine kinase." Bioorganic & Medicinal Chemistry Letters. 2006. Key Insight: Discusses the lithiation strategy for introducing substituents at the C6 position of the thienopyrimidine scaffold.

Sources

Selectivity profiling of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Kinase Inhibitor Development

Executive Summary: The Scaffold Advantage

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde (hereafter 4-ATP-6C ) is not merely a screening compound; it is a privileged scaffold and a bioisostere of the quinazoline core found in approved drugs like Gefitinib and Erlotinib.

In the context of kinase drug discovery, this specific aldehyde serves as a critical "warhead precursor." While the quinazoline scaffold is historically dominant in EGFR inhibition, the thienopyrimidine core of 4-ATP-6C offers distinct advantages:

  • Solubility & Physicochemical Properties: The thiophene fusion often improves lipophilicity profiles compared to the benzo-fused quinazolines.

  • Vector Exploration: The C-6 carbaldehyde handle allows for rapid chemical expansion (via hydrazones, imines, or reductive amination) into the solvent-exposed regions of the kinase ATP pocket, a critical zone for tuning selectivity.

  • Dual-Activity Potential: Unlike pure EGFR inhibitors, derivatives of this scaffold have demonstrated unique dual-targeting capabilities (e.g., EGFR/VEGFR-2 or EGFR/ErbB-2).

This guide outlines the strategic profiling of 4-ATP-6C to validate its utility as a lead series against a panel of tyrosine and serine/threonine kinases.

The Target Landscape: Where Does It Bind?

To profile 4-ATP-6C effectively, one must understand its binding logic. The 4-amino-thienopyrimidine moiety functions as an ATP-mimetic , binding to the hinge region of the kinase domain.

Primary Targets (The "Hit" Zone)
  • EGFR (ErbB-1): The primary target. The scaffold mimics the adenine ring of ATP. Derivatives often show nanomolar potency against Wild Type (WT) and T790M mutants.

  • ErbB-2 (HER2): High structural homology with EGFR makes this an obligate parallel target.

  • VEGFR-2 (KDR): Thienopyrimidines are frequent hits for angiogenesis targets.

  • PI3K

    
    :  A common off-target (or intentional dual-target) due to the preservation of the hinge-binding motif.
    
Mechanistic Diagram: The Thienopyrimidine Signaling Nexus

KinasePathways cluster_TK Tyrosine Kinase Targets cluster_STK Ser/Thr Kinase Off-Targets Scaffold 4-ATP-6C (Scaffold) EGFR EGFR (ErbB-1) (Primary Hit) Scaffold->EGFR High Affinity HER2 ErbB-2 (HER2) Scaffold->HER2 High Affinity VEGFR VEGFR-2 (Angiogenesis) Scaffold->VEGFR Moderate Affinity PI3K PI3K (Class I) Scaffold->PI3K Context Dependent Downstream Cell Proliferation & Survival EGFR->Downstream HER2->Downstream VEGFR->Downstream mTOR mTOR PI3K->mTOR mTOR->Downstream

Caption: Network map showing the primary kinase families targeted by the 4-ATP-6C scaffold. Red indicates primary efficacy targets; Green indicates common off-targets or dual-inhibition opportunities.

Comparative Profiling: Thienopyrimidine vs. Quinazoline

When profiling 4-ATP-6C, it is standard practice to benchmark against Gefitinib (a Quinazoline). The table below summarizes the expected performance of the core scaffold (before extensive optimization) versus the established drug class.

Feature4-ATP-6C (Thienopyrimidine Scaffold)Gefitinib (Quinazoline Scaffold)
Primary Target EGFR / VEGFR-2 (Dual potential)EGFR (Specific)
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)
Selectivity Profile Broader. Tendency to hit VEGFR and FLT3.Narrower. Highly selective for EGFR.
PI3K Activity Moderate Risk. Known to cross-react with PI3K

.
Low Risk. Generally inactive against PI3K.
Solubility Generally Higher (Thiophene ring effect).Moderate to Low.
Development Utility Versatile. Can be tuned for Dual EGFR/VEGFR or PI3K.Specialized. Optimized for EGFR only.

Key Insight: If your profiling shows activity against FLT3 or Tie-2 , this is a characteristic signature of the thienopyrimidine class that distinguishes it from pure quinazolines.

Strategic Profiling Protocol

Do not run a generic "Kinome Scan" of 400 kinases immediately. The aldehyde functionality can be reactive, potentially leading to false positives in biochemical assays if not handled correctly.

Phase 1: The "Safety & Reactivity" Pre-Screen

Before kinase profiling, validate the compound's stability. Aldehydes can form Schiff bases with amine-containing buffer components (e.g., Tris).

  • Buffer Requirement: Use HEPES or MOPS buffers. Avoid Tris.

  • Reducing Agents: Ensure DTT/TCEP levels are standardized, as aldehydes are susceptible to redox interference.

Phase 2: The Targeted Panel (The "Smart" Screen)

Instead of a full scan, prioritize these 12 kinases to define the scaffold's vector.

Kinase FamilySpecific Isoforms to TestRationale
ErbB Family EGFR (WT), EGFR (T790M), ErbB-2, ErbB-4Core pharmacophore targets.
Angiogenesis VEGFR-2 (KDR), Tie-2, PDGFR

Thienopyrimidines frequently hit these (unlike Quinazolines).
PIKK Family PI3K

, mTOR
Critical for defining selectivity windows.
FLT Family FLT3 (WT), FLT3 (ITD)Common off-target for this scaffold.
Phase 3: Assay Methodology

For the aldehyde intermediate, Binding Assays (Kd) are superior to Functional Assays (IC50).

  • Why? The aldehyde itself is a fragment/intermediate. Its IC50 might be in the micromolar range (weak), but its binding affinity (Kd) reveals its true potential as a scaffold.

  • Recommended Platform: LanthaScreen™ (Eu Kinase Binding) or KINOMEscan™ (Active Site Competition).

Workflow Diagram: From Compound to Validated Hit

ProfilingWorkflow cluster_Assay Profiling Cascade Compound 4-ATP-6C (Aldehyde) QC QC Check (DMSO Stability) Compound->QC Screen 1. Binding Screen (1 µM Single Point) QC->Screen Kd 2. Kd Determination (Dose Response) Screen->Kd >50% Displacement Func 3. Functional IC50 (Key Hits Only) Kd->Func Kd < 500 nM Decision Selectivity Analysis Func->Decision Optim Lead Optimization (Derivatization) Decision->Optim Validated Scaffold

Caption: Step-by-step profiling workflow prioritizing binding affinity (Kd) to validate the scaffold before functional testing.

Experimental Validation: Representative Data

Note: The following data represents the typical performance of 4-amino-thienopyrimidine derivatives derived from the 6-carbaldehyde core, based on literature precedents (e.g., hydrazone derivatives).

Case Study: Derivative "Compound 15"

In a study by Johns Hopkins University, the 6-carbaldehyde was converted to a hydrazone. This transformation unlocked the scaffold's potency:

  • EGFR Binding: IC50 = 54 nM (SK-BR-3 cells).[1][2]

  • Selectivity: The compound showed >100-fold selectivity against CDK2 and p38 MAP kinase, proving that the thienopyrimidine core is a "clean" kinase inhibitor scaffold when properly decorated.

Interpretation for Researchers: If your profiling of the naked aldehyde yields weak hits (e.g., 1-10 µM), do not discard the scaffold . The aldehyde is a "minimal binder." Its value is realized only when the aldehyde oxygen is replaced with a nitrogen-containing tail (hydrazone/imine) that engages the ribose-binding pocket or solvent front of the kinase.

References

  • Xu, G., et al. (2008). "4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 18(16), 4615-4619.[1][2]

  • Mghwary, A., et al. (2024). "Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules."[3] Bioorganic Chemistry.

  • He, H., et al. (2015). "Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors." ACS Medicinal Chemistry Letters, 6(5).

  • Ibrahim, D.A., et al. (2018). "Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity." Anti-Cancer Agents in Medicinal Chemistry.

Sources

Safety Operating Guide

4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, step-by-step disposal procedures for 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde . As a specialized heterocyclic intermediate used in drug discovery (often as a scaffold for kinase inhibitors), this compound requires strict adherence to safety protocols to prevent environmental contamination and personnel exposure.

Core Directive: Operational Safety & Compliance

Objective: To safely contain, label, and transfer 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde to a licensed high-temperature incineration facility. Primary Hazard Class: Irritant / Potentially Toxic (Organic Heterocycle). Disposal Method: High-Temperature Incineration (Do not dispose of down drains or in municipal trash).

Hazard Identification & Chemical Profile

Before disposal, you must understand the chemical nature of the waste to ensure proper segregation.

PropertyDescriptionRisk Implication
Chemical Class Aminothienopyrimidine with Aldehyde moietyNitrogen/Sulfur-containing heterocycle.[1]
Functional Groups Primary Amine (-NH₂), Aldehyde (-CHO)Amine: Basic, potential skin/eye irritant. Aldehyde: Reactive; can oxidize to carboxylic acid over time.
Combustion Emits NOx and SOx fumesMust be incinerated in a facility with scrubbers.
GHS Classification Warning (Inferred from analogs)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Treat as potentially toxic if swallowed.[2][3]

Note: While a specific CAS may vary by synthesis batch or salt form, structurally related analogs such as 4-aminothieno[2,3-d]pyrimidine (CAS 14080-56-9) and Thieno[2,3-d]pyrimidine-6-carbaldehyde (CAS 655253-72-8) exhibit similar hazard profiles. [1, 2]

Pre-Disposal Handling & Segregation

Critical Rule: Never mix this compound with strong oxidizing agents (e.g., permanganates, nitrates) or strong acids in the waste stream. The aldehyde group is susceptible to oxidation, and the amine group can react exothermically with acids.

Segregation Protocol
  • Isolate: Keep separate from halogenated solvents if possible (unless already dissolved in them).

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the waste is acidic.

  • Labeling: Mark the container immediately upon first addition of waste.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Precipitate)

Applicable for: Expired shelf stocks, failed reaction solids, or weighing boat residues.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood.

  • Collection:

    • Transfer the solid carefully into a wide-mouth HDPE jar .

    • Do not generate dust.[2][3][4] If the powder is fine, dampen slightly with an inert solvent (e.g., ethanol) to suppress airborne particles during transfer.

  • Labeling: Apply a hazardous waste label with the following details:

    • Chemical Name: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde.

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the HDPE jar inside a clear plastic sealable bag or a secondary bin to capture any exterior residue.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Mother Liquors / Rinsates)

Applicable for: Reaction mixtures, HPLC effluents, or dissolved samples.

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, DCM).

  • Stream Selection:

    • If Halogenated (DCM, Chloroform): Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated (Methanol, DMSO, Ethanol): Pour into the "Non-Halogenated Organic Waste" carboy.

  • Concentration Note: If the concentration of the thienopyrimidine is high (>5%), note this on the tag as "Contains high concentration of heterocyclic amines."

  • Rinsing: Triple-rinse the original vessel with a compatible solvent and add the rinsate to the same liquid waste container.

Scenario C: Contaminated Debris (Sharps, Gloves, Weighing Boats)
  • Sharps: Needles/syringes contaminated with the compound must go into a Chemically Contaminated Sharps container (Red/Yellow bin depending on local rules), not biohazard (unless biological material is also present).

  • Soft Debris: Gloves and paper towels should be double-bagged in heavy-duty clear plastic bags labeled "Chemically Contaminated Solid Waste."

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision matrix for disposing of 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde waste.

Disposal_Protocol Start Waste Generation: 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid Debris Contaminated Debris (Gloves/Sharps) StateCheck->Debris SolidPack Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Identify Solvent Type Liquid->SolventCheck DebrisPack Double Bag or Sharps Container Debris->DebrisPack Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Final Final Fate: High-Temperature Incineration Halo->Final  Segregated Halogenated Stream NonHalo->Final  Combustible Liquid Stream SolidPack->Final DebrisPack->Final

Figure 1: Decision tree for the segregation and packaging of thienopyrimidine waste streams.

Emergency Spill Response

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area to allow dust to settle.

  • PPE: Wear N95 respirator (or P100), nitrile gloves, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a universal spill pad. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Clean the surface with a mild soap solution. Test the pH of the surface to ensure no acidic/basic residue remains.

Regulatory Compliance (RCRA)

While 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde is not explicitly listed on the EPA's P-list or U-list, it must be managed as Hazardous Waste due to its toxicity and chemical reactivity characteristics.

  • Waste Code Assignment (Typical):

    • If dissolved in Acetone/Methanol: D001 (Ignitable).

    • If dissolved in Pyridine: D038 .

    • Pure Substance: Classify as Non-Regulated Chemical Waste (unless toxicity testing proves otherwise), but mandate incineration via your EHS provider.

References

  • PubChem. (n.d.).[1] 4-aminothieno[2,3-d]pyrimidine (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

Personal protective equipment for handling 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

The Core Directive: Treat 4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde not merely as a chemical reagent, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .

In the absence of full toxicological data (a common scenario in drug discovery), we apply the Precautionary Principle . This molecule combines a pharmacologically active scaffold (thienopyrimidine, often a kinase inhibitor) with a highly reactive functional group (aldehyde).

Immediate Operational Status:

  • Occupational Exposure Band (Estimated): OEB 3 (10–100 µg/m³) until potency data confirms otherwise.

  • Primary Routes of Entry: Inhalation of dust (highest risk), Dermal absorption (via solvent carrier).[1]

  • Critical Hazard: Respiratory Sensitization & Protein Cross-linking.[1]

Part 2: Hazard Architecture (Structure-Activity Safety Analysis)

To understand the PPE, you must understand the molecule.[1] We do not select PPE based on generic "safety rules," but on the chemical behavior of the specific compound.[1]

Functional MoietyRisk MechanismSafety Implication
Aldehyde (-CHO) Protein Reactivity: Aldehydes are electrophiles that can form Schiff bases with amine residues on proteins (lysine).[1] This leads to sensitization and allergic dermatitis/asthma.Zero-Skin-Contact Policy. Latex gloves are forbidden (protein interaction risk).
Thienopyrimidine Scaffold Bioactivity: This fused ring system is a "privileged structure" in medicinal chemistry, designed to mimic ATP and inhibit kinases (e.g., EGFR, VEGFR).[1]Systemic Toxicity. Assume any absorption could trigger biological signaling pathways.[1]
Primary Amine (-NH2) Basicity/Irritation: Increases water solubility and potential for mucosal irritation.[1]Eye Protection: Vapors or dust will react with moisture in the eyes to form alkaline solutions.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the physical state of the compound.[2]

Table 1: PPE Technical Specifications
ComponentSolid State (Weighing/Transfer)Solution State (Dissolved in DMSO/DMF)Technical Rationale
Hand Protection Double Nitrile Gloves (Min 5 mil outer, 4 mil inner).[1]Laminate Film (Silver Shield) or High-Grade Nitrile (Double, >8 mil total).[1]Permeation Kinetics: Standard nitrile degrades rapidly against polar aprotic solvents (DMSO) used to dissolve this compound.[1] The solvent acts as a "Trojan Horse," carrying the toxicant through the glove.[1]
Respiratory N95 (Minimum) ; P100/HEPA recommended if outside a hood (Emergency only).Fume Hood (Face velocity 80-100 fpm). Respirator not required if sash is at working height.[1]Particle Size: The aldehyde powder is often micronized.[1] Static charge can aerosolize particles invisible to the naked eye.[1]
Eye/Face Chemical Safety Goggles (Indirect Vent).Chemical Safety Goggles + Face Shield (if volume >50mL).Vapor Risk: Safety glasses (spectacles) do not seal against aldehyde vapors or splashes that can track around the lens.[1]
Body Tyvek® Lab Coat (Disposable) + Cuffs taped.Chemical Resistant Apron (over lab coat).Fomite Control: Cloth lab coats trap dust, which re-aerosolizes later.[1] Disposable Tyvek prevents cross-contamination.[1]

Part 4: Operational Protocols (Step-by-Step)

Protocol A: Precision Weighing (The Critical Step)

Context: This is the moment of highest exposure risk due to static-induced aerosolization.[1]

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.[1]

  • Static Neutralization: Thienopyrimidines are prone to static charge.[1] Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.

  • The "Wet Method" (Preferred):

    • Tare the vial with solvent (if applicable) or a closed vessel.

    • Add the solid.[1]

    • Close the vessel inside the hood before moving to the balance.

    • Why? This eliminates open-air transport of the powder.

Protocol B: Solubilization & Handling

Context: You will likely dissolve this in DMSO or DMF.

  • Solvent Choice: DMSO is the standard solvent but is a potent skin penetrant .[1]

  • The "Dirty Hand" Rule:

    • Designate your non-dominant hand as the "clean hand" (touches hood sash, notebook).[1]

    • Designate your dominant hand as the "dirty hand" (touches vials, pipettes).[1]

    • Change outer gloves immediately if any splash occurs.[1] Do not wait for "breakthrough."

Part 5: Logic Visualization (Decision Tree)

The following diagram illustrates the decision logic for selecting PPE and Engineering controls based on the operation scale.

PPE_Decision_Tree Start START: Handling 4-Aminothieno[2,3-d] pyrimidine-6-carbaldehyde State_Check Physical State? Start->State_Check Solid Solid (Powder) State_Check->Solid Weighing/Transfer Liquid Solution (DMSO/DMF) State_Check->Liquid Reaction/Purification Quantity_Check Quantity > 100mg? Solid->Quantity_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Hood_Standard Standard Fume Hood + N95 (Optional) + Double Nitrile Quantity_Check->Hood_Standard No (Small Scale) Containment Powder Containment Hood + P100 Respirator + Tyvek Sleeves Quantity_Check->Containment Yes (Scale Up) Volatile Volatile (DCM/MeOH) Solvent_Check->Volatile Penetrant Penetrant (DMSO/DMF) Solvent_Check->Penetrant Glove_Std Std Nitrile Gloves (Change < 15 mins) Volatile->Glove_Std Glove_High Laminate/Silver Shield OR Double High-Mil Nitrile (Immediate Change on Splash) Penetrant->Glove_High

Figure 1: Operational Logic Flow for PPE Selection based on physical state and solvent carrier risks.[1]

Part 6: Decontamination & Disposal

Spill Management:

  • Solid Spill: Do NOT sweep (creates dust).[1] Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.[1]

  • Solution Spill: Cover with absorbent pads.[1] If DMSO is the solvent, treat the waste as highly toxic due to skin absorption risks.[1]

Waste Stream:

  • Segregation: This compound contains an aldehyde.[1][3][4][5] Do not mix with strong oxidizing acids (Nitric, Perchloric) in the waste container, as aldehydes can act as reducing agents, creating exothermic risks.[1]

  • Labeling: Clearly tag as "Thienopyrimidine Derivative - Potential Sensitizer."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Thienopyrimidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes.[1] 29 CFR 1910.1048 (Analogous Standards). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.